molecular formula C14H20N2O B1670282 2',6'-Pipecoloxylidide CAS No. 15883-20-2

2',6'-Pipecoloxylidide

Cat. No.: B1670282
CAS No.: 15883-20-2
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-UHFFFAOYSA-N
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Description

2,6-Pipecoloxylidide is an amino acid amide.
major metabolite of bupivacaine;  RN given refers to cpd without isomeric designation

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870436
Record name N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
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Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15883-20-2
Record name 2′,6′-Pipecoloxylidide
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Record name Desbutylbupivacaine
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Record name N-(2,6-dimethylphenyl)piperidine-2-carboxamide
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Record name 2',6'-PIPECOLOXYLIDIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-Pipecoloxylidide, a key chemical intermediate and a significant metabolite of several local anesthetics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role in pharmacology. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a detailed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Structure

This compound, also known by synonyms such as N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Desbutylbupivacaine, is an organic compound classified as an amino acid amide.[1] Its chemical structure consists of a piperidine (B6355638) ring bonded to a 2,6-dimethylphenyl group via an amide linkage.

The canonical SMILES representation of the molecule is CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name N-(2,6-dimethylphenyl)piperidine-2-carboxamide[2]
CAS Number 15883-20-2[1][3]
Molecular Formula C₁₄H₂₀N₂O[1][3]
Molecular Weight 232.32 g/mol [1][3]
InChI Key SILRCGDPZGQJOQ-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is typically a white to off-white solid.[3][4] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 114-117 °C[1][3]
Boiling Point 392.3 ± 42.0 °C (Predicted)[3]
Density 1.087 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.85 ± 0.70 (Predicted)[1][3]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[3] Insoluble in water.[4][3][4]
Appearance White to Off-White Solid[3][4]

Synthesis

A common synthetic route to this compound involves the catalytic hydrogenation of N-(2,6-Dimethylphenyl)-2-picolinamide.[3] Another patented method describes the coupling of pipecolic acid hydrochloride and 2,6-dimethylaniline (B139824) using triphenylphosphine (B44618) (PPh₃) and hexachloroethane (B51795) (C₂Cl₆) as coupling reagents, which is reported to be suitable for industrial-scale production with high purity and yield.

General Experimental Protocol for Synthesis via Hydrogenation

The following is a general procedure for the synthesis of this compound from N-(2,6-Dimethylphenyl)-2-picolinamide:

  • Reaction Setup: To a stainless steel reaction flask equipped with a mechanical stirrer, add N-(2,6-Dimethylphenyl)-2-picolinamide, methanol, acetic acid, and Raney nickel as the catalyst.[3]

  • Inerting: Purge the reaction vessel with an inert gas, such as argon, for approximately 5 minutes to displace air.[3]

  • Hydrogenation: Seal the reaction flask and charge it with hydrogen gas to a pressure of 18 kg/cm ² (260 psi).[3]

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature and pressure for 28-30 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[3]

  • Work-up:

    • After the reaction is complete, cool the mixture and carefully filter it to remove the Raney nickel catalyst.[3]

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.[3]

    • Dissolve the crude product in toluene (B28343) and transfer it to a separatory funnel.[3]

    • Wash the organic layer with water and then with an aqueous solution of sodium hydroxide (B78521) to neutralize any remaining acid.[3]

    • Separate the organic layer, and extract the aqueous layer with additional portions of toluene.[3]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Recrystallize the resulting crude solid from a suitable solvent, such as toluene, to yield the purified this compound.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-(2,6-Dimethylphenyl)-2-picolinamide N-(2,6-Dimethylphenyl)-2-picolinamide Reaction Hydrogenation (50°C, 260 psi, 28-30h) N-(2,6-Dimethylphenyl)-2-picolinamide->Reaction H2_gas Hydrogen Gas H2_gas->Reaction Catalyst Raney Nickel Catalyst->Reaction Solvents Methanol, Acetic Acid Solvents->Reaction Workup Filtration, Extraction, Neutralization, Drying Reaction->Workup Purification Recrystallization (Toluene) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound via hydrogenation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 1H), 7.00 (m, 3H), 3.32 (dd, J=3.2, 9.7Hz, 1H), 3.0 (m, 1H), 2.68 (m, 1H), 2.14 (s, 6H), 1.98 (m, 1H), 1.93 (s, 1H), 1.77 (m, 1H), 1.59-1.50 (m, 2H), 1.47-1.37 (m, 2H) ppm.[3]

¹³C NMR (75 MHz, CDCl₃): δ 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1 ppm.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 300 MHz or higher for ¹H). Standard pulse programs are typically used. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the molecular weight of the compound, along with other fragment ions that can be used to confirm the structure.

Pharmacological Significance

This compound is of significant interest in pharmacology primarily due to its relationship with local anesthetics.

Metabolite of Local Anesthetics

This compound is a major metabolite of the widely used local anesthetic Bupivacaine.[1][3] It is also a metabolite of Levobupivacaine and Ropivacaine (B1680718). The formation of this compound from these parent drugs primarily occurs through N-dealkylation, a metabolic process often mediated by cytochrome P450 enzymes in the liver. Understanding the pharmacokinetic profile of this metabolite is crucial for assessing the overall safety and efficacy of the parent anesthetic drugs.

Intermediate in Drug Synthesis

As a chemical intermediate, this compound is a critical building block in the synthesis of other local anesthetics.[2] For instance, it serves as a precursor in the production of Ropivacaine.[5]

Biological Activity

While primarily known as a metabolite and intermediate, some sources suggest that this compound itself may possess local anesthetic properties by blocking nerve impulses.[4] However, its potency and clinical utility in this regard are less characterized compared to its parent compounds.

Conclusion

This compound is a well-characterized compound with significant relevance in the fields of medicinal chemistry and pharmacology. Its role as a key metabolite of several important local anesthetics and as a versatile synthetic intermediate underscores the importance of a thorough understanding of its chemical and physical properties. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of related pharmaceutical compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Desbutylbupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutylbupivacaine, also known as (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is the primary metabolite of the widely used local anesthetic, bupivacaine (B1668057). It is formed in the liver via cytochrome P450 3A4 (CYP3A4) mediated N-dealkylation of the parent drug. As a significant metabolite, understanding its synthesis, characterization, and biological activity is crucial for a comprehensive toxicological and pharmacological assessment of bupivacaine. This technical guide provides a detailed overview of the synthesis of desbutylbupivacaine, its physicochemical and spectral characterization, and a summary of its known biological activities, with a focus on its interaction with ion channels.

Synthesis of Desbutylbupivacaine

The synthesis of desbutylbupivacaine is effectively a truncated synthesis of bupivacaine itself, as it is the immediate precursor before the final N-alkylation step. The primary route involves the formation of an amide bond between a derivative of pipecolic acid and 2,6-dimethylaniline (B139824).

Synthetic Pathway

The most common synthetic approach can be summarized in two main steps:

  • Activation of Pipecolic Acid: Pipecolic acid is first converted to a more reactive derivative, typically an acid chloride, to facilitate amide bond formation.

  • Amidation: The activated pipecolic acid derivative is then reacted with 2,6-dimethylaniline to form desbutylbupivacaine.

Synthesis_Pathway Pipecolic Acid Pipecolic Acid Pipecoloyl Chloride Pipecoloyl Chloride Pipecolic Acid->Pipecoloyl Chloride SOCl2 or (COCl)2 Desbutylbupivacaine Desbutylbupivacaine Pipecoloyl Chloride->Desbutylbupivacaine 2,6-Dimethylaniline

A simplified synthetic pathway for Desbutylbupivacaine.
Experimental Protocol: Synthesis of (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

This protocol is a generalized procedure based on established methods for the synthesis of bupivacaine and its analogues.

Step 1: Preparation of Pipecoloyl Chloride Hydrochloride

  • Suspend pipecolic acid in an inert solvent such as toluene (B28343) or dichloromethane.

  • Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at a controlled temperature (typically 0-5°C).

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • The resulting pipecoloyl chloride hydrochloride can be isolated by filtration or used directly in the next step after removal of the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amidation with 2,6-Dimethylaniline

  • Dissolve the pipecoloyl chloride hydrochloride in a suitable aprotic solvent, such as toluene or N,N-dimethylformamide (DMF).

  • Add 2,6-dimethylaniline to the solution. An excess of the aniline (B41778) or the addition of a non-nucleophilic base (e.g., triethylamine) may be required to neutralize the hydrogen chloride generated during the reaction.

  • Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours until the reaction is complete, as indicated by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled and worked up. This typically involves washing with an acidic solution (e.g., dilute HCl) to remove unreacted 2,6-dimethylaniline, followed by washing with a basic solution (e.g., saturated NaHCO₃) and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield crude desbutylbupivacaine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Characterization of Desbutylbupivacaine

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
Chemical Name (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
Synonyms Desbutylbupivacaine, 2',6'-Pipecoloxylidide
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 129-133 °C[1]
CAS Number 15883-20-2
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring would be expected in the aromatic region (δ 7.0-7.2 ppm).

  • Amide Proton: A broad singlet for the N-H proton of the amide would likely appear between δ 8.0-9.0 ppm.

  • Piperidine (B6355638) Protons: A series of multiplets for the protons on the piperidine ring would be observed in the upfield region (δ 1.5-3.5 ppm). The proton at the chiral center (C2) would likely appear as a distinct multiplet.

  • Methyl Protons: A singlet integrating to six protons for the two methyl groups on the aromatic ring would be expected around δ 2.2 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Carbonyl Carbon: A signal for the amide carbonyl carbon would be expected in the downfield region (δ 170-175 ppm).

  • Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring would appear in the aromatic region (δ 125-140 ppm).

  • Piperidine Carbons: Signals for the five carbons of the piperidine ring would be observed in the aliphatic region (δ 20-60 ppm).

  • Methyl Carbons: A signal for the two equivalent methyl carbons would be expected in the upfield region (δ 15-20 ppm).

A publicly available 13C NMR spectrum for N-Methylpiperidine-2-carboxamide can be found in the SpectraBase database, which can provide a reference for the piperidine ring signals.[2]

FTIR (Fourier-Transform Infrared) Spectroscopy

  • N-H Stretching: A characteristic absorption band for the amide N-H stretch would be expected around 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch would be present around 1640-1680 cm⁻¹.

  • C-H Stretching: Aliphatic and aromatic C-H stretching vibrations would be observed in the 2850-3100 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands corresponding to the aromatic ring C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The nominal mass of desbutylbupivacaine is 232 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of 233.

Biological Activity and Signaling Pathways

Desbutylbupivacaine is not merely an inactive metabolite; it exhibits its own pharmacological and toxicological profile.

Metabolic Pathway

Metabolism Bupivacaine Bupivacaine Desbutylbupivacaine Desbutylbupivacaine Bupivacaine->Desbutylbupivacaine CYP3A4 (N-dealkylation) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction LLE or SPE Chromatography Chromatography Extraction->Chromatography Synthesized Compound Synthesized Compound Dissolution Dissolution Synthesized Compound->Dissolution Dissolution->Chromatography Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Quantification & Identification Quantification & Identification Mass Spectrometry->Quantification & Identification

References

An In-depth Technical Guide on the Core Mechanism of Action of 2',6'-Pipecolylxylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Pipecolylxylidide (PPX) is an active metabolite of the widely used amino-amide local anesthetics, bupivacaine (B1668057) and ropivacaine. Emerging evidence suggests that PPX possesses a unique pharmacological profile characterized by a sensory-selective nerve block, presenting a promising avenue for the development of novel analgesics with an improved side-effect profile. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of PPX, integrating findings from in vivo and ex vivo studies. While direct molecular-level data for PPX is still emerging, this document extrapolates from the known pharmacology of its parent compounds and the principles of neurophysiology to propose a core mechanism of action. Detailed experimental protocols are provided to facilitate further research into this intriguing molecule.

Introduction

Local anesthetics are indispensable tools in clinical practice for the management of acute and chronic pain. The primary mechanism of these agents involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the generation and propagation of action potentials.[1][2] 2',6'-Pipecolylxylidide (PPX), a primary metabolite of bupivacaine and ropivacaine, has recently garnered attention for its potential to induce a differential nerve block, preferentially affecting sensory neurons over motor neurons.[3][4] This sensory-selective profile could offer significant clinical advantages, such as providing effective analgesia without causing motor impairment. This guide synthesizes the available data on PPX and outlines a proposed mechanism for its action.

Core Mechanism of Action: A Proposed Model

The central hypothesis for the mechanism of action of 2',6'-pipecolylxylidide is the state- and isoform-selective blockade of voltage-gated sodium channels (NaV) expressed in nociceptive sensory neurons.

Local anesthetics, including the parent compounds of PPX, bupivacaine and ropivacaine, are known to exhibit state-dependent binding to sodium channels, showing higher affinity for the open and inactivated states than the resting state.[5] This property contributes to their efficacy in blocking nerve impulses, particularly in rapidly firing neurons. The sensory-selective action of PPX likely arises from a combination of factors:

  • Preferential Blockade of Sensory Neuron-Specific NaV Isoforms: Sensory neurons, particularly nociceptors, express a unique repertoire of sodium channel isoforms, including NaV1.7, NaV1.8, and NaV1.9, which are critical for pain signaling.[6][7] It is hypothesized that PPX exhibits a higher affinity for these sensory-specific isoforms compared to the NaV1.1, NaV1.2, and NaV1.6 isoforms that are more broadly expressed in the central and peripheral nervous systems, or the NaV1.4 and NaV1.5 isoforms found in skeletal and cardiac muscle, respectively.[8] For instance, a higher potency at NaV1.7, a key channel for setting the threshold for firing in nociceptors, could lead to analgesia at concentrations that do not significantly affect motor neuron function.[7][9]

  • Differential Effects on Nerve Fiber Types: Ex vivo studies have shown that PPX can selectively block Aδ fibers while sparing C-fibers at certain concentrations.[3][4] Aδ fibers are thinly myelinated and responsible for sharp, well-localized pain, while C-fibers are unmyelinated and transmit slow, burning pain. This differential effect may be due to the physicochemical properties of PPX influencing its penetration and interaction with channels in different nerve fiber types. The molecular basis for this selectivity warrants further investigation.

  • Use-Dependent Blockade: Similar to its parent compounds, PPX likely exhibits use-dependent (phasic) blockade, where its inhibitory effect is enhanced with increased frequency of nerve firing.[10] Since nociceptive neurons often fire at high frequencies in response to painful stimuli, this property would contribute to a more pronounced block of pain signals.

Signaling Pathway Diagram

Sodium_Channel_Blockade_by_PPX Figure 1: Proposed Mechanism of Action of 2',6'-Pipecolylxylidide (PPX) NaV_Channel Voltage-Gated Sodium Channel (e.g., NaV1.7, NaV1.8) Na_Influx Na+ Influx NaV_Channel->Na_Influx No_AP Inhibition of Action Potential Propagation NaV_Channel->No_AP Blockade Action_Potential Action Potential Propagation (Pain Signal) PPX_in PPX (intracellular) PPX_in->NaV_Channel Binds to intracellular site PPX_out PPX (extracellular) PPX_out->PPX_in Membrane Permeation Na_Influx->Action_Potential

Caption: Proposed mechanism of PPX action via intracellular blockade of voltage-gated sodium channels.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data regarding the direct molecular interactions of 2',6'-pipecolylxylidide. The following tables summarize the available in vivo and ex vivo data and provide a comparative context with its parent compounds where possible.

Table 1: In Vivo Efficacy and Toxicity of 2',6'-Pipecolylxylidide in Rats

CompoundDoseSensory Block Duration (min)Motor BlockSystemic Toxicity (mg/kg)Reference
2',6'-Pipecolylxylidide (PPX) 30 mM (sciatic)67.4 ± 17.4None observed75.3 ± 3.2 (No severe toxicity)[3][4]
Ropivacaine 15 mM (sciatic)~150Present39.0 ± 1.8 (Severe toxicity)[3][4]
2',6'-Pipecolylxylidide (PPX) 30 mM (intrathecal)24.8 ± 8.7None observedNot reported[3][4]
Ropivacaine 15 mM (intrathecal)~15PresentNot reported[3][4]

Table 2: Ex Vivo Nerve Fiber Blockade by 2',6'-Pipecolylxylidide in Mice

CompoundConcentrationEffect on Aδ-fibersEffect on C-fibersReference
2',6'-Pipecolylxylidide (PPX) 15 mMReversible BlockNo Block[3][4]
Ropivacaine 1.5 mMReversible BlockReversible Block[3][4]

Table 3: Comparative IC50 Values of Parent Compounds on Select Sodium Channel Isoforms (for context)

CompoundNaV1.5 (cardiac) IC50 (µM)NaV (other isoforms)Reference
Bupivacaine 69.5 ± 8.2 (open state)-[11]
Bupivacaine 2.18 ± 0.16 (inactivated state)-[11]
Ropivacaine 322.2 ± 29.9 (open state)-[11]
Ropivacaine 2.73 ± 0.27 (inactivated state)-[11]

Note: IC50 values for PPX on specific sodium channel isoforms are not currently available in the public domain.

Experimental Protocols

To further elucidate the mechanism of action of 2',6'-pipecolylxylidide, the following experimental protocols are essential.

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to determine the inhibitory effects of PPX on specific voltage-gated sodium channel currents in sensory neurons.

Objective: To measure the IC50 of PPX on TTX-sensitive (e.g., NaV1.7) and TTX-resistant (e.g., NaV1.8) sodium currents in isolated DRG neurons.

Methodology:

  • DRG Neuron Isolation and Culture:

    • Euthanize adult Sprague-Dawley rats according to approved institutional animal care and use committee protocols.

    • Dissect dorsal root ganglia from the lumbar region (L4-L6).

    • Treat ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

    • Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture in a suitable neurobasal medium supplemented with growth factors.

    • Allow neurons to adhere and grow for 24-48 hours before recording.[12][13]

  • Whole-Cell Voltage-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

    • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

    • Establish a whole-cell patch-clamp configuration on a small-diameter (<30 µm) DRG neuron (likely a nociceptor).

    • Hold the neuron at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit sodium currents. To isolate specific currents, use a combination of tetrodotoxin (B1210768) (TTX) to block TTX-sensitive channels and specific voltage protocols.

    • Apply increasing concentrations of PPX to the external solution and record the resulting inhibition of the peak sodium current.

    • Construct a dose-response curve and calculate the IC50 value.[12][13]

Workflow Diagram for Patch-Clamp Experiment

Patch_Clamp_Workflow Figure 2: Workflow for Patch-Clamp Electrophysiology Start Start Isolate_DRG Isolate DRG Neurons Start->Isolate_DRG Culture_Neurons Culture Neurons (24-48h) Isolate_DRG->Culture_Neurons Prepare_Recording Prepare for Recording (Solutions, Electrodes) Culture_Neurons->Prepare_Recording Patch_Neuron Establish Whole-Cell Patch-Clamp Prepare_Recording->Patch_Neuron Record_Baseline Record Baseline Sodium Currents Patch_Neuron->Record_Baseline Apply_PPX Apply Increasing Concentrations of PPX Record_Baseline->Apply_PPX Record_Inhibition Record Inhibition of Sodium Currents Apply_PPX->Record_Inhibition Analyze_Data Analyze Data (Dose-Response, IC50) Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow for investigating PPX effects on DRG neuron sodium channels.

In Vivo Assessment of Sensory and Motor Blockade in Rats

This protocol is used to characterize the sensory-selective properties of PPX in a living animal model.

Objective: To determine the duration and degree of sensory and motor blockade following peripheral nerve block with PPX.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.

    • Acclimate the animals to the testing procedures for several days before the experiment to reduce stress-induced variability.

  • Sciatic Nerve Block:

    • Lightly anesthetize the rat.

    • Inject a defined volume and concentration of PPX hydrochloride solution perineurally to the sciatic nerve.

  • Sensory Block Assessment (Modified Hot Plate Test):

    • At predetermined time points post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).

    • Measure the latency for the rat to exhibit a nocifensive response (e.g., paw licking, jumping).

    • An increase in latency compared to baseline indicates sensory blockade.[1][13][14]

  • Motor Block Assessment (Weight-Bearing Test):

    • Assess the rat's ability to bear weight on the injected limb.

    • This can be quantified using a scale to measure the force exerted by the paw or by observational scoring of gait and posture.

    • A decrease in weight-bearing capacity indicates motor blockade.

Ex Vivo Single-Unit Recording of Nerve Fibers

This protocol allows for the direct measurement of the effects of PPX on the conduction of action potentials in different types of nerve fibers.

Objective: To determine the differential blocking effects of PPX on Aδ and C-fibers.

Methodology:

  • Nerve Preparation:

    • Dissect the sciatic nerve from a mouse.

    • Place the nerve in a recording chamber and perfuse with artificial cerebrospinal fluid.

    • Tease the nerve into fine bundles to allow for the isolation of single-unit activity.

  • Electrophysiological Recording:

    • Use suction electrodes to stimulate one end of the nerve bundle and record the compound action potential from the other end.

    • Differentiate Aδ and C-fiber action potentials based on their distinct conduction velocities.

    • Apply PPX to the perfusion solution and measure the change in the amplitude and conduction velocity of the Aδ and C-fiber compound action potentials.[3][4]

Potential Secondary Mechanisms of Action

While the primary mechanism of action of 2',6'-pipecolylxylidide is believed to be the blockade of voltage-gated sodium channels, other potential targets should be considered in a comprehensive evaluation.

  • Potassium Channels: Some local anesthetics have been shown to interact with potassium channels, which could modulate neuronal excitability.[15] The effect of PPX on various potassium channel subtypes warrants investigation.

  • G-Protein Coupled Receptors (GPCRs): There is evidence that some local anesthetics can modulate the function of certain GPCRs, potentially through allosteric mechanisms or by altering the lipid membrane environment.[16][17][18] Given the diverse roles of GPCRs in pain signaling, this represents a plausible, yet unexplored, secondary mechanism for PPX.

Logical Relationship Diagram for Investigating Secondary Mechanisms

Secondary_Mechanisms Figure 3: Investigating Potential Secondary Mechanisms of PPX PPX 2',6'-Pipecolylxylidide Primary_Target Primary Target: Voltage-Gated Sodium Channels PPX->Primary_Target Secondary_Targets Potential Secondary Targets PPX->Secondary_Targets K_Channels Potassium Channels Secondary_Targets->K_Channels GPCRs G-Protein Coupled Receptors Secondary_Targets->GPCRs Other_Channels Other Ion Channels Secondary_Targets->Other_Channels

Caption: Logical diagram illustrating the investigation into primary and potential secondary targets of PPX.

Conclusion and Future Directions

2',6'-Pipecolylxylidide presents a compelling profile as a sensory-selective local anesthetic. The available evidence strongly suggests that its mechanism of action is rooted in the blockade of voltage-gated sodium channels, likely with a preference for isoforms expressed in nociceptive neurons. However, a significant knowledge gap remains regarding its direct molecular interactions. Future research should prioritize:

  • Quantitative Electrophysiological Studies: Determining the IC50 values of PPX on a panel of NaV channel isoforms (NaV1.1-1.9) is crucial to confirm its selectivity.

  • Binding Studies: Radioligand binding assays or other biophysical techniques can elucidate the affinity of PPX for different states of the sodium channel.

  • Structural Biology and Computational Modeling: Elucidating the binding site of PPX on sensory-specific sodium channels through techniques like cryo-electron microscopy and molecular docking could guide the design of more potent and selective analogs.[19][20]

  • Investigation of Secondary Targets: A systematic evaluation of PPX's effects on potassium channels and GPCRs will provide a more complete understanding of its pharmacological profile.

By addressing these key areas, the scientific community can fully characterize the mechanism of action of 2',6'-pipecolylxylidide and unlock its therapeutic potential for the development of next-generation analgesics.

References

Unveiling the Biological Activities of Bupivacaine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine (B1668057), a long-acting amide local anesthetic, is extensively used for regional anesthesia and pain management. Its clinical efficacy is well-established; however, concerns regarding its systemic toxicity, particularly cardiotoxicity and neurotoxicity, persist. Following administration, bupivacaine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process generates several metabolites, with the main products being pipecolylxylidine (PPX), also known as desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. Understanding the biological activities of these metabolites is crucial for a comprehensive assessment of the safety and overall pharmacological profile of bupivacaine. This technical guide provides an in-depth analysis of the current knowledge on the biological activities of bupivacaine metabolites, focusing on their effects on ion channels, cardiovascular and central nervous system toxicity, and vasoactive properties.

Bupivacaine Metabolism Overview

The metabolic fate of bupivacaine is a critical determinant of its systemic effects and toxicity profile. The primary metabolic pathway involves N-dealkylation to form pipecolylxylidine (PPX), followed by hydroxylation of the aromatic ring to produce 3'-hydroxybupivacaine and 4'-hydroxybupivacaine.

Bupivacaine Bupivacaine PPX Pipecolylxylidine (PPX) (Desbutylbupivacaine) Bupivacaine->PPX N-dealkylation Hydroxybupivacaine_3 3'-Hydroxybupivacaine Bupivacaine->Hydroxybupivacaine_3 Hydroxylation Hydroxybupivacaine_4 4'-Hydroxybupivacaine Bupivacaine->Hydroxybupivacaine_4 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Bupivacaine Metabolizing Enzyme

Fig. 1: Simplified metabolic pathway of bupivacaine.

Quantitative Analysis of Biological Activities

A comparative analysis of the biological activities of bupivacaine and its primary metabolites is essential for understanding their contribution to the overall pharmacological and toxicological profile.

CompoundTest SystemEndpointResultReference
Bupivacaine Rat (in vivo)Arrhythmia Dose12.4 mg/kg[1]
Rat (in vivo)Asystole Dose24.0 mg/kg[1]
Rat (in vivo)Seizure Dose5.2 mg/kg[1]
Desbutylbupivacaine (PPX) Rat (in vivo)Arrhythmia DoseApprox. 24.8 mg/kg[1]
Rat (in vivo)Asystole DoseApprox. 48.0 mg/kg[1]
Rat (in vivo)Seizure DoseSeizure activity in only 1 of 10 rats[1]

Table 1: Comparative Systemic Toxicity of Bupivacaine and Desbutylbupivacaine (PPX) in Rats [1]

Detailed Biological Activities of Metabolites

Pipecolylxylidine (PPX) / Desbutylbupivacaine

Pipecolylxylidine (PPX) is the major metabolite of bupivacaine and has been the most extensively studied.

Cardiotoxicity: In a rat model, desbutylbupivacaine was found to be approximately half as toxic as bupivacaine concerning cardiac parameters. The mean dose of bupivacaine to produce arrhythmia was 12.4 mg/kg, while for asystole, it was 24.0 mg/kg. In contrast, the doses for desbutylbupivacaine were roughly double these amounts[1]. However, when co-infused with bupivacaine, desbutylbupivacaine potentiated the cardiovascular toxicity of the parent drug[1]. The cardiotoxic effects of bupivacaine and its metabolites are primarily attributed to their ability to block cardiac sodium channels (NaV1.5), leading to conduction abnormalities. While specific IC50 values for PPX on NaV1.5 are not readily available in the reviewed literature, its lower cardiotoxicity suggests a reduced affinity or a different binding kinetic to these channels compared to bupivacaine.

Neurotoxicity: Desbutylbupivacaine appears to be significantly less toxic to the central nervous system (CNS) than bupivacaine. In the same rat study, all animals receiving bupivacaine developed seizures at a mean dose of 5.2 mg/kg, whereas seizure activity was observed in only one out of ten rats infused with desbutylbupivacaine[1].

Vasoactive Effects: While the direct vasoactive effects of PPX have not been extensively characterized, bupivacaine itself exhibits a biphasic effect on vascular smooth muscle, causing vasoconstriction at low concentrations and vasodilation at higher, clinically relevant concentrations. It is plausible that PPX may also possess vasoactive properties that could contribute to its overall cardiovascular effects.

3'-Hydroxybupivacaine and 4'-Hydroxybupivacaine

There is a significant lack of quantitative data on the biological activities of the hydroxylated metabolites of bupivacaine. Their contribution to the overall toxicity profile of bupivacaine remains largely unknown and warrants further investigation.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of bupivacaine and potentially its metabolites extends beyond simple ion channel blockade and involves complex intracellular signaling pathways.

Bupivacaine Bupivacaine IonChannels Ion Channels (Na+, K+, Ca2+) Bupivacaine->IonChannels Blockade Mitochondria Mitochondrial Dysfunction Bupivacaine->Mitochondria SignalingPathways Signaling Pathways (p38 MAPK, PI3K/Akt) Bupivacaine->SignalingPathways Modulation Metabolites Bupivacaine Metabolites Metabolites->IonChannels Blockade (presumed) Metabolites->Mitochondria (?) Metabolites->SignalingPathways (?) Toxicity Cardiotoxicity & Neurotoxicity IonChannels->Toxicity Mitochondria->Toxicity SignalingPathways->Toxicity

Fig. 2: Potential signaling pathways involved in bupivacaine and metabolite toxicity.

Ion Channel Modulation: The primary mechanism of action for local anesthetics, including bupivacaine, is the blockade of voltage-gated sodium channels. However, bupivacaine has also been shown to affect other ion channels, including potassium and calcium channels, which contributes to its cardiotoxicity. The extent to which its metabolites interact with these channels is an area requiring more research.

Mitochondrial Dysfunction: Bupivacaine has been demonstrated to interfere with mitochondrial energy metabolism by inhibiting the electron transport chain and uncoupling oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis. The effects of the metabolites on mitochondrial function are not well-documented.

Modulation of Intracellular Signaling: Recent studies have implicated several signaling pathways in bupivacaine-induced toxicity. For instance, bupivacaine can activate the p38 MAPK pathway and inhibit the PI3K/Akt survival pathway, leading to apoptosis. The role of bupivacaine metabolites in modulating these critical cellular pathways is a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of bupivacaine and its metabolites.

In Vivo Systemic Toxicity Assessment in Rodents

This protocol is designed to determine the doses of a substance that cause specific toxic endpoints, such as seizures or cardiac arrest.

start Animal Preparation (e.g., Rat) infusion Intravenous Infusion of Test Compound start->infusion monitoring Continuous Monitoring (ECG, EEG, Blood Pressure) infusion->monitoring endpoint Record Dose at Toxic Endpoint (e.g., Seizure, Arrhythmia, Asystole) monitoring->endpoint analysis Data Analysis (e.g., Mean Toxic Dose) endpoint->analysis

Fig. 3: Workflow for in vivo systemic toxicity assessment.

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Test compounds (bupivacaine, desbutylbupivacaine, etc.) dissolved in an appropriate vehicle

  • Infusion pump

  • System for continuous monitoring of electrocardiogram (ECG), electroencephalogram (EEG), and arterial blood pressure

Procedure:

  • Anesthetize the animal lightly.

  • Catheterize a suitable vein for intravenous infusion of the test compound.

  • Place electrodes for continuous ECG and EEG monitoring.

  • Catheterize an artery for continuous blood pressure monitoring.

  • Begin a continuous intravenous infusion of the test compound at a constant rate (e.g., 2 mg/kg/min for bupivacaine).

  • Continuously record all physiological parameters.

  • Note the exact time and infused dose at the onset of specific toxic events, such as the first seizure activity on the EEG, the first cardiac arrhythmia on the ECG, and asystole.

  • Continue the infusion until the final toxic endpoint (e.g., asystole) is reached.

  • Calculate the mean dose of the compound required to produce each toxic endpoint.

In Vitro Assessment of Vasoactive Effects

This protocol utilizes isolated arterial rings to investigate the direct effects of compounds on vascular smooth muscle tone.

Materials:

  • Male Wistar rats

  • Krebs solution

  • Organ bath system for isometric tension recording

  • Test compounds

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • Suspend the aortic rings in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.

  • After equilibration, cumulatively add increasing concentrations of the test compound to the organ bath.

  • Record the changes in isometric tension to determine whether the compound induces vasoconstriction or vasodilation.

  • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion and Future Directions

The available evidence suggests that the primary metabolite of bupivacaine, desbutylbupivacaine (PPX), is less cardiotoxic and neurotoxic than the parent compound. However, a significant knowledge gap remains regarding the biological activities of the hydroxylated metabolites. Furthermore, the precise mechanisms by which PPX and other metabolites exert their effects, including their interactions with various ion channels and intracellular signaling pathways, require further elucidation.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of all major bupivacaine metabolites for sodium, potassium, and calcium channels.

  • Mechanism of action: Investigating the effects of these metabolites on mitochondrial function and key intracellular signaling pathways implicated in cellular toxicity.

  • In vivo studies: Conducting comprehensive in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of the individual metabolites and their contribution to the overall toxicity of bupivacaine.

  • Vasoactive properties: Characterizing the vasoactive effects of all major metabolites to understand their impact on local tissue perfusion and systemic hemodynamics.

A more complete understanding of the biological activities of bupivacaine metabolites will enable a more accurate risk assessment of bupivacaine use and may inform the development of safer local anesthetics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2',6'-Pipecoloxylidide (PPX), the Active Metabolite of Ropivacaine (B1680718)

Abstract

This technical guide provides a comprehensive overview of this compound (PPX), the primary active metabolite of the long-acting amide local anesthetic, ropivacaine. The document details the metabolic formation of PPX, its pharmacokinetic properties, and its biological activity. It includes structured tables for all quantitative data, detailed experimental protocols for in vitro metabolism and plasma quantification studies, and visualizations of the metabolic pathway and analytical workflows, designed for professionals in drug development and biomedical research.

Introduction

Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2] It is marketed as the pure S-(-)-enantiomer to reduce the potential for cardiac toxicity associated with its racemic predecessor, bupivacaine (B1668057).[2][3] Like other amide anesthetics, ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][3][4] This metabolic process leads to the formation of several metabolites, the most significant of which are 3'-hydroxyropivacaine (3'-OH Rop) and the N-dealkylated metabolite, this compound (PPX).[1][5] PPX is the major metabolite and is known to possess pharmacological activity, albeit less potent than the parent compound.[1][2][4] Understanding the formation, kinetics, and activity of PPX is critical for a complete toxicological and pharmacological assessment of ropivacaine.

Metabolism of Ropivacaine to this compound

The biotransformation of ropivacaine in human liver microsomes occurs via two principal pathways: aromatic hydroxylation and N-dealkylation.[1][5]

  • N-dealkylation: This pathway produces this compound (PPX). The reaction is predominantly catalyzed by the CYP3A4 isozyme.[1][3][5] The formation of PPX is a major metabolic route for ropivacaine.[1][6]

  • Aromatic Hydroxylation: This pathway primarily yields 3'-hydroxyropivacaine, which is catalyzed by CYP1A2 .[1][3][5] A minor metabolite, 4'-hydroxyropivacaine, is also formed.[1][3]

The activity of these CYP enzymes can be influenced by co-administered drugs, leading to potential drug-drug interactions. For instance, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly decrease the formation of PPX, while inhibitors of CYP1A2, like fluvoxamine (B1237835), can reduce the formation of 3-hydroxyropivacaine.[7]

G cluster_0 cluster_1 cluster_2 Ropivacaine Ropivacaine PPX This compound (PPX) Ropivacaine->PPX  N-dealkylation OH_Rop 3'-Hydroxyropivacaine Ropivacaine->OH_Rop  Aromatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->Ropivacaine CYP1A2 CYP1A2 CYP1A2->Ropivacaine

Fig. 1: Primary metabolic pathways of Ropivacaine in human liver.

Quantitative Data

The following tables summarize key quantitative parameters related to the formation and pharmacokinetics of PPX.

Table 1: Enzyme Kinetics of PPX Formation in Human Liver Microsomes
SubstrateParameterValueUnitCitation
RopivacaineApparent Km17.7µM[8]
RopivacaineVmax711nmol/min/mg protein[8]
BupivacaineApparent Km125µM[9][10]
BupivacaineVmax4.78nmol/min/mg protein[9][10]
*Data for bupivacaine, a structurally similar anesthetic, is provided for comparative context.
Table 2: Age-Dependent Pharmacokinetic Parameters of PPX (Pediatric Population)
Age GroupHalf-life (t1/2)DescriptionCitation
Newborn~19 hoursDecreased clearance capacity[11]
1 - 12 months8 - 11 hoursMaturing clearance pathways[11]
> 1 year~17 hoursPharmacokinetics approaching adult patterns[11]

Experimental Protocols

Detailed methodologies for the study of PPX are crucial for reproducible research. The following are representative protocols derived from published literature.

Protocol 1: In Vitro Metabolism of Ropivacaine in Human Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of ropivacaine.[1][8]

Objective: To determine the rate of PPX formation from ropivacaine using a human liver microsomal preparation.

Materials:

  • Human Liver Microsomes (HLM)

  • Ropivacaine hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume (e.g., 200 µL) containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL protein), and the desired concentration of ropivacaine.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the mixture.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of PPX formed using a validated HPLC method with a standard curve.

Protocol 2: Quantification of PPX in Human Plasma via HPLC

This protocol outlines a liquid-liquid extraction and HPLC-UV analysis method for determining PPX concentrations in plasma samples.[2][12]

Objective: To extract and quantify PPX from human plasma samples.

Materials:

  • Human plasma samples

  • Internal Standard (IS), e.g., Bupivacaine[2]

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Diethyl ether[2] or n-hexane:isopropanol (5:1 v/v)[12]

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector (set at 210 nm or 237 nm)[2][12]

  • Nitrogen evaporator

Methodology:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard (e.g., 20 µL of bupivacaine solution).[2]

  • Alkalinization: Add 200 µL of 1 M NaOH to make the sample alkaline, facilitating the extraction of the analyte.[2]

  • Liquid-Liquid Extraction: Add 3 mL of diethyl ether, vortex for 30 seconds, and centrifuge for 3 minutes to separate the organic and aqueous layers.[2]

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the HPLC mobile phase.

  • Injection and Chromatography: Inject the reconstituted sample onto the HPLC system. Elute the compounds using a C18 column and an appropriate mobile phase.

  • Detection and Quantification: Monitor the column effluent using a UV detector set at the appropriate wavelength.[2][12] Calculate the concentration of PPX in the original plasma sample by comparing the peak area ratio of PPX to the IS against a calibration curve prepared in blank plasma.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing start Blood Sample Collection plasma Plasma Separation (Centrifugation) start->plasma alkalinize Alkalinize with NaOH + Add Internal Standard plasma->alkalinize extract Liquid-Liquid Extraction (e.g., Diethyl Ether) alkalinize->extract evap Evaporation of Organic Layer extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC-UV/MS Analysis reconstitute->hplc quant Quantification vs. Standard Curve hplc->quant report Final Concentration Report quant->report

Fig. 2: Experimental workflow for PPX quantification in plasma.

Biological Activity and Clinical Relevance

PPX is not an inert metabolite. In vivo studies in animal models have shown that unbound PPX possesses pharmacological activity, though it is less potent than ropivacaine itself.[4] The accumulation of PPX, particularly in scenarios of impaired clearance (e.g., in neonates or patients with severe liver disease), could contribute to the overall systemic effects observed after ropivacaine administration. Population pharmacokinetic studies have been conducted to characterize its disposition in various patient groups, including pediatric patients, to ensure dosing guidelines for ropivacaine are safe and effective.[11][13][14]

Conclusion

This compound is a major, pharmacologically active metabolite of ropivacaine, formed primarily by the action of CYP3A4. Its formation and clearance are key components of the disposition of ropivacaine. A thorough understanding of its enzyme kinetics, pharmacokinetic profile, and analytical measurement is essential for drug development professionals and researchers to fully characterize the safety and efficacy profile of ropivacaine, particularly in special populations. The protocols and data presented in this guide serve as a foundational resource for further investigation into this important metabolite.

References

In Vitro Profile of 2',6'-Pipecoloxylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies conducted on 2',6'-Pipecoloxylidide (PPX), a primary metabolite of the widely used amino-amide local anesthetics, bupivacaine (B1668057) and ropivacaine (B1680718). While direct and extensive in vitro research on PPX is limited, this document synthesizes the available data, focusing on its metabolic generation, and emerging findings on its own anesthetic properties. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and anesthesia, providing a foundational understanding of the in vitro characteristics of this significant metabolite.

Introduction

This compound, also known as desbutylbupivacaine, is the major metabolite formed from the N-dealkylation of bupivacaine and a metabolite of ropivacaine.[1] For many years, the primary interest in PPX has been in the context of the pharmacokinetics and metabolism of its parent compounds. However, recent investigations have begun to explore the intrinsic pharmacological activity of PPX itself, particularly its potential as a sensory-selective local anesthetic. Understanding the in vitro profile of this compound is crucial for a complete picture of the safety and efficacy of its parent drugs and for exploring its own therapeutic potential.

In Vitro Metabolism of Parent Compounds to this compound

The formation of this compound from its parent compounds, bupivacaine and ropivacaine, has been characterized in in vitro systems, primarily using human liver microsomes. These studies are critical for understanding the metabolic pathways and potential for drug-drug interactions.

Cytochrome P450-Mediated Metabolism

In vitro studies have definitively identified the Cytochrome P450 (CYP) 3A4 isoenzyme as the primary catalyst for the oxidative metabolism of bupivacaine to this compound in humans.[2][3] Similarly, CYP3A4 is involved in the metabolism of ropivacaine, leading to the formation of PPX.[4]

Quantitative Metabolic Data

The kinetics of this compound formation from bupivacaine have been determined using human liver microsomes. The following table summarizes the key quantitative data from these in vitro metabolism studies.

ParameterValueParent CompoundEnzyme SystemReference
Apparent Km 125 µMBupivacaineHuman Liver Microsomes (CYP3A4)[2][3]
Vmax 4.78 nmol/min/mg proteinBupivacaineHuman Liver Microsomes (CYP3A4)[2][3]
Apparent Km 17.7 µMRopivacaineHuman Liver Microsomes (CYP3A4)[4]
Vmax 711 nmol/min/mg proteinRopivacaineHuman Liver Microsomes (CYP3A4)[4]
Experimental Protocol: Human Liver Microsomal Stability Assay (General)

While the precise, detailed protocols from the cited studies are not publicly available, a general methodology for assessing metabolic stability using human liver microsomes is as follows. This protocol is intended for illustrative purposes.

Objective: To determine the rate of metabolism of a parent drug (e.g., bupivacaine, ropivacaine) to its metabolite (this compound) by human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Parent drug stock solution

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Quenching solution (e.g., cold acetonitrile)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl₂, and human liver microsomes.

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: The parent drug is added to the pre-warmed master mix. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent drug and the formed metabolite (this compound), is analyzed by a validated LC-MS/MS method to quantify the concentrations of both analytes.

  • Data Analysis: The rate of metabolite formation is calculated, and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, MgCl2, Microsomes) PreIncubate Pre-incubate Master Mix at 37°C MasterMix->PreIncubate AddDrug Add Parent Drug PreIncubate->AddDrug AddNADPH Initiate with NADPH System AddDrug->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Terminate Reaction with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Kinetic Parameters (Km, Vmax) Analyze->Data

Fig 1. General workflow for a human liver microsomal stability assay.

In Vitro Pharmacological Activity of this compound

Emerging research indicates that this compound is not an inert metabolite but possesses its own pharmacological activity, specifically as a local anesthetic with a unique sensory-selective profile.

Mechanism of Action: Sodium Channel Blockade

Like its parent compounds, the mechanism of action of this compound as a local anesthetic is presumed to be the blockade of voltage-gated sodium channels in neuronal cell membranes.[5][6] By blocking these channels, the influx of sodium ions is inhibited, which in turn prevents the generation and conduction of nerve impulses.

In Vitro Nerve Fiber Blockade

A recent ex vivo study using single-unit recordings in mice has provided direct evidence of the nerve-blocking effects of this compound and has highlighted its sensory-selective properties when compared to ropivacaine.[7]

CompoundConcentrationEffect on Aδ Fibers (Sensory)Effect on C-Fibers (Sensory)Reference
This compound 15 mMBlockedNot Blocked[7]
Ropivacaine 1.5 mMReversible BlockReversible Block[7]

These findings suggest that at the concentrations tested, this compound preferentially blocks the Aδ fibers, which are associated with the transmission of sharp, localized pain, while sparing the C-fibers, which are involved in dull, burning pain. This selectivity is a significant finding and suggests a potential for developing local anesthetics with a more targeted sensory effect.

Experimental Protocol: Single-Unit Recording for Nerve Blockade (General)

The detailed protocol for the single-unit recording experiment is not available in the public domain. However, a generalized workflow for such an experiment is outlined below.

Objective: To assess the effect of a compound on the conduction of action potentials in individual nerve fibers.

Materials:

  • Isolated nerve preparation (e.g., mouse sciatic nerve)

  • Recording chamber with physiological buffer

  • Microelectrodes for stimulation and recording

  • Amplifier and data acquisition system

  • Test compound solutions (e.g., this compound, ropivacaine)

Procedure:

  • Nerve Dissection and Mounting: A nerve is carefully dissected and mounted in a recording chamber containing a physiological buffer solution.

  • Electrode Placement: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other end to record the compound action potentials from single nerve fibers.

  • Baseline Recording: The nerve is stimulated, and baseline action potentials from different fiber types (e.g., Aδ and C-fibers, distinguished by their conduction velocities) are recorded.

  • Compound Application: The test compound is added to the buffer solution bathing the nerve.

  • Post-application Recording: The nerve is stimulated again, and changes in the action potentials of the different fiber types are recorded over time to assess the degree and time course of the nerve block.

  • Washout: The test compound is washed out with fresh buffer to assess the reversibility of the block.

  • Data Analysis: The amplitude and conduction velocity of the action potentials before, during, and after compound application are analyzed to determine the blocking effect on specific nerve fiber types.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect and Mount Nerve Electrodes Place Stimulating and Recording Electrodes Dissect->Electrodes Baseline Record Baseline Action Potentials Electrodes->Baseline ApplyCompound Apply Test Compound Baseline->ApplyCompound RecordEffect Record Action Potentials During Application ApplyCompound->RecordEffect Washout Washout Compound RecordEffect->Washout RecordRecovery Record Action Potentials After Washout Washout->RecordRecovery AnalyzeData Analyze Changes in Action Potential Parameters RecordRecovery->AnalyzeData DetermineBlock Determine Fiber-Specific Block AnalyzeData->DetermineBlock

Fig 2. General workflow for a single-unit nerve recording experiment.

Signaling Pathways

Currently, there is no specific information available from the conducted searches regarding the intracellular signaling pathways that may be modulated by this compound, other than the direct blockade of sodium channels. Future research may explore potential downstream effects of sodium channel modulation or interactions with other cellular targets.

Conclusion and Future Directions

The in vitro data on this compound, while not extensive, provide a foundational understanding of its role as a major metabolite of bupivacaine and ropivacaine and highlight its emerging potential as a pharmacologically active agent in its own right. The characterization of its formation via CYP3A4 is essential for predicting drug metabolism and interactions. Furthermore, the novel findings of its sensory-selective nerve-blocking properties open up exciting new avenues for research into local anesthetics with improved side-effect profiles.

Future in vitro studies should aim to:

  • Elucidate the detailed molecular interactions between this compound and different sodium channel subtypes.

  • Investigate potential off-target effects and cytotoxicity in various cell types.

  • Explore its effects on other ion channels and cellular signaling pathways.

  • Conduct comprehensive drug-drug interaction studies involving CYP3A4 inhibitors and inducers.

A more in-depth understanding of the in vitro pharmacology of this compound will be instrumental in both optimizing the clinical use of its parent compounds and in the potential development of this metabolite as a novel therapeutic agent.

References

The Discovery and Identification of Desbutylbupivacaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutylbupivacaine, the major N-dealkylated metabolite of the widely used local anesthetic bupivacaine (B1668057), plays a crucial role in understanding the parent drug's metabolism, pharmacokinetics, and potential toxicological profile. This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for Desbutylbupivacaine. It consolidates quantitative data from various analytical techniques, details experimental protocols, and presents visual workflows and metabolic pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Bupivacaine, a long-acting amide-type local anesthetic, is extensively used for surgical anesthesia and pain management.[1] Its clinical efficacy is well-established; however, understanding its metabolic fate is critical for assessing its safety and optimizing its therapeutic use. The metabolism of bupivacaine primarily occurs in the liver, leading to the formation of several metabolites. Among these, Desbutylbupivacaine (also known as N-Desbutylbupivacaine or pipecolylxylidine) is a principal metabolite.[2][3][4] The identification and quantification of Desbutylbupivacaine in biological matrices are essential for pharmacokinetic studies, toxicological assessments, and in the forensic analysis of bupivacaine-related cases.[5]

Discovery and Metabolic Pathway

Desbutylbupivacaine is formed through the N-dealkylation of the butyl group from the piperidine (B6355638) ring of bupivacaine. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system in the liver, specifically by the CYP3A4 isoform.[4] The metabolic conversion is a key step in the clearance of bupivacaine from the body.

The metabolic pathway can be visualized as follows:

Bupivacaine Metabolism bupivacaine Bupivacaine desbutyl Desbutylbupivacaine (Pipecolylxylidine) bupivacaine->desbutyl N-dealkylation cyp3a4 CYP3A4 (in Liver) cyp3a4->bupivacaine

Figure 1: Metabolic Pathway of Bupivacaine to Desbutylbupivacaine.

Physicochemical Properties

PropertyValue
Chemical Name N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Synonyms N-Desbutyl Bupivacaine, Pipecolylxylidine
CAS Number 15883-20-2[6][7]
Molecular Formula C₁₄H₂₀N₂O[7]
Molecular Weight 232.32 g/mol [7]

Analytical Methodologies for Identification and Quantification

The detection and quantification of Desbutylbupivacaine in biological samples such as urine, plasma, and serum are crucial for clinical and forensic investigations. Various analytical techniques have been developed and validated for this purpose.

General Experimental Workflow

A typical workflow for the analysis of Desbutylbupivacaine in biological samples involves sample preparation, chromatographic separation, and detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine, Plasma, Serum) extraction Extraction (SPE or LLE) sample->extraction separation Chromatographic Separation (CE, HPLC, GC) extraction->separation detection Detection (UV, MS, FID) separation->detection quant Quantification & Identification detection->quant

Figure 2: General Workflow for Desbutylbupivacaine Analysis.
Sample Preparation

Solid-Phase Extraction (SPE): This is a common method for extracting Desbutylbupivacaine and other metabolites from urine and plasma. Different sorbents such as C2, C8, C18, and divinyl-polystyrene (ENV+) have been tested, with ENV+ providing good recoveries of 82-120% for bupivacaine and its metabolites.[8]

Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating Desbutylbupivacaine from biological matrices.[5]

Chromatographic and Electrophoretic Techniques

A capillary electrophoretic method has been developed for the simultaneous analysis of bupivacaine and its main metabolites, including Desbutylbupivacaine, in rat urine.[2]

Experimental Protocol:

  • System: CAPEL®-205 capillary electrophoresis systems.

  • Data Acquisition: Elforan® specialized software.

  • Buffer Additive: Methanol (B129727) (20-30% v/v) to reduce peak tailing.

  • Separation Time: Separation of bupivacaine and its metabolites was achieved in 15 minutes.[2]

AnalyteLimit of Detection (μM)Linear Range (μM)Peak Height Reproducibility (% RSD)Migration Time Reproducibility (% RSD)
Desbutylbupivacaine 0.22[2]0.7 - 16.8[2]5.6[2]2.4[2]
Bupivacaine 0.22[2]0.7 - 16.8[2]5.6[2]2.4[2]
3'-hydroxybupivacaine 0.15[2]0.7 - 16.8[2]9.9[2]2.4[2]
4'-hydroxybupivacaine 0.16[2]0.7 - 16.8[2]9.9[2]2.4[2]

HPLC methods have been reported for the analysis of bupivacaine and its metabolites in human serum, plasma, and urine.[2][5]

Experimental Protocol (General):

  • Column: Reverse-phase C18 column (e.g., Phenomenex, 5 µm packing).[5]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) has been shown to provide good separation and peak symmetry.[5] The pH of the mobile phase can be adjusted (e.g., to 6.5 with phosphoric acid) to optimize separation.[9]

  • Detection: UV detection at a wavelength of 210 nm or 254 nm.[5][9]

  • Flow Rate: An optimal flow rate is typically around 1.5 mL/min.[9]

AnalyteLimit of Detection (mg/mL)Limit of Quantification (mg/mL)Linear Range (mg/mL)
Bupivacaine 2065125 - 900 (µg/mL)[9]
Desbutylbupivacaine 13 (GC-MS)[5]-0.5 - 13.8[5]
3-hydroxybupivacaine 8 (GC-MS)[5]-0.5 - 13.8[5]
4-hydroxybupivacaine 5 (GC-MS)[5]-0.5 - 13.8[5]

GC-MS is a powerful technique for the identification and quantification of Desbutylbupivacaine, particularly in forensic samples.[5]

Experimental Protocol:

  • System: Agilent 7820A GC system with a 5977E mass selective detector.[5]

  • Ionization Mode: Electron Impact (EI) in positive mode.[5]

  • Mass Range: Full scan spectra acquired in the mass range of 40-500 amu.[5]

  • Temperatures:

    • MS Transfer Line: 310 °C[5]

    • Source: 200 °C[5]

    • Oven: Initial temperature of 100 °C (1 min hold), ramped at 10 °C/min to a final temperature of 270 °C (5 min hold).[5]

  • Data Analysis: Agilent DA Express data analysis software.[5] A chromatogram at m/z 232 [M-93] can reveal the presence of desbutyl bupivacaine.[5]

AnalyteLimit of Detection (mg/mL)Limit of Quantification (mg/mL)
Bupivacaine 1548
Desbutylbupivacaine 13[5]-
3-hydroxybupivacaine 8[5]-
4-hydroxybupivacaine 5[5]-
Interference in Analytical Assays

A significant analytical challenge is the isobaric interference of Desbutylbupivacaine with the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for norfentanyl, a primary metabolite of fentanyl.[10][11][12][13] Desbutylbupivacaine has the same precursor ion mass (m/z 233) and shares product ions (m/z 84 and 150) with norfentanyl, which can lead to false-positive results or inaccurate quantification in toxicological screenings.[10] Chromatographic separation of these two compounds is therefore critical for accurate analysis.[11][12] A unique product ion of norfentanyl (m/z 177) can be used to distinguish it from Desbutylbupivacaine.[10]

Synthesis of Desbutylbupivacaine

While Desbutylbupivacaine is primarily encountered as a metabolite, its synthesis can be relevant for producing analytical standards. The synthesis of bupivacaine and its analogs typically involves the amidation of a piperidine carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[14][15][16] The synthesis of Desbutylbupivacaine would involve the initial amidation step without the subsequent N-butylation.

Conclusion

Desbutylbupivacaine is a key metabolite in the disposition of bupivacaine. Its accurate identification and quantification are paramount for a thorough understanding of the parent drug's pharmacology and toxicology. This guide has provided a detailed overview of the analytical techniques employed for its study, including comprehensive tables of quantitative data and detailed experimental protocols. The presented workflows and metabolic pathway diagrams offer a clear visual representation of the core concepts. For researchers and professionals in drug development, this information serves as a foundational resource for further investigation into the metabolism and analysis of bupivacaine and its derivatives. The potential for analytical interference with other drugs, such as fentanyl, underscores the importance of robust and specific analytical methods in both clinical and forensic settings.

References

An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Bupivacaine EP Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-Pipecoloxylidide, identified as Impurity B of Bupivacaine in the European Pharmacopoeia (EP). This compound, also known as N-Desbutyl Bupivacaine, is a significant compound in the quality control and metabolic studies of the widely used local anesthetic, Bupivacaine.[1][2][3][4][5] This document details its chemical and physical properties, synthesis methodologies, and analytical procedures for its detection and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and managing this impurity in pharmaceutical formulations.

Introduction

Bupivacaine is a long-acting local anesthetic belonging to the amino amide group.[6] As with any active pharmaceutical ingredient (API), the purity of Bupivacaine is critical to its safety and efficacy. The European Pharmacopoeia designates specific impurities that must be monitored, one of which is this compound, also referred to as Bupivacaine EP Impurity B.[1][7][8] This compound is not only a process-related impurity but also a major metabolite of Bupivacaine.[6][9][10] A thorough understanding of its characteristics and analytical control is therefore essential for regulatory compliance and ensuring patient safety.

Chemical and Physical Properties

This compound is an organic compound classified as an amino acid amide.[9][10] Its chemical structure consists of a piperidine (B6355638) ring attached to a 2,6-dimethylphenyl group via an amide linkage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name N-(2,6-dimethylphenyl)piperidine-2-carboxamide[2][3][5][7]
Synonyms Bupivacaine EP Impurity B, N-Desbutyl Bupivacaine, Desbutylbupivacaine, Pipecoloxylidide, PPX[1][2][3][9]
CAS Number 15883-20-2[1][2][3][7][9]
Molecular Formula C14H20N2O[1][2][3][7][9]
Molecular Weight 232.32 g/mol [1][2][3][7][9]
Appearance White to off-white solid[9][10]
Melting Point 114-117 °C[9][10]
Boiling Point 392.3 ± 42.0 °C (Predicted)[9][10]
Solubility Slightly soluble in Chloroform and Methanol[9][10]
Storage 2-8°C, sealed in dry, dark place[9][10]

Synthesis of this compound

The synthesis of this compound is crucial for obtaining a reference standard for analytical purposes. Two primary synthesis routes are described in the literature.

Synthesis from N-(2,6-Dimethylphenyl)-2-picolinamide

A common laboratory-scale synthesis involves the hydrogenation of N-(2,6-Dimethylphenyl)-2-picolinamide.

G cluster_0 Reaction Step N-(2,6-Dimethylphenyl)-2-picolinamide N-(2,6-Dimethylphenyl)-2-picolinamide Hydrogenation Hydrogenation N-(2,6-Dimethylphenyl)-2-picolinamide->Hydrogenation Raney Nickel, H2, Acetic Acid, Methanol This compound This compound Hydrogenation->this compound

Synthesis of this compound via Hydrogenation.

Experimental Protocol:

  • Reaction Setup: To a stainless steel reaction flask equipped with a mechanical stirrer, add 25 g of N-(2,6-Dimethylphenyl)-2-picolinamide, 625 ml of methanol, 63 ml of acetic acid, and 15 g of Raney nickel.[9][10]

  • Inerting: Pass argon through the mixture for 5 minutes to displace air.

  • Hydrogenation: Seal the reaction flask and charge it with hydrogen gas to a pressure of 18 kg/cm ² (260 psi).

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature and pressure for 28-30 hours, or until the reaction is complete.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the crude product in 250 ml of toluene (B28343) and transfer to a separatory funnel.

    • Add 250 ml of water and basify with 50 ml of 20% aqueous sodium hydroxide.

    • Separate the organic layer and extract the aqueous layer twice with 100 ml of toluene each.

    • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from 70 ml of toluene to yield this compound.[9]

Synthesis via Coupling of Pipecolic Acid and 2,6-Dimethylaniline (B139824)

A patented method describes the synthesis using a coupling reaction.[11]

G cluster_1 Coupling Reaction Pipecolic acid HCl Pipecolic acid HCl Coupling Coupling Pipecolic acid HCl->Coupling 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Coupling Triphenylphosphine (B44618), Hexachloroethane, Acetonitrile (B52724) This compound This compound Coupling->this compound

Synthesis via Coupling Reaction.

Experimental Protocol:

  • Reagent Preparation: In a suitable reaction vessel, add 87.4 g (0.33 mol) of triphenylphosphine to a mixed solution of 900 mL of acetonitrile and 78.9 g (0.33 mol) of hexachloroethane. Stir at room temperature for 1 hour.[11]

  • Addition of Pipecolic Acid: Add 50 g (0.3 mol) of racemic pipecolic acid hydrochloride and stir at 55°C for 3 hours.[11]

  • Addition of Aniline: Add 37 g (0.3 mol) of 2,6-dimethylaniline dropwise over 30 minutes, followed by stirring for 5 hours.[11]

  • Work-up and Purification: The patent describes this method as yielding high purity and high yield this compound, with a simplified work-up process that reduces harmful byproducts.[11]

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Bupivacaine and its impurities, including this compound.

HPLC Method for Bupivacaine and its Metabolites in Plasma and Urine

A validated HPLC method with UV detection is available for the simultaneous quantification of Bupivacaine, this compound, and 4'-hydroxybupivacaine (B1211850).[12]

G cluster_2 Analytical Workflow Plasma/Urine Sample Plasma/Urine Sample Extraction Extraction Plasma/Urine Sample->Extraction n-hexane-isopropanol (5:1) Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

HPLC Analysis Workflow for Biological Samples.

Experimental Protocol:

  • Sample Preparation:

    • Extract the compounds from plasma or urine samples using a mixture of n-hexane-isopropanol (5:1).[12]

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[12]

    • Detection: UV at 210 nm.[12]

  • Validation Parameters:

    • Linearity: The method is linear in the range of 20-2000 ng/ml with a correlation coefficient (r²) greater than 0.999.[12]

    • Limit of Detection (LOD): 10 ng/ml.[12]

    • Inter-day Coefficient of Variation: 2.7% to 12.2%.[12]

General RP-HPLC Method for Bupivacaine and Impurities

For the analysis of bulk Bupivacaine hydrochloride and its pharmaceutical dosage forms, a reverse-phase HPLC (RP-HPLC) method can be employed.[13][14]

Table 2: Example RP-HPLC Method Parameters

ParameterConditionReference(s)
Column Waters RP-C18, 150 x 4.6 mm, 3.5 µm[14]
Mobile Phase pH 6.5 buffer: acetonitrile (50:50)[14]
Flow Rate 1.0 mL/min[14]
Detection PDA detector at 220 nm[14]
Linearity Range 25 - 150 µg/mL (for Bupivacaine HCl)[14]
Correlation Coefficient (r²) 0.9999[14]

Spectroscopic Data

Characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm) in CDCl3Reference(s)
¹H NMR (300 MHz) 8.31 (s, 1H), 7.00 (m, 3H), 3.32 (dd, J=3.2, 9.7Hz, 1H), 3.0 (m, 1H), 2.68 (m, 1H), 2.14 (s, 6H), 1.98 (m, 1H), 1.93 (s, 1H), 1.77 (m, 1H), 1.59-1.50 (m, 2H), 1.47-1.37 (m, 2H)[9][10]
¹³C NMR (75 MHz) 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1[9][10]

Metabolic Pathway

This compound is a known human metabolite of Bupivacaine, formed through the N-dealkylation of the piperidine nitrogen.[6][15]

G cluster_3 Metabolic Conversion Bupivacaine Bupivacaine Metabolism Metabolism Bupivacaine->Metabolism N-dealkylation in the liver This compound This compound Metabolism->this compound

Metabolic formation of this compound from Bupivacaine.

Conclusion

This compound is a critical impurity and metabolite of Bupivacaine that requires careful monitoring and control in pharmaceutical production and clinical settings. This guide has provided a detailed summary of its chemical properties, synthesis, and analytical methodologies. The presented protocols and data serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of Bupivacaine-containing drug products, ensuring compliance with regulatory standards and promoting patient safety.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2',6'-Pipecolylxylidide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Pipecolylxylidide, also known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide or desbutylbupivacaine, is an amino acid amide with significant relevance in pharmaceutical research.[1][2][3] It is recognized as a major metabolite of the local anesthetic Bupivacaine and an impurity of Ropivacaine.[1][4] Understanding its physicochemical properties is crucial for its synthesis, characterization, and evaluation of its biological activity and potential toxicological profile. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for their determination, and visual representations of related scientific concepts.

Core Physicochemical Properties

The fundamental physicochemical properties of 2',6'-Pipecolylxylidide are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)piperidine-2-carboxamide[3]
Synonyms 2',6'-Pipecoloxylidide, Desbutylbupivacaine, Demethylmepivacaine[3][5]
CAS Number 15883-20-2[3][5]
Molecular Formula C₁₄H₂₀N₂O[1][5]
Molecular Weight 232.32 g/mol [1][5]
Appearance White to Off-White Solid[4][6]
Melting Point 114-117 °C[5][6]
Boiling Point 392.3 ± 42.0 °C (Predicted)[5][6]
Density 1.087 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 14.85 ± 0.70 (Predicted)[5][6]
logP (XLogP3) 2.3[1][3]
Solubility Slightly soluble in Chloroform and Methanol[5][6]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental methodologies for key parameters.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range at a depressed temperature suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline 2',6'-Pipecolylxylidide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Initial Determination: A rapid heating rate is used to get an approximate melting point range.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of pKa (Ionization Constant)

The pKa value is essential as it dictates the degree of ionization of a molecule at a specific pH, which in turn affects its solubility, absorption, and biological activity.[7][8] For local anesthetics, the pKa influences the proportion of the uncharged form available to cross nerve membranes.[9][10]

Methodology: UV-Vis Spectrophotometry

  • Stock Solution Preparation: A stock solution of 2',6'-Pipecolylxylidide is prepared in a suitable solvent (e.g., methanol).

  • Buffer Preparation: A series of aqueous buffers with a wide range of pH values (e.g., pH 1.0 to 13.0) is prepared.[11]

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer in a 96-well microtiter plate, ensuring the final organic solvent concentration is minimal to avoid affecting the pH.[11]

  • Spectrophotometric Analysis: The UV-Vis absorbance spectrum of each well is measured. The wavelength of maximum absorbance (λ_max) for both the ionized and non-ionized species is identified.

  • Data Analysis: The absorbance at a chosen wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.[7]

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its potency and ability to cross biological membranes.[12][13]

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[11][14]

  • Partitioning: A known amount of 2',6'-Pipecolylxylidide is dissolved in the aqueous phase. This solution is then combined with an equal volume of the saturated n-octanol in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand until the phases have completely separated.[7][14]

  • Concentration Measurement: The concentration of the compound in each phase (n-octanol and aqueous buffer) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

  • Calculation: The logP value is calculated using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Visualizations: Workflows and Mechanisms

Visual diagrams are provided to clarify experimental processes and theoretical concepts relevant to the physicochemical properties of 2',6'-Pipecolylxylidide.

G cluster_prep Phase Preparation cluster_part Partitioning & Equilibration cluster_analysis Analysis & Calculation p1 Saturate n-octanol with water (pH 7.4 buffer) part1 Dissolve compound in aqueous phase p1->part1 p2 Saturate water (pH 7.4 buffer) with n-octanol p2->part1 part2 Combine phases in separatory funnel part1->part2 part3 Shake to equilibrate part2->part3 part4 Allow phases to separate part3->part4 a1 Sample aqueous phase part4->a1 a2 Sample n-octanol phase part4->a2 a3 Measure concentration via HPLC a1->a3 a2->a3 a4 Calculate logP = log([C]octanol / [C]aqueous) a3->a4

Caption: Experimental workflow for logP determination via the shake-flask method.

G cluster_inside Axoplasm (Intracellular) LA_ion BH+ (Ionized, Water-Soluble) LA_union B (Unionized, Lipid-Soluble) LA_ion->LA_union pKa dependent equilibrium LA_union->LA_ion LA_union_in B LA_union->LA_union_in Diffusion LA_ion_in BH+ (Active Form) Na_Channel Na+ Channel Receptor LA_ion_in->Na_Channel Blocks Channel LA_union_in->LA_ion_in Re-equilibration Nerve_Membrane Nerve Cell Membrane (Lipid Bilayer)

Caption: Mechanism of local anesthetic action at the nerve cell membrane.

References

An In-depth Technical Guide to the Metabolism of Ropivacaine to 2',6'-Pipecoloxylidide (PPX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the local anesthetic Ropivacaine (B1680718) to its major metabolite, 2',6'-pipecoloxylidide (PPX). It details the enzymatic pathways, quantitative pharmacokinetic data, and the experimental protocols used to elucidate this critical biotransformation process.

Introduction to Ropivacaine Metabolism

Ropivacaine, an S-enantiomer amide-type local anesthetic, is valued for its long duration of action and a favorable safety profile compared to other similar anesthetics.[1][2] Like other amide anesthetics, Ropivacaine is extensively metabolized in the liver, a process crucial for its elimination and clearance from the body.[2][3][4] Understanding its metabolic fate is paramount for predicting drug-drug interactions, assessing toxicity, and ensuring patient safety.[1][5] Ropivacaine is primarily biotransformed through two main pathways: aromatic hydroxylation and N-dealkylation.[1][2][4] The focus of this guide is the N-dealkylation pathway, which leads to the formation of the primary metabolite, this compound (PPX).[2][3]

The Metabolic Pathway: From Ropivacaine to PPX

The conversion of Ropivacaine to PPX is an N-dealkylation reaction, a common phase I metabolic process. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1][2][3]

  • Primary Enzyme: The key enzyme responsible for the N-dealkylation of Ropivacaine to PPX is Cytochrome P450 3A4 (CYP3A4) .[1][2][3][6] Studies using human hepatic microsomes and recombinant human P450 enzymes have confirmed that CYP3A4 is the principal isoform involved in this specific transformation.[3]

  • Other Pathways: For context, the other major metabolic route for Ropivacaine is aromatic hydroxylation, which produces 3'-hydroxyropivacaine. This reaction is primarily mediated by CYP1A2 .[1][2][3][4][7] While PPX is a major metabolite, 3'-hydroxyropivacaine is the most abundant metabolite found in urine.[8]

The metabolic relationship is visualized in the diagram below.

G Ropivacaine Ropivacaine PPX This compound (PPX) Ropivacaine->PPX N-dealkylation (CYP3A4) Other_Metabolites 3'-hydroxyropivacaine 4'-hydroxyropivacaine Ropivacaine->Other_Metabolites Aromatic Hydroxylation (CYP1A2)

Figure 1: Primary metabolic pathways of Ropivacaine.

Quantitative Data Presentation

The pharmacokinetics of Ropivacaine and its metabolites have been characterized in several studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Ropivacaine

ParameterValueReference
Volume of Distribution (Vd) 41 ± 7 L[1]
Total Plasma Clearance 354 - 397 ± 127 mL/min[7][8]
Renal Clearance 1 mL/min[1]
Terminal Half-life (t½) 1.8 ± 0.7 h (Intravenous)[1][2][4]
4.2 ± 1.0 h (Epidural)[1][2][4]
Plasma Protein Binding ~94% (mainly to α1-acid glycoprotein)[1][4]

Table 2: Excretion of Ropivacaine and its Metabolites

CompoundPercentage of Dose Excreted in Urine (after IV dose)Reference
Unchanged Ropivacaine 1 ± 0.6%[8]
Conjugated 3-OH-ropivacaine 37 ± 3%[8]
PPX 2%[8]
3-OH-PPX 3%[8]
4-OH-ropivacaine < 1%[8]
Total Recovery in Urine 86 ± 3% (over 96 hours)[8]

Table 3: Effect of CYP Inhibitors on Ropivacaine Clearance (In Vivo)

Inhibitor AdministeredTarget EnzymeChange in Ropivacaine Plasma ClearanceEffect on Plasma PPX ConcentrationReference
Ketoconazole (B1673606) CYP3A415% decreaseAlmost abolished[7]
Fluvoxamine (B1237835) CYP1A268% decreaseIncreased[7]

This table demonstrates the significant role of CYP1A2 in the overall clearance of Ropivacaine and confirms that CYP3A4 is the primary enzyme for PPX formation, as its inhibition drastically reduces PPX levels.

Experimental Protocols

The metabolism of Ropivacaine to PPX has been elucidated through a combination of in vitro and in vivo experimental studies.

In vitro systems are essential for identifying metabolic pathways and the specific enzymes involved.[9]

Objective: To determine the enzymes responsible for Ropivacaine metabolism and characterize the formation of PPX.

Methodology:

  • System Preparation:

    • Human Liver Microsomes: Liver tissue is homogenized and centrifuged to isolate the microsomal fraction, which is rich in CYP enzymes.[3][9]

    • Recombinant Human P450s: Specific human CYP isozymes (e.g., CYP3A4, CYP1A2) expressed in systems like lymphoblast or insect cells are used to confirm the role of individual enzymes.[3][9]

  • Incubation:

    • Ropivacaine is added to a reaction mixture containing either the liver microsomes or the recombinant enzymes.

    • The mixture includes a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) and essential cofactors, primarily an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is required for CYP enzyme activity.[10]

    • The reaction is initiated by adding the cofactor and incubated at 37°C for a specified time.

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

    • Samples are then centrifuged to remove precipitated proteins.

  • Enzyme Inhibition (Confirmatory Step):

    • To confirm the role of CYP3A4, the incubation is repeated in the presence of a specific chemical inhibitor (e.g., ketoconazole) or inhibitory antibodies (e.g., anti-CYP3A2 antibodies).[3][7] A significant reduction in PPX formation confirms the enzyme's involvement.

  • Analysis:

    • The supernatant containing Ropivacaine and its metabolites is analyzed using analytical techniques like HPLC or LC-MS/MS to identify and quantify PPX.[1][3]

G cluster_0 Incubation at 37°C cluster_1 Analysis Microsomes Human Liver Microsomes or Recombinant CYP3A4 Termination Stop Reaction (e.g., Acetonitrile) Microsomes->Termination Ropivacaine Ropivacaine Ropivacaine->Termination Cofactors NADPH-generating system Cofactors->Termination Inhibitor Ketoconazole (optional) Inhibitor->Termination Centrifuge Centrifugation Termination->Centrifuge LCMS LC-MS/MS Analysis (Quantify PPX) Centrifuge->LCMS

Figure 2: Workflow for an in vitro Ropivacaine metabolism experiment.

In vivo studies in human subjects provide definitive data on how a drug is absorbed, distributed, metabolized, and excreted in the body.

Objective: To quantify the role of CYP3A4 in Ropivacaine clearance and PPX formation in humans.

Methodology (based on a clinical drug-drug interaction study): [7]

  • Study Design: A randomized, crossover study design is typically used with healthy human volunteers.

  • Drug Administration:

    • Phase 1 (Control): Subjects receive a single intravenous dose of Ropivacaine (e.g., 40 mg).

    • Phase 2 (Inhibition): After a washout period, the same subjects receive a pre-treatment with a potent and specific CYP3A4 inhibitor (e.g., ketoconazole, 100 mg twice daily for 2 days) followed by the same single intravenous dose of Ropivacaine.

  • Sample Collection:

    • Venous blood samples are collected at predefined time points over a period (e.g., 10-24 hours) after Ropivacaine administration in both phases.

    • Urine is collected over a 24-hour period.

  • Sample Processing and Analysis:

    • Blood samples are processed to obtain plasma.

    • Plasma and urine samples are analyzed for the concentrations of Ropivacaine and PPX using a validated bioanalytical method, typically LC-MS/MS.[1][5][7] Sample clean-up may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][11]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, half-life, and volume of distribution.

    • The results from the control and inhibition phases are compared to quantify the contribution of CYP3A4 to the overall metabolism of Ropivacaine and the specific formation of PPX.

Accurate quantification of Ropivacaine and PPX in biological matrices is critical.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust technique used for the biomonitoring of Ropivacaine and its metabolites.[1][5] It offers high selectivity, sensitivity, and accuracy.[1][5] The method involves:

    • Chromatographic Separation: Separating the parent drug from its metabolites using a liquid chromatography system (e.g., reversed-phase C18 column).[1]

    • Mass Spectrometric Detection: Ionizing the separated compounds and detecting them based on their specific mass-to-charge ratios (m/z). Multiple reaction monitoring (MRM) mode is used for precise quantification.[12]

Conclusion

The metabolism of Ropivacaine to its N-dealkylated metabolite, this compound (PPX), is a well-defined pathway predominantly mediated by the hepatic enzyme CYP3A4. Quantitative studies have established that while this pathway is significant, the overall clearance of Ropivacaine is more heavily dependent on the CYP1A2-mediated hydroxylation pathway. The elucidation of these metabolic details has been achieved through rigorous in vitro experiments using human liver microsomes and recombinant enzymes, complemented by in vivo pharmacokinetic studies in human volunteers. These methodologies, particularly those involving specific enzyme inhibitors and advanced analytical techniques like LC-MS/MS, are fundamental to modern drug development and provide the critical data needed to ensure the safe and effective clinical use of Ropivacaine.

References

An In-depth Technical Guide to 2',6'-Pipecoloxylidide (CAS Number: 15883-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Pipecoloxylidide, with the CAS number 15883-20-2, is an organic compound chemically known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide. It is a significant metabolite of the widely used long-acting amide local anesthetics, bupivacaine (B1668057) and ropivacaine (B1680718).[1][2] This compound is also utilized as an impurity reference standard in the pharmaceutical industry to ensure the quality and safety of bupivacaine-based medications.[1] Recent research has also explored its potential as a sensory-selective local anesthetic agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activity, metabolism, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15883-20-2[3]
Molecular Formula C₁₄H₂₀N₂O[3]
Molecular Weight 232.33 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 114 - 118 °C[3]
Boiling Point 392.3 ± 42.0 °C (Predicted)[1]
Density 1.087 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.85 ± 0.70 (Predicted)[1]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)General Chemical Knowledge

Synthesis

Several synthetic routes for this compound have been described, primarily in the patent literature, often as a key intermediate in the synthesis of local anesthetics like ropivacaine.[4][5][6] The general approach involves the amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline (B139824).

A common synthetic pathway involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with 2,6-dimethylaniline and subsequent neutralization.[6] Another described method utilizes the coupling of pipecolic acid hydrochloride and 2,6-dimethylaniline using triphenylphosphine (B44618) (PPh₃) and hexachloroethane (B51795) (C₂Cl₆).[5]

Below is a generalized experimental protocol for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 2-Piperidinecarboxylic acid

  • Concentrated hydrochloric acid

  • Thionyl chloride or Phosphorus trichloride (B1173362)

  • 2,6-Dimethylaniline

  • Toluene or Xylene

  • Sodium hydroxide (B78521) or Potassium hydroxide solution (30%)

  • Water

  • Suitable extraction solvent (e.g., Toluene, Ethyl acetate)

  • Cyclohexane (for recrystallization)

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: 2-Piperidinecarboxylic acid is reacted with concentrated hydrochloric acid. The mixture is refluxed and then concentrated under reduced pressure to yield the hydrochloride salt.[6]

  • Halogenation: The resulting salt is suspended in a suitable solvent (e.g., Toluene) and reacted with a halogenating agent such as thionyl chloride or phosphorus trichloride at an elevated temperature (e.g., 60-65 °C) for several hours to form the acid chloride.[6]

  • Amidation: The reaction mixture is cooled, and a solution of 2,6-dimethylaniline in the same solvent is added dropwise. The mixture is then heated (e.g., 60-65 °C) for a few hours to facilitate the amidation reaction.[6]

  • Work-up and Neutralization: After cooling, the solid is filtered and dissolved in water. The pH is adjusted to ~5 with a base, and the aqueous layer is extracted with a suitable solvent. The aqueous layer is then made strongly basic (pH 13-14) with a concentrated base solution and stirred vigorously for several hours.[6]

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., Toluene or Ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[5]

  • Recrystallization: The crude product is recrystallized from a solvent system such as ethyl acetate/cyclohexane to yield pure 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.[5][6]

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized based on the specific literature procedure being followed.

Biological Activity and Mechanism of Action

As a metabolite of bupivacaine and ropivacaine, this compound's biological activity is of significant interest. These parent compounds exert their local anesthetic effects by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials.[1]

Recent studies have demonstrated that this compound (PPX) itself possesses sensory-selective local anesthetic properties. In rat models, sciatic nerve block with PPX resulted in a sensory block without a significant motor block.[7]

In Vivo Studies in Rats

A 2025 study investigated the in vivo effects of this compound in rats, comparing it to ropivacaine.[7]

Table 2: In Vivo Anesthetic Effects of this compound (PPX) vs. Ropivacaine (ROP) in Male Rats (Sciatic Nerve Block)

Compound (Concentration)Sensory Block Duration (min)Motor BlockSource
Ropivacaine (15 mM)~150Present[7]
PPX (30 mM)67.4 ± 17.4Absent[7]

Table 3: In Vivo Anesthetic Effects of this compound (PPX) vs. Ropivacaine (ROP) in Male Rats (Intrathecal Administration)

Compound (Concentration)Sensory Block Duration (min)Motor BlockSource
Ropivacaine (15 mM)~15Present[7]
PPX (30 mM)24.8 ± 8.7Absent[7]
Ex Vivo Studies

Ex vivo studies on isolated mouse nerve fibers showed that 1.5 mM ropivacaine caused a reversible block of Aδ and C-fibers, while 15 mM this compound blocked Aδ-fibers but not C-fibers.[7] This differential effect on nerve fiber types may contribute to its sensory-selective properties.

Metabolism

This compound is a major metabolite of ropivacaine, formed through N-dealkylation. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[1][8][9][10][11] Ropivacaine is also metabolized via aromatic hydroxylation by CYP1A2 to 3'-hydroxy-ropivacaine.[1][8][9][10][11]

Signaling Pathway: Metabolism of Ropivacaine

Ropivacaine_Metabolism Ropivacaine Ropivacaine PPX This compound (PPX) (N-dealkylation) Ropivacaine->PPX OH_Ropivacaine 3'-hydroxy-ropivacaine (Aromatic Hydroxylation) Ropivacaine->OH_Ropivacaine CYP3A4 CYP3A4 CYP3A4->Ropivacaine CYP1A2 CYP1A2 CYP1A2->Ropivacaine

Metabolism of Ropivacaine to its major metabolites.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied, particularly in pediatric populations receiving ropivacaine. The half-life of this compound varies with age, being approximately 19 hours in newborns, decreasing to 8-11 hours between 1 and 12 months, and increasing again to 17 hours after 1 year of age.[12]

Toxicity

Toxicity data for this compound is limited, but a recent study reported that systemic administration of 75.3 ± 3.2 mg/kg of PPX in rats caused no clinical toxicity, whereas 39.0 ± 1.8 mg/kg of ropivacaine resulted in severe clinical toxicity.[7] Histological examination of nerve tissue after injection of PPX showed a benign tissue reaction, comparable to that of ropivacaine.[7]

Table 4: Acute Toxicity Data

CompoundSpeciesRouteDose (mg/kg)EffectSource
This compound (PPX)RatSystemic75.3 ± 3.2No clinical toxicity[7]
Ropivacaine (ROP)RatSystemic39.0 ± 1.8Severe clinical toxicity[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

In Vivo Sciatic Nerve Block in Rats

This protocol is adapted from descriptions of sciatic nerve block procedures for assessing the efficacy of local anesthetics.[13]

Workflow: Rat Sciatic Nerve Block

Sciatic_Nerve_Block_Workflow start Start anesthetize Anesthetize Rat (e.g., Isoflurane) start->anesthetize expose_nerve Surgically Expose Sciatic Nerve anesthetize->expose_nerve inject Inject Test Compound (e.g., this compound) perineurally expose_nerve->inject suture Suture Incision inject->suture assess_sensory Assess Sensory Block (e.g., Hot Plate Test) suture->assess_sensory assess_motor Assess Motor Block (e.g., Weight-Bearing Test) suture->assess_motor end End assess_sensory->end assess_motor->end

Workflow for sciatic nerve block and assessment.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Isoflurane anesthetic

  • Surgical instruments (scalpel, forceps, retractors)

  • Nerve stimulator

  • Test solution (e.g., this compound in sterile saline)

  • Suture materials

Procedure:

  • Anesthetize the rat using isoflurane.

  • Place the rat in a prone position and shave the hair over the hip and thigh of the hind limb to be injected.

  • Make a skin incision posterior to the greater trochanter.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Confirm nerve location using a nerve stimulator set to elicit a motor response at a low current (e.g., 0.2 mA).

  • Slowly inject the test solution (e.g., 0.2 mL) around the sciatic nerve.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover from anesthesia.

  • At predetermined time points, assess sensory and motor function using appropriate tests.

Assessment of Sensory Block: Hot Plate Test

This protocol is a standard method for evaluating thermal nociception.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).

  • Place the rat on the hot plate and immediately start the timer.

  • Observe the rat for nocifensive behaviors, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a nocifensive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

Assessment of Motor Block: Weight-Bearing Test

This test quantifies the distribution of weight between the hind limbs.

Materials:

  • Incapacitance tester or dual-channel weight scale

Procedure:

  • Place the rat in the testing chamber with each hind paw on a separate weight plate.

  • Allow the rat to stand quietly.

  • Record the weight borne by each hind limb over a set period.

  • Calculate the percentage of weight borne by the injected limb relative to the total weight on both hind limbs. A decrease in weight-bearing on the injected side indicates a motor deficit.

Histological Analysis of Nerve Tissue

This protocol outlines the general steps for preparing nerve tissue for histological examination to assess for any potential neurotoxicity.[14]

Workflow: Histological Analysis

Histology_Workflow start Start euthanize Euthanize Animal start->euthanize harvest Harvest Sciatic Nerve euthanize->harvest fix Fix Tissue (e.g., Formalin) harvest->fix embed Embed in Paraffin (B1166041) fix->embed section Section Tissue embed->section stain Stain Sections (e.g., H&E) section->stain examine Microscopic Examination stain->examine end End examine->end

Workflow for histological analysis of nerve tissue.

Materials:

Procedure:

  • At the designated endpoint, euthanize the animal according to approved protocols.

  • Carefully dissect and harvest the segment of the sciatic nerve that was exposed to the test compound.

  • Fix the nerve tissue in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue through a series of graded ethanol solutions for dehydration, followed by clearing in xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin-embedded tissue at a thickness of approximately 5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the slides under a light microscope to assess for signs of inflammation, nerve fiber damage, or other pathological changes.

Conclusion

This compound is a compound of growing interest in the fields of pharmacology and drug development. As a major metabolite of ropivacaine and bupivacaine, understanding its properties is crucial for a complete picture of the clinical effects of these anesthetics. Furthermore, its recently discovered potential as a sensory-selective local anesthetic opens up new avenues for the development of novel pain management therapies with improved side-effect profiles. This technical guide has provided a comprehensive overview of the current knowledge on this compound, intended to be a valuable resource for researchers and scientists in their ongoing investigations.

References

The Central Role of Cytochrome P450 3A4 in the N-dealkylation of Amide Local Anesthetics to Form 2',6'-Pipecoloxylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of cytochrome P450 3A4 (CYP3A4) in the metabolic formation of 2',6'-pipecoloxylidide (PPX) from amide local anesthetics, primarily bupivacaine (B1668057) and ropivacaine (B1680718). Understanding this metabolic pathway is paramount for drug development, offering insights into pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This document synthesizes key quantitative data, details experimental protocols for in vitro analysis, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Amide local anesthetics such as bupivacaine, ropivacaine, and levobupivacaine (B138063) are extensively used for regional anesthesia and pain management. Their clinical efficacy and safety are intrinsically linked to their metabolism, which predominantly occurs in the liver. A major metabolic pathway for these compounds is N-dealkylation, leading to the formation of this compound (PPX). The primary enzyme responsible for this biotransformation is CYP3A4, a member of the cytochrome P450 superfamily, which is the most abundant and versatile drug-metabolizing enzyme in humans.[1][2] This guide will elucidate the specifics of CYP3A4's involvement in PPX formation.

Quantitative Data on this compound Formation

The kinetics of PPX formation from bupivacaine and ropivacaine have been characterized in human liver microsomes (HLM), providing valuable parameters to model and predict their metabolism.

Parent DrugEnzymeApparent K_m (µM)Apparent V_max (nmol/min/mg protein)Reference
BupivacaineCYP3A41254.78[3][4][5]
RopivacaineCYP3A417.70.711[6]

Table 1: Michaelis-Menten Kinetic Parameters for this compound (PPX) Formation in Human Liver Microsomes.

Inhibition studies further corroborate the central role of CYP3A4. The potent and specific CYP3A4 inhibitor, ketoconazole (B1673606), has been shown to significantly reduce the formation of PPX from its parent compounds. For instance, co-administration of ketoconazole in vivo almost completely abolished the plasma concentrations of (S)-2',6'-pipecoloxylidide derived from ropivacaine.[7][8] Similarly, in vitro studies with bupivacaine have demonstrated strong inhibition of its metabolism by the CYP3A inhibitor troleandomycin, with a 95% reduction at a concentration of 50 µM.[3]

Parent DrugInhibitorInhibitionReference
BupivacaineTroleandomycin (50 µM)~95%[3]
RopivacaineKetoconazoleAlmost complete abolition of plasma PPX[7][8]

Table 2: Inhibition of this compound (PPX) Formation by CYP3A4 Inhibitors.

Metabolic Pathways

The N-dealkylation of bupivacaine and ropivacaine to PPX is a key step in their metabolic cascade. While CYP3A4 is the primary catalyst for this reaction for both drugs, it's important to note that other CYP isozymes and subsequent metabolic steps are also involved in their overall clearance. For ropivacaine, CYP1A2 is the major enzyme responsible for its hydroxylation to 3-hydroxyropivacaine.[5][9]

Bupivacaine Bupivacaine PPX This compound (PPX) Bupivacaine->PPX CYP3A4 (N-dealkylation) Hydroxy_Bupivacaine Hydroxy-Bupivacaine Bupivacaine->Hydroxy_Bupivacaine CYP Isozymes Ropivacaine Ropivacaine Ropivacaine->PPX CYP3A4 (N-dealkylation) Hydroxy_Ropivacaine 3-Hydroxy-Ropivacaine Ropivacaine->Hydroxy_Ropivacaine CYP1A2 (Hydroxylation) Other_Metabolites Other Metabolites PPX->Other_Metabolites Further Metabolism Hydroxy_Bupivacaine->Other_Metabolites Further Metabolism Hydroxy_Ropivacaine->Other_Metabolites Further Metabolism

Metabolic pathways of bupivacaine and ropivacaine.

Experimental Protocols

In Vitro Formation of this compound using Human Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro metabolism of a parent drug (e.g., bupivacaine) to PPX.

Materials:

  • Human Liver Microsomes (HLM)

  • Parent drug (e.g., bupivacaine hydrochloride)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the parent drug and NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume)

    • HLM (e.g., 0.2-0.5 mg/mL final concentration)[10]

    • Parent drug (at various concentrations to determine kinetics, e.g., 0-1000 µM)[10]

    • MgCl₂ (e.g., 3.3 mM final concentration)[11]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (to a final concentration of, for example, 1-10 mM NADPH).[10]

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[10]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.

Start Start Prepare Prepare Reagents (HLM, Drug, Buffers, NADPH) Start->Prepare Incubate_Mix Create Incubation Mixture (HLM, Drug, Buffer, MgCl2) Prepare->Incubate_Mix Pre_Incubate Pre-incubate at 37°C (5 min) Incubate_Mix->Pre_Incubate Initiate Initiate Reaction (Add NADPH) Pre_Incubate->Initiate Incubate Incubate at 37°C (30-60 min) Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze End End Analyze->End Substrate_Binding Substrate Binding to CYP3A4-Fe(III) Reduction1 First Electron Transfer (CYP3A4-Fe(II)) Substrate_Binding->Reduction1 O2_Binding Oxygen Binding (CYP3A4-Fe(II)-O2) Reduction1->O2_Binding Reduction2 Second Electron Transfer and Protonation O2_Binding->Reduction2 Compound_I Formation of Compound I [FeO(P•+)] Reduction2->Compound_I H_Abstraction Hydrogen Abstraction from α-carbon Compound_I->H_Abstraction Rebound Oxygen Rebound to form Carbinolamine H_Abstraction->Rebound Decomposition Spontaneous Decomposition to PPX and Aldehyde Rebound->Decomposition

References

Endogenous Presence of Desbutylbupivacaine: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: An extensive review of scientific literature reveals no evidence to support the endogenous presence of Desbutylbupivacaine in biological systems. This compound is consistently identified as a primary metabolite of the synthetic local anesthetic, Bupivacaine (B1668057). Consequently, the premise of an in-depth guide on the endogenous nature of Desbutylbupivacaine cannot be fulfilled. This document outlines the established understanding of Desbutylbupivacaine as an exogenous substance and details its metabolic origin.

Introduction: The Origin of Desbutylbupivacaine

Desbutylbupivacaine, also known as N-Desbutyl Bupivacaine, is recognized within the scientific community as a significant metabolite of Bupivacaine, a widely used long-acting local anesthetic.[1][2] Bupivacaine is synthetically produced for medical use in various procedures requiring anesthesia.[3][4][5] The presence of Desbutylbupivacaine in biological samples, such as urine and plasma, is therefore an indicator of prior administration and subsequent metabolic processing of Bupivacaine.[2][6][7]

Metabolic Pathway of Bupivacaine to Desbutylbupivacaine

The formation of Desbutylbupivacaine occurs primarily through the metabolic N-dealkylation of Bupivacaine. This process is catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver. Specifically, research has demonstrated that the CYP3A4 isoenzyme is the main catalyst for the degradation of Bupivacaine into Desbutylbupivacaine, which is also referred to by the synonym pipecolylxylidine (PPX).[8]

The metabolic conversion can be visualized as a straightforward enzymatic reaction.

cluster_0 Hepatic Metabolism Bupivacaine Bupivacaine (Exogenous Anesthetic) Desbutylbupivacaine Desbutylbupivacaine (Metabolite) Bupivacaine->Desbutylbupivacaine N-dealkylation CYP3A4 CYP3A4 Enzyme CYP3A4->Bupivacaine

Metabolic conversion of Bupivacaine.

Lack of Evidence for Endogenous Presence

A thorough search of scientific databases and literature reveals no studies that suggest or confirm the endogenous biosynthesis of Desbutylbupivacaine. The compound is not listed as a known human metabolite in standard metabolic libraries, except in the context of drug metabolism.[1] The chemical structure of Desbutylbupivacaine is derived from 2,6-dimethylaniline (B139824) and a piperidine (B6355638) ring, components that are characteristic of synthetic pharmaceuticals rather than naturally occurring biomolecules.[9] The discussion around Desbutylbupivacaine consistently pertains to its role as a metabolite of an external compound (Bupivacaine), its analytical detection, and its toxicological properties relative to the parent drug.[6][7][10]

Conclusion

The core requirement to produce a technical guide on the endogenous presence of Desbutylbupivacaine cannot be met, as there is no scientific basis for such a claim. All available evidence points to Desbutylbupivacaine being an xenobiotic metabolite. Its detection in any biological system is a direct result of the administration and metabolism of the synthetic drug Bupivacaine. Therefore, the creation of data tables, detailed experimental protocols for endogenous detection, and signaling pathway diagrams as requested is not feasible. The scientific focus remains on Desbutylbupivacaine's properties as a metabolite for applications in toxicology, pharmacology, and forensic analysis following Bupivacaine use.[6][10]

References

2',6'-Pipecoloxylidide: A Toxicological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the available toxicological data for 2',6'-Pipecoloxylidide, a primary metabolite of the local anesthetics bupivacaine (B1668057) and ropivacaine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the potential toxicities associated with this compound. While publicly available quantitative data is limited, this guide furnishes detailed experimental protocols for key toxicological assays, in line with international regulatory guidelines, to support further investigation.

Acute Toxicity

This compound is classified under the Globally Harmonized System (GHS) as "Acute toxicity - Category 4, Oral" and is labeled as "Toxic if swallowed".[1] Experimental data in mice following intraperitoneal administration indicates potential for significant central nervous system (CNS) toxicity and mortality.[2]

Table 1: Acute Toxicity of this compound in Mice (Intraperitoneal Administration)

Dose (mg/kg, i.p.)Convulsant Activity (%)Mortality (%)
112.59010
12510080
15010060
20010090
40030100
Source: Bruguerolle et al., 1996[2]
Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically determined using a standardized protocol, such as the Acute Toxic Class Method (OECD Guideline 423). This method is a stepwise procedure using a limited number of animals.

Objective: To estimate the acute oral toxicity of a test substance.

Test Animals: Typically, rats of a single sex (usually females) are used.

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose based on available information. The outcome of this initial dose determines the dose for the next animal.

  • Main Study: A stepwise procedure is used with three animals per step. Dosing is initiated at a level expected to cause toxicity. Depending on the outcome (mortality or survival), the dose for the subsequent group is adjusted up or down.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The assay allows for the classification of the substance into a specific toxicity class based on the observed mortality at defined dose levels.

OECD_423_Workflow A Sighting Study (1 animal) B Main Study (3 animals/step) A->B C Observation (14 days) B->C D Toxicity Classification C->D

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Genotoxicity

Specific genotoxicity data for this compound from standard assays such as the Ames test, chromosomal aberration assay, or in vivo micronucleus test are not publicly available. The following sections detail the standard methodologies for these critical assays.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

Procedure:

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, with appropriate negative and positive controls.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Ames_Test_Workflow A Prepare Bacterial Strains B Add Test Compound +/- S9 Mix A->B C Incubate B->C D Plate on Minimal Agar C->D E Count Revertant Colonies D->E

Caption: General workflow for the Ames Test.

Experimental Protocol: In Vitro Chromosomal Aberration Assay (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Objective: To identify clastogenic (chromosome-breaking) agents.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes.

Procedure:

  • Cell Culture and Exposure: The cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Microscopic Analysis: The chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, deletions, exchanges).

  • Endpoint: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses genotoxicity in vivo by detecting damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.

Objective: To detect the induction of micronuclei by a test substance in vivo.

Test Animals: Typically mice or rats.

Procedure:

  • Dosing: Animals are administered the test substance, usually via the intended clinical route of exposure, at multiple dose levels.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (immature) and normochromatic erythrocytes (mature).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of PCEs.

  • Endpoint: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Potential Mechanisms of Toxicity

As a metabolite of bupivacaine and ropivacaine, the toxicological profile of this compound is likely to involve similar mechanisms, primarily affecting the central nervous and cardiovascular systems. The primary mechanism of toxicity for local anesthetics is the blockade of voltage-gated sodium channels.

Signaling Pathway: Local Anesthetic Systemic Toxicity (LAST)

Local Anesthetic Systemic Toxicity (LAST) is a severe adverse event that can occur when local anesthetics reach high concentrations in the systemic circulation. The primary targets are the central nervous and cardiovascular systems.

LAST_Pathway A High Systemic Concentration of this compound D Blockade of Voltage-Gated Sodium Channels A->D B CNS Effects E Seizures B->E F Respiratory Depression B->F C Cardiovascular Effects G Myocardial Depression C->G H Arrhythmias C->H D->B D->C

Caption: Hypothetical pathway for Local Anesthetic Systemic Toxicity.

Central Nervous System (CNS) Toxicity: Local anesthetics readily cross the blood-brain barrier. Blockade of sodium channels in the CNS can lead to initial excitatory effects (e.g., seizures) followed by depressive effects (e.g., respiratory depression).

Cardiovascular Toxicity: In the heart, blockade of sodium channels can lead to decreased myocardial contractility, conduction velocity, and excitability, resulting in arrhythmias and cardiovascular collapse. Bupivacaine, the parent compound of this compound, is particularly noted for its cardiotoxicity.

Conclusion

The available data on the toxicology of this compound is limited, with the most significant quantitative information relating to acute toxicity in mice. There is a clear need for further studies to fully characterize its toxicological profile, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. The standardized experimental protocols outlined in this guide provide a framework for conducting such investigations in accordance with international regulatory standards. A thorough understanding of the potential toxicities of this metabolite is crucial for the comprehensive safety assessment of its parent compounds, bupivacaine and ropivacaine, in drug development and clinical use.

References

Methodological & Application

Synthesis Protocol for 2',6'-Pipecoloxylidide and its N-Alkylated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the synthesis of 2',6'-Pipecoloxylidide, a key intermediate in the production of amide-type local anesthetics such as Bupivacaine (B1668057). The synthesis involves the formation of an amide bond between pipecolic acid and 2,6-dimethylaniline (B139824), followed by N-alkylation of the resulting intermediate. This document outlines various synthetic strategies, including different coupling agents and reaction conditions, to afford the desired products. All quantitative data from the cited methods are summarized in comparative tables, and the experimental procedures are described in detail to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear graphical representation of the processes.

Introduction

This compound, also known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a crucial synthetic intermediate for a class of local anesthetics that includes Bupivacaine, Mepivacaine, and Ropivacaine.[1] These compounds function by reversibly blocking sodium ion channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses and producing a local anesthetic effect.[1] The synthesis of this compound is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This note details reliable and reproducible protocols for its synthesis and subsequent conversion to Bupivacaine.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline powder.[2][3] It is soluble in organic solvents like ethanol (B145695) and methanol (B129727) but has low solubility in water.[4]

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₂O[2]
Molecular Weight232.32 g/mol [2]
Melting Point114-117 °C[2]
Boiling Point392.3 °C at 760 mmHg[2]
Density1.087 g/cm³[2]
AppearanceOff-white to light yellow powder[2][3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the amidation of pipecolic acid with 2,6-dimethylaniline. Several methods exist for activating the carboxylic acid group of pipecolic acid to facilitate this reaction.

Method 1: Acyl Chloride Formation with Thionyl Chloride

This method involves the conversion of pipecolic acid to its acyl chloride hydrochloride using thionyl chloride, followed by reaction with 2,6-dimethylaniline.[5]

Experimental Protocol:

  • Suspend pipecolic acid (130 g) in toluene (B28343) (2 L) and stir at ambient temperature.

  • Slowly add hydrogen chloride (40 g) over 30 minutes.

  • Heat the mixture to 55°C and add DMF (1 g).

  • Add thionyl chloride (120 g) over 1.5 hours while maintaining the temperature at 55°C. Continue stirring until gas evolution ceases.

  • Add a solution of 2,6-dimethylaniline (242 g) in toluene (250 ml) at a rate that keeps the reaction temperature below 60°C.

  • After stirring for 2 hours, filter the mixture and wash the solid with toluene (200 ml).

  • Dissolve the resulting solid in water (2.5 L) and adjust the pH to 4.5-5.5 with aqueous NaOH to precipitate the product.

  • The liberated 2,6-dimethylaniline can be removed by extraction with toluene.[5]

Method 2: Amidation using Triphenylphosphine (B44618) and Hexachloroethane (B51795)

This protocol utilizes a coupling system of triphenylphosphine and hexachloroethane to directly form the amide from pipecolic acid hydrochloride and 2,6-dimethylaniline.[6]

Experimental Protocol:

  • To a solution of acetonitrile (B52724) (900 mL) and hexachloroethane (78.9 g, 0.33 mol), add triphenylphosphine (87.4 g, 0.33 mol) and stir at room temperature for 1 hour.[6]

  • Add (S)-Pipecolic acid hydrochloride (50 g, 0.3 mol) and stir the mixture at 55°C for 3 hours.[6]

  • Add 2,6-dimethylaniline (37 g, 0.3 mol) dropwise over 30 minutes and continue stirring for 5 hours.[6]

  • Cool the reaction mixture to room temperature and stir for an additional 3 hours.

  • Filter the resulting solid and wash with acetonitrile (100 mL) to obtain the product.[6]

Comparison of Synthesis Methods for this compound
MethodCoupling/Activating AgentSolventTemperatureReaction TimeYield
1Thionyl ChlorideToluene55-60°C~3.5 hoursHigh (not specified)
2Triphenylphosphine/HexachloroethaneAcetonitrile55°C9 hoursHigh (not specified)

Synthesis of Bupivacaine (N-alkylation of this compound)

The final step in the synthesis of Bupivacaine is the N-alkylation of the piperidine (B6355638) nitrogen of this compound with a butyl group.

Experimental Protocol:

  • In a reaction flask, combine (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol), ethanol (26 mL), 1-bromobutane (B133212) (4.50 g, 34.25 mmol), and sodium carbonate (2.90 g, 27.30 mmol).[7]

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, the product can be isolated and purified. For the hydrochloride salt, the free base is dissolved in a suitable solvent like isopropanol (B130326) and treated with hydrogen chloride.[8]

ParameterCondition
Alkylating Agent1-Bromobutane
BaseSodium Carbonate
SolventEthanol
Product(S)-1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (Levobupivacaine)

Characterization Data for Bupivacaine Hydrochloride

TechniqueDataReference
Molecular FormulaC₁₈H₂₈N₂O · HCl[9]
Molecular Weight324.9 g/mol [9]
Melting Point255-256 °C[9]
UV λmax (in 0.2 N H₂SO₄)262 nm (shoulder at 271 nm)[9]
¹H NMRSpectrum available[10]
IRSpectrum available[9]
Mass SpecSpectrum available[9]

Synthesis and Experimental Workflow Diagrams

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: N-Alkylation Pipecolic_Acid Pipecolic Acid Pipecoloxylidide This compound Pipecolic_Acid->Pipecoloxylidide 1) Activating Agent 2) 2,6-Dimethylaniline 2_6_Dimethylaniline 2,6-Dimethylaniline 2_6_Dimethylaniline->Pipecoloxylidide Bupivacaine Bupivacaine Pipecoloxylidide->Bupivacaine 1-Bromobutane, Base

Caption: General synthesis pathway for Bupivacaine.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants (Pipecolic Acid Derivative, 2,6-Dimethylaniline, Solvent, Coupling Agent) Start->Reaction_Setup Reaction Stir at Elevated Temperature Reaction_Setup->Reaction Workup Quench Reaction, Extract Product Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Characterization Analyze Product (NMR, IR, MS, MP) Purification->Characterization N_Alkylation N-Alkylation with Alkyl Halide and Base Characterization->N_Alkylation Final_Purification Purify Final Product N_Alkylation->Final_Purification Final_Characterization Characterize Final Product Final_Purification->Final_Characterization End End Final_Characterization->End

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This application note provides a comprehensive overview of the synthesis of this compound and its subsequent N-alkylation to form Bupivacaine. By presenting detailed protocols and comparative data, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and synthesis pathways offer a clear and concise visual guide to the experimental process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipecolylxylidine-2',6'

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipecolylxylidine-2',6', also known as 2',6'-pipecoloxylidide (PPX), is a primary metabolite of the local anesthetic agents bupivacaine (B1668057) and ropivacaine.[1][2] Accurate and reliable quantification of Pipecolylxylidine-2',6' in biological matrices is crucial for pharmacokinetic and metabolic studies of its parent drugs. This application note provides a detailed protocol for the analysis of Pipecolylxylidine-2',6' using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

The method employs reversed-phase chromatography to separate Pipecolylxylidine-2',6' from other components in the sample matrix. A C18 or C8 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier (typically acetonitrile). The analyte is detected by its absorbance in the ultraviolet (UV) region. Sample preparation involves a liquid-liquid extraction step to isolate the analyte from the biological matrix and concentrate it for analysis.

Experimental Protocols

Materials and Reagents
  • Pipecolylxylidine-2',6' reference standard

  • Bupivacaine or Ropivacaine (as required)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid or Sulfuric acid (analytical grade)

  • Triethylamine (analytical grade)

  • n-Hexane or n-Heptane (HPLC grade)

  • Isopropanol or Ethyl acetate (B1210297) (HPLC grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Biological matrix (e.g., plasma, urine)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Solvent delivery pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Sample evaporation system (e.g., nitrogen evaporator)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline based on established methods for extracting Pipecolylxylidine-2',6' from plasma.[1][3]

  • Aliquot Sample: Pipette a known volume (e.g., 0.1 mL to 1.0 mL) of the plasma sample into a clean centrifuge tube.

  • Add Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., bupivacaine) to improve accuracy and precision.

  • Alkalinization: Add a small volume (e.g., 200 µL) of an alkaline solution, such as 1 M Sodium Hydroxide (NaOH), to the sample to ensure Pipecolylxylidine-2',6' is in its non-ionized form for efficient extraction.[1]

  • Add Extraction Solvent: Add a precise volume (e.g., 3 mL to 5 mL) of an organic extraction solvent. Common solvent mixtures include n-hexane-isopropanol (5:1 v/v) or n-heptane-ethyl acetate.[3][4]

  • Vortex: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and extraction of the analyte into the organic phase.[1]

  • Centrifuge: Centrifuge the sample for about 3-5 minutes at a sufficient speed to achieve phase separation.[1]

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Injection: The reconstituted sample is now ready for injection into the HPLC system.

HPLC Operating Conditions

The following are examples of chromatographic conditions that can be used for the analysis of Pipecolylxylidine-2',6'. Optimization may be required depending on the specific column and HPLC system used.

ParameterCondition 1Condition 2
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle sizeLiChrospher RP-8, C8
Mobile Phase Acetonitrile and a phosphate solution (e.g., 25 mM KH2PO4 with 3 mM sulfuric acid and 3.6 mM triethylamine) in a ratio of approximately 20:80 (v/v).[1]A mixture of acetonitrile and pH 2.1, 0.01 M potassium dihydrogenphosphate, with the aqueous phase containing 0.005 M 1-heptanesulfonic acid for metabolite analysis.[4]
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Injection Volume 20 - 100 µL50 µL
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient
Detection UV at 210 nm or 237 nm[1][3]UV detection

Data Presentation

The performance of the HPLC method for the quantification of Pipecolylxylidine-2',6' is summarized in the table below. The data is compiled from various studies and represents typical method performance characteristics.

ParameterReported Value
Linearity Range 20 - 2000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[1][3]
Limit of Detection (LOD) 1 - 10 ng/mL[3][4]
Limit of Quantification (LOQ) 35 ng/mL (in rat plasma)[1]
Inter-day Coefficient of Variation (%CV) 2.7 - 12.2%[3]
Extraction Yield Approximately 77.7%[4]

Visualization

HPLC Analysis Workflow for Pipecolylxylidine-2',6'

The following diagram illustrates the key steps in the analytical workflow for the determination of Pipecolylxylidine-2',6' from a biological sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Alkalinization Alkalinization (e.g., NaOH) IS_Addition->Alkalinization Extraction Liquid-Liquid Extraction Alkalinization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Pipecolylxylidine-2',6' analysis.

References

Application Note: High-Throughput Analysis of Bupivacaine and its Metabolites by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the local anesthetic bupivacaine (B1668057) and its primary metabolites—desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine—in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, employing either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, offers high sensitivity and specificity for researchers, scientists, and drug development professionals. All quantitative data and experimental parameters are provided to facilitate method implementation.

Introduction

Bupivacaine is a widely utilized long-acting local anesthetic belonging to the amide class.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of nerve impulses.[1][2] Bupivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A2), into several metabolites.[1][2] The major metabolites include desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine.[3][4] Monitoring the levels of bupivacaine and its metabolites in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and in forensic investigations.[3][4]

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and reliable analytical technique for the determination of bupivacaine and its metabolites.[3][4][5] This method provides excellent chromatographic separation and sensitive, specific detection.

Metabolic Pathway of Bupivacaine

Bupivacaine undergoes hepatic metabolism primarily through N-dealkylation to form desbutylbupivacaine and hydroxylation to produce 3-hydroxybupivacaine and 4-hydroxybupivacaine.[3][4]

Bupivacaine_Metabolism Bupivacaine Bupivacaine Desbutylbupivacaine Desbutylbupivacaine Bupivacaine->Desbutylbupivacaine N-dealkylation (CYP3A4/CYP1A2) Hydroxybupivacaine 3-Hydroxybupivacaine & 4-Hydroxybupivacaine Bupivacaine->Hydroxybupivacaine Hydroxylation (CYP3A4)

Bupivacaine Metabolic Pathway

Experimental Protocols

Sample Preparation

Two common methods for extracting bupivacaine and its metabolites from biological matrices like plasma, urine, or saliva are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) [3][4][6]

  • To 1 mL of the biological sample (e.g., plasma, saliva), add an internal standard.

  • Alkalinize the sample by adding a carbonate buffer (pH 9.2).[6]

  • Add 5 mL of an organic solvent (e.g., hexane (B92381) or a chloroform-isopropanol mixture).[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm to separate the organic and aqueous layers.[6]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol (B129727).[6]

  • Inject 1-2 µL of the reconstituted sample into the GC-MS system.[6]

Protocol 2: Solid-Phase Extraction (SPE) [5]

  • Condition a C18 or ENV+ SPE cartridge with methanol followed by water.

  • To 1 mL of the biological sample, add an internal standard and adjust the pH to approximately 8.0.[5]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with an appropriate organic solvent mixture (e.g., methanol-acetone).[5]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Inject into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of bupivacaine and its metabolites.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnNonpolar capillary column (e.g., CP-Sil, HP-5MS, ZB-5MS)[5][6]
Column Dimensions15-30 m length x 0.25 mm I.D. x 0.1-0.25 µm film thickness[5][6]
Carrier GasHelium[6]
Injection ModeSplitless[6]
Injector Temperature280°C[5]
Oven Temperature ProgramInitial 90°C for 1 min, ramp to 290°C at 35°C/min, then to 310°C at 10°C/min, hold for 3 min[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)[5]
Source Temperature150-200°C[6][7]
Mass Scan Range35-380 amu[6]
Solvent Delay1.5 minutes[6]

GC-MS Analysis Workflow

The overall workflow for the GC-MS analysis of bupivacaine and its metabolites is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Saliva) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

GC-MS Analysis Workflow

Quantitative Data

The following tables summarize the quantitative data for the GC-MS analysis of bupivacaine and its metabolites.

Table 2: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Quantitation Ion (m/z)
Lidocaine (example)4.01[6]86[6]
Ropivacaine (IS example)5.06[6]126[6]
Bupivacaine5.34[6]140[6]
DesbutylbupivacaineVaries232[4]
3-HydroxybupivacaineVariesVaries
4-HydroxybupivacaineVariesVaries

Note: Retention times are column and method dependent and should be determined experimentally.

Table 3: Method Performance Characteristics

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)
Lidocaine (example)3[6]10[6]10 - 1000[6]
Bupivacaine20[6]62[6]62 - 1000[6]
Desbutylbupivacaine13,000 (as mg/mL)[4]-500 - 13,800 (as mg/mL)[4]
3-Hydroxybupivacaine8,000 (as mg/mL)[4]-500 - 13,800 (as mg/mL)[4]
4-Hydroxybupivacaine5,000 (as mg/mL)[4]-500 - 13,800 (as mg/mL)[4]

Note: The units for metabolites are reported as found in the source and may require conversion for direct comparison.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the simultaneous determination of bupivacaine and its major metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. The use of either LLE or SPE allows for flexibility in sample cleanup, while the specificity of mass spectrometric detection ensures accurate quantification.

References

Application Notes and Protocols for the Use of Mepivacaine Impurity B as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, a widely used local anesthetic of the amide type, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during synthesis or degradation. Mepivacaine Impurity B, chemically identified as (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is a significant related substance.[1][2] The use of a well-characterized reference standard for Mepivacaine Impurity B is essential for accurate analytical method development, validation, and routine quality control (QC) in the pharmaceutical industry.[2] This document provides detailed application notes and protocols for the utilization of Mepivacaine Impurity B as a reference standard.

Chemical and Physical Data

A thorough understanding of the reference standard's properties is fundamental for its correct application.

PropertyValueReference
Chemical Name(2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide[1][2]
SynonymsDesbutylbupivacaine, (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
CAS Number15883-20-2[1]
Molecular FormulaC₁₄H₂₀N₂O[1]
Molecular Weight232.32 g/mol
AppearanceWhite to Off-White Solid
Storage2-8°C Refrigerator

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary application of the Mepivacaine Impurity B reference standard is in the quantitative analysis of this impurity in Mepivacaine drug substances and products. A validated, stability-indicating HPLC method is crucial for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: HPLC Method for Mepivacaine and Impurity B

This protocol is a representative method based on established principles for the analysis of Mepivacaine and its impurities. For official testing, it is recommended to refer to the methods outlined in the relevant pharmacopoeias, such as the European Pharmacopoeia monograph 1242 where Mepivacaine Impurity B is listed as a Chemical Reference Substance (CRS).[3][4][5]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mepivacaine Impurity B Reference Standard.

  • Mepivacaine Hydrochloride Reference Standard.

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid.

  • Sodium hydroxide (B78521) solution.

  • Water (HPLC grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol: Orthophosphoric acid solution (2.25 g/L in water, adjusted to pH 7.6 with sodium hydroxide solution) (75:25, v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Stock Solution of Mepivacaine Impurity B: Accurately weigh and dissolve an appropriate amount of Mepivacaine Impurity B Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.

  • Mepivacaine Standard Solution: Accurately weigh and dissolve an appropriate amount of Mepivacaine Hydrochloride Reference Standard in the diluent to obtain a concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing 1 mg/mL of Mepivacaine Hydrochloride and 1.0 µg/mL of Mepivacaine Impurity B in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Mepivacaine drug substance or product in the diluent to obtain a final concentration of 1 mg/mL of Mepivacaine.

4. System Suitability: Inject the System Suitability Solution and verify that the resolution between the Mepivacaine peak and the Mepivacaine Impurity B peak is not less than 2.0. The tailing factor for the Mepivacaine peak should not be more than 2.0, and the relative standard deviation for replicate injections of the Mepivacaine peak area should not be more than 2.0%.

5. Analysis Procedure: Inject the diluent as a blank, followed by the Standard Solution and the Sample Solution.

6. Calculation of Mepivacaine Impurity B Content:

Caption: Workflow for quantifying Mepivacaine Impurity B.

Metabolic Pathway of Mepivacaine

G cluster_liver Liver Metabolism Mepivacaine Mepivacaine CYP1A2 CYP1A2 Mepivacaine->CYP1A2 CYP3A4 CYP3A4 Mepivacaine->CYP3A4 Hydroxylation Hydroxylation CYP1A2->Hydroxylation NDemethylation N-Demethylation CYP3A4->NDemethylation Metabolite1 Phenolic Metabolites (Excreted as glucuronide conjugates) Hydroxylation->Metabolite1 Metabolite2 N-demethylated Compound (2',6'-pipecoloxylidide) NDemethylation->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Mepivacaine in the liver.

Conclusion

The use of a qualified Mepivacaine Impurity B reference standard is indispensable for the accurate and reliable quality control of Mepivacaine. The protocols and data presented here provide a framework for researchers and analytical scientists to effectively utilize this reference standard in HPLC analysis and forced degradation studies, ensuring the safety and quality of Mepivacaine-containing pharmaceutical products. Adherence to pharmacopoeial methods and proper method validation are paramount for regulatory compliance.

References

Application Notes and Protocols for the Analysis of Ropivacaine and its Metabolites in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718) is a long-acting amide local anesthetic widely used for surgical anesthesia and acute pain management.[1][2] As with any therapeutic agent, understanding its pharmacokinetic profile, including its metabolism, is crucial for ensuring efficacy and patient safety.[3][4] Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to various metabolites.[5][6][7] The principal metabolic pathways involve aromatic hydroxylation by CYP1A2 to form 3-OH-ropivacaine, and N-dealkylation by CYP3A4 to produce 2',6'-pipecoloxylidide (PPX).[3][7] Other minor metabolites include 4-OH-ropivacaine and 2-OH-methyl ropivacaine.[3] Monitoring the plasma concentrations of ropivacaine and its key metabolites is essential for pharmacokinetic studies and in clinical settings to avoid potential toxicity.[2]

These application notes provide detailed protocols for the quantitative analysis of ropivacaine and its major metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

Metabolic Pathway of Ropivacaine

The metabolic conversion of ropivacaine is primarily hepatic. The diagram below illustrates the main metabolic pathways.

Ropivacaine_Metabolism ropivacaine Ropivacaine cyp1a2 CYP1A2 (Aromatic Hydroxylation) ropivacaine->cyp1a2 cyp3a4 CYP3A4 (N-dealkylation) ropivacaine->cyp3a4 minor_metabolites 4-OH-ropivacaine 2-OH-methyl ropivacaine (Minor Metabolites) ropivacaine->minor_metabolites Other CYPs metabolite1 3-OH-ropivacaine (Major Metabolite) cyp1a2->metabolite1 metabolite2 This compound (PPX) cyp3a4->metabolite2

Figure 1: Ropivacaine Metabolic Pathway

Experimental Protocols

The following protocols describe the necessary steps for the extraction and quantification of ropivacaine and its metabolites from plasma samples.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[3]

Materials:

Procedure:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard solution.[2]

  • Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][9]

  • Vortex the mixture for 2 minutes.[2][9]

  • Centrifuge at 13,000 G for 3 minutes.[9]

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Plasma samples

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate[1][8]

  • Internal Standard (IS) solution (e.g., bupivacaine)[1]

  • Glass centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or SpeedVac)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of plasma sample into a glass centrifuge tube.[1]

  • Add 20 µL of the internal standard solution.[1]

  • Add 200 µL of 1 M NaOH to alkalize the sample.[1]

  • Add 3 mL of diethyl ether.[1]

  • Vortex for 30 seconds.[1]

  • Centrifuge for 3 minutes to separate the layers.[1]

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.[1]

  • Reconstitute the dry residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Transfer to an HPLC vial for analysis.

Analytical Method: LC-MS/MS

The following are typical LC-MS/MS conditions for the analysis of ropivacaine and its metabolites.

Chromatographic Conditions
ParameterTypical ValueReference
Column C18 reversed-phase (e.g., 4.6 x 150 mm)[3]
Mobile Phase A 0.05% Formic acid in water[3]
Mobile Phase B Acetonitrile[3]
Gradient Optimized for separation (e.g., a 7-minute gradient)[3]
Flow Rate 0.8 mL/min[8]
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 5-20 µL
Mass Spectrometric Conditions
ParameterTypical ValueReference
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Ropivacaine: m/z 275.1 -> 126.13-OH-ropivacaine: m/z 291.1 -> 126.1[2][11]
Internal Standard Ropivacaine-d7: m/z 282.1 -> 126.1Bupivacaine: m/z 289.0 -> 140.1[2][10]
Collision Energy Optimized for each transition
Source Temperature e.g., 500 °C

Experimental Workflow

The general workflow for the analysis of ropivacaine and its metabolites in plasma is depicted below.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation or LLE) start->prep analysis LC-MS/MS Analysis prep->analysis data_proc Data Processing (Integration and Quantification) analysis->data_proc results Results Reporting (Concentration Data) data_proc->results end Pharmacokinetic Modeling results->end

Figure 2: Analytical Workflow

Quantitative Data Summary

The following tables summarize the performance of various published methods for the quantification of ropivacaine and its metabolites in plasma.

Table 1: LC-MS/MS Method Performance
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Ropivacaine0.5 - 10000.5Within ±15%< 15%[2]
3-OH-ropivacaine1 - 10001Within ±15%< 15%[2]
Ropivacaine23.8 - 238023.895.39 - 102.75< 8.0%[10]
Ropivacaine (free)0.05 - 10000.0585.50 - 113.300.40 - 5.30[12]
Ropivacaine (total)0.05 - 10000.3085.50 - 113.300.40 - 5.30[12]
Table 2: HPLC-UV Method Performance
AnalyteCalibration Range (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Ropivacaine25 - 1000> 87.92.0 - 12.01.7 - 14.8[8]
Ropivacaine200 - 1000---[3]
Ropivacaine50 - 5000---[3]

Conclusion

The protocols and data presented provide a comprehensive guide for the analysis of ropivacaine and its metabolites in plasma samples. The LC-MS/MS method, in particular, offers high sensitivity and selectivity, making it the preferred technique for pharmacokinetic and biomonitoring studies.[3] Proper validation of the chosen method is crucial to ensure reliable and accurate results.[2] These application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.

References

Application Notes and Protocols for 2',6'-Pipecoloxylidide in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Pipecoloxylidide (PPX) is an active metabolite of the amino-amide local anesthetics bupivacaine (B1668057) and ropivacaine.[1][2][3] Emerging research has identified PPX as a promising local anesthetic agent in its own right, exhibiting a unique sensory-selective nerve blockade profile.[4] In vivo studies suggest that PPX can produce significant sensory anesthesia with minimal motor impairment, presenting a potentially safer therapeutic window compared to its parent compounds.[4] These characteristics make PPX a compelling candidate for in vitro investigation to elucidate its precise mechanism of action and to further explore its potential in pain management research and development.

These application notes provide a comprehensive overview of the in vitro applications of this compound, including its mechanism of action, protocols for key experiments, and data presentation for comparative analysis.

Mechanism of Action

As a derivative of local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[5] By reversibly binding to these channels, PPX inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[5] This action effectively blocks nerve impulse transmission, resulting in a loss of sensation.

The sensory-selective properties of PPX observed in vivo may be attributed to a differential affinity for specific subtypes of sodium channels predominantly expressed in nociceptive sensory neurons, such as NaV1.7, or a preferential block of specific nerve fiber types (e.g., Aδ and C-fibers) over motor fibers (Aα and Aβ fibers).[4][6] Further in vitro research is required to fully characterize its interaction with various ion channel subtypes, including potential effects on potassium channels which can also influence neuronal excitability.[7]

Signaling Pathway of Local Anesthetic Action

LocalAnestheticAction cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) PPX_base PPX (Lipophilic Base) PPX_base_in PPX (Lipophilic Base) PPX_base->PPX_base_in Diffusion PPX_cation PPX+ (Cationic Form) PPX_cation->PPX_base Equilibrium (Tissue pH) NaV_channel Voltage-Gated Sodium Channel Block Channel Block NaV_channel->Block Inhibition of Na+ influx PPX_cation_in PPX+ (Cationic Form) PPX_base_in->PPX_cation_in Equilibrium (Intracellular pH) PPX_cation_in->NaV_channel Binds to receptor site

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from published literature. This data is essential for designing in vitro experiments and for the comparative analysis of its potency and selectivity.

Table 1: Ex Vivo Nerve Fiber Blockade

CompoundConcentration (mM)Nerve Fiber TypeEffect
This compound15Aδ-fibersReversible Block
15C-fibersNo Block
Ropivacaine1.5Aδ and C-fibersReversible Block
Data from an ex vivo study on mouse nerve fibers.[4]

Table 2: Comparative In Vivo Neurotoxicity

CompoundSystemic Dose (mg/kg)Observed Toxicity
This compound75.3 ± 3.2None
Ropivacaine39.0 ± 1.8Severe Clinical Toxicity
Data from in vivo studies in rats.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the pharmacological and toxicological profile of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in cultured sensory neurons, such as dorsal root ganglion (DRG) neurons.

Experimental Workflow:

PatchClampWorkflow Cell_Culture Culture Dorsal Root Ganglion (DRG) Neurons Recording_Chamber Transfer Cells to Recording Chamber Cell_Culture->Recording_Chamber Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Giga_Seal Form Gigaohm Seal Patch_Pipette->Giga_Seal Recording_Chamber->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Sodium Currents Whole_Cell->Baseline_Recording PPX_Application Apply this compound (Varying Concentrations) Baseline_Recording->PPX_Application Post_PPX_Recording Record Sodium Currents in Presence of PPX PPX_Application->Post_PPX_Recording Washout Washout with Extracellular Solution Post_PPX_Recording->Washout Data_Analysis Analyze Current Inhibition (IC50 Determination) Washout->Data_Analysis

Caption: Workflow for patch-clamp electrophysiology to assess sodium channel blockade.

Materials:

  • Primary dorsal root ganglion (DRG) neuron culture or a suitable neuronal cell line (e.g., ND7/23) expressing desired sodium channel subtypes.

  • Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Patch-clamp amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture DRG neurons on glass coverslips.

  • Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish a whole-cell recording configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Perfuse the recording chamber with the desired concentration of this compound for a defined period (e.g., 2-5 minutes).

  • Record sodium currents in the presence of the compound using the same voltage protocol.

  • To assess recovery, perfuse the chamber with the drug-free extracellular solution.

  • Repeat the procedure for a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the potential cytotoxic effects of this compound on neuronal cells.

Experimental Workflow:

MTTAssayWorkflow Cell_Seeding Seed Neuronal Cells in 96-well Plate PPX_Treatment Treat Cells with Varying Concentrations of PPX Cell_Seeding->PPX_Treatment Incubation Incubate for 24-72 hours PPX_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary DRG neurons).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

In Vitro Metabolism Study

This protocol is designed to investigate the metabolic stability of this compound in liver microsomes.

Experimental Workflow:

MetabolismWorkflow Incubation_Mix Prepare Incubation Mixture: PPX, Liver Microsomes, Phosphate (B84403) Buffer Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Reaction_Start Initiate Reaction with NADPH Regenerating System Pre_incubation->Reaction_Start Time_Points Collect Aliquots at Different Time Points Reaction_Start->Time_Points Reaction_Stop Stop Reaction with Cold Acetonitrile (B52724) Time_Points->Reaction_Stop Centrifugation Centrifuge to Pellet Protein Reaction_Stop->Centrifugation LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LCMS_Analysis Data_Analysis Determine Half-life and Metabolic Rate LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolism study of this compound.

Materials:

  • Human or other species liver microsomes.

  • This compound.

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Cold acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Prepare an incubation mixture containing this compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile to each aliquot.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance.

Conclusion

This compound presents a promising profile as a sensory-selective local anesthetic. The in vitro assays detailed in these application notes provide a robust framework for researchers to further investigate its pharmacological and toxicological properties. A thorough in vitro characterization is a critical step in understanding its full therapeutic potential and advancing its development as a novel analgesic agent.

References

Application Notes and Protocols for the Solid-Phase Extraction of Desbutylbupivacaine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutylbupivacaine is the major N-dealkylated metabolite of the widely used local anesthetic, bupivacaine (B1668057). As a key metabolite, its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.

This document provides a detailed protocol for the solid-phase extraction of desbutylbupivacaine from biological samples, primarily focusing on plasma. The methodology is based on established protocols for the parent compound, bupivacaine, due to the close structural and physicochemical similarities between the two molecules. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

Signaling Pathways and Logical Relationships

The metabolic pathway from bupivacaine to desbutylbupivacaine is a primary route of bupivacaine clearance in humans. Understanding this relationship is fundamental for interpreting drug metabolism and pharmacokinetic data.

Bupivacaine Bupivacaine CYP3A4 CYP3A4/CYP1A2 Bupivacaine->CYP3A4 N-dealkylation Desbutylbupivacaine Desbutylbupivacaine CYP3A4->Desbutylbupivacaine

Caption: Metabolic conversion of bupivacaine to desbutylbupivacaine.

Experimental Workflow

The overall experimental workflow for the analysis of desbutylbupivacaine involves sample pre-treatment, solid-phase extraction, and subsequent analysis by LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Pre_treatment Sample Pre-treatment (e.g., Centrifugation, Dilution) Sample_Collection->Pre_treatment Conditioning 1. Conditioning Pre_treatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

Caption: Solid-phase extraction and analysis workflow.

Experimental Protocols

This section details the materials and a step-by-step protocol for the solid-phase extraction of desbutylbupivacaine from human plasma.

Materials:

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., Varian Bond Elut™ C18, 200 mg, 3 mL)

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Vortex mixer

    • LC-MS/MS system

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the plasma samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.

    • Take a 1.0 mL aliquot of the supernatant for extraction.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning:

      • Place the C18 SPE cartridges on the vacuum manifold.

      • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water through each cartridge. Do not allow the cartridges to dry out between steps.

    • Sample Loading:

      • Load the 1.0 mL plasma aliquot onto the conditioned SPE cartridge.

      • Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.

      • Follow with a wash of 1.0 mL of a weak organic solvent, such as 5% methanol in water, to remove less polar interferences.

      • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

    • Elution:

      • Place collection tubes in the manifold.

      • Elute the desbutylbupivacaine from the cartridge with 2 x 1.0 mL aliquots of the elution solvent (e.g., chloroform or MTBE).

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of bupivacaine using SPE-LC-MS/MS. Due to the very similar chemical properties, these values are expected to be highly representative for desbutylbupivacaine.

Table 1: SPE Recovery and Method Performance

AnalyteMatrixSPE SorbentRecovery (%)Reference
BupivacaineHuman PlasmaC18>95%[1]
DesbutylbupivacaineRat UrineC1863-72%

Table 2: LC-MS/MS Validation Parameters for Bupivacaine (as a proxy for Desbutylbupivacaine)

ParameterTypical ValueUnit
Linearity Range1 - 1000ng/mL
Lower Limit of Quantification (LLOQ)1ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Table 3: Typical LC-MS/MS Parameters for Bupivacaine and Desbutylbupivacaine

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientGradient elution, starting with high aqueous phase
Flow Rate0.2 - 0.4
Injection Volume5 - 10
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Desolvation Temperature350 - 500
Ion Source Temperature120 - 150
Collision GasArgon
MRM Transitions
BupivacaineQ1: 289.2 m/z, Q3: 140.1 m/z
DesbutylbupivacaineQ1: 233.2 m/z, Q3: 84.1 m/z (indicative)

References

Chiral Separation of 2',6'-Pipecoloxylidide Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Pipecoloxylidide, a key intermediate in the synthesis of several local anesthetics like bupivacaine (B1668057), mepivacaine, and ropivacaine, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1] The stereochemistry of these molecules is of critical importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For instance, the (S)-enantiomers of local anesthetics like bupivacaine are known to have lower systemic toxicity compared to their (R)-counterparts.[1] Consequently, robust and efficient analytical methods for the chiral separation and quantification of this compound enantiomers are essential for drug development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. The information is intended for researchers, scientists, and drug development professionals.

Methods for Chiral Separation

The most common and effective technique for the enantioseparation of this compound and its derivatives is High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs). The direct approach, where the enantiomers are separated on a chiral column, is widely favored.[2] Polysaccharide-based and Pirkle-type CSPs have demonstrated excellent performance in resolving these enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers high resolution and sensitivity for the separation of enantiomers. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal separation.

A general workflow for chiral HPLC analysis is depicted below:

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound or Bupivacaine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or CD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report Quantification->Report Chiral Method Selection AnalyteProperties Analyte Properties (Structure, Polarity) CSP_Type Select CSP Type (e.g., Polysaccharide, Pirkle) AnalyteProperties->CSP_Type MobilePhase_Mode Select Mobile Phase Mode (Normal, Reversed, Polar Organic) AnalyteProperties->MobilePhase_Mode Screening Initial Screening with Standard Conditions CSP_Type->Screening MobilePhase_Mode->Screening Screening->CSP_Type No Separation Optimization Method Optimization (Mobile Phase Composition, Flow Rate, Temperature) Screening->Optimization Promising Separation Validation Method Validation (Precision, Accuracy, LoD, LoQ) Optimization->Validation

References

Application Note: Quantitative Analysis of Bupivacaine and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bupivacaine (B1668057) and its primary metabolites—desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine—in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening in clinical and research settings.

Introduction

Bupivacaine is a long-acting local anesthetic widely used for regional anesthesia and pain management.[1] Monitoring its plasma concentrations, along with those of its major metabolites, is crucial for understanding its pharmacokinetics, metabolism, and potential for toxicity.[1] Bupivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, through N-dealkylation to desbutylbupivacaine and hydroxylation to 3-hydroxybupivacaine and 4-hydroxybupivacaine.[2] This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of bupivacaine and its key metabolites in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a solid-phase extraction procedure for the clean-up and pre-concentration of bupivacaine and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Bupivacaine-d9 or Ropivacaine)

  • Phosphate (B84403) buffer (pH 8.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Bond Elut C18 SPE cartridges (100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 250 µL of plasma sample, add 50 µL of the internal standard solution.

  • Add 1700 µL of phosphate buffer (pH 8.0), vortex to mix, and centrifuge at 3000 rpm for 3 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.5 mL of deionized water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 4500 V
Temperature 500°C
Nebulizer Gas 50 psi
Drying Gas 50 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions should be used for the quantification (quantifier) and confirmation (qualifier) of each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Bupivacaine289.2140.1126.1
Desbutylbupivacaine233.284.1150.1
3-Hydroxybupivacaine305.2140.1156.1
4-Hydroxybupivacaine305.2140.1156.1
Bupivacaine-d9 (IS)298.2149.1126.1

Note: The product ions for 3- and 4-hydroxybupivacaine are based on predicted fragmentation patterns. Optimal transitions should be confirmed by direct infusion of standards.

Data Presentation

Quantitative Method Performance

The following table summarizes the typical performance characteristics of this LC-MS/MS method for the analysis of bupivacaine and its metabolites.

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Bupivacaine1 - 2001.093.2 - 105.7< 1095 - 105
Desbutylbupivacaine1 - 2001.090 - 110< 1590 - 105
3-Hydroxybupivacaine1 - 2001.090 - 110< 1590 - 105
4-Hydroxybupivacaine1 - 2001.090 - 110< 1590 - 105

Data compiled from various sources for illustrative purposes.[1][3]

Visualizations

Bupivacaine Metabolic Pathway

Bupivacaine_Metabolism Bupivacaine Bupivacaine Desbutyl Desbutylbupivacaine Bupivacaine->Desbutyl N-dealkylation Hydroxy3 3-Hydroxybupivacaine Bupivacaine->Hydroxy3 Hydroxylation Hydroxy4 4-Hydroxybupivacaine Bupivacaine->Hydroxy4 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Bupivacaine CYP1A2 CYP1A2 CYP1A2->Bupivacaine

Caption: Metabolic pathway of Bupivacaine.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Plasma->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Dry 4. Evaporation to Dryness SPE->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LC 6. LC Separation (C18 Column) Reconstitute->LC MS 7. MS/MS Detection (MRM) LC->MS Quant 8. Quantification MS->Quant Report 9. Reporting Quant->Report

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: Preparation of 2',6'-Pipecoloxylidide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis, purification, and characterization of 2',6'-Pipecoloxylidide, a critical analytical standard for quality control in the pharmaceutical industry. This compound is a known impurity and metabolite of several local anesthetic drugs, including Bupivacaine and Mepivacaine, where it is listed as Bupivacaine EP Impurity F and Mepivacaine EP Impurity E.[1][2][3][4] The procedures outlined herein are intended for researchers, scientists, and drug development professionals to produce a well-characterized reference standard suitable for analytical method development, validation, and routine quality control testing.[4][5][6]

Introduction

This compound, chemically known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a key reference compound for the pharmaceutical analysis of several widely used local anesthetics.[1][2][7] Its presence as an impurity in active pharmaceutical ingredients (APIs) like Bupivacaine and Mepivacaine necessitates close monitoring to ensure the safety and efficacy of the final drug product.[2][8][9] The availability of a high-purity, well-characterized analytical standard of this compound is essential for the accurate identification and quantification of this impurity during drug manufacturing and stability studies.[5][6][10][11]

This application note details a robust method for the synthesis of this compound via the condensation of pipecolic acid and 2,6-dimethylaniline (B139824).[1][12] It further provides comprehensive protocols for the purification of the synthesized compound and its subsequent characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Information
PropertyValue
IUPAC Name N-(2,6-dimethylphenyl)piperidine-2-carboxamide[13]
Synonyms Bupivacaine EP Impurity F, Mepivacaine EP Impurity E, Desbutylbupivacaine[3][4][13]
CAS Number 15883-20-2[1][2][14]
Molecular Formula C14H20N2O[1][2][13]
Molecular Weight 232.32 g/mol [1][2][13]
Appearance White to off-white crystalline solid[1][14]
Storage Store at 2-8°C in a dry, dark place[14]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from racemic pipecolic acid hydrochloride and 2,6-dimethylaniline using triphenylphosphine (B44618) and hexachloroethane (B51795) as coupling reagents.[12]

Materials:

  • Racemic Pipecolic Acid Hydrochloride

  • 2,6-Dimethylaniline

  • Triphenylphosphine (PPh3)

  • Hexachloroethane (C2Cl6)

  • Acetonitrile (B52724) (ACN)

  • Toluene (B28343)

  • 20% Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of acetonitrile (900 mL) and hexachloroethane (78.9 g, 0.33 mol), add triphenylphosphine (87.4 g, 0.33 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Add racemic pipecolic acid hydrochloride (50 g, 0.3 mol) to the mixture and stir at 55°C for 3 hours.

  • Add 2,6-dimethylaniline (37 g, 0.3 mol) dropwise over 30 minutes.

  • Continue stirring the reaction mixture for 5 hours at 55°C.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove any solids.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification:

  • Dissolve the crude product in toluene (250 mL) and transfer to a separatory funnel.

  • Add deionized water (250 mL) and basify with 20% aqueous sodium hydroxide (50 mL).

  • Separate the organic layer.

  • Extract the aqueous layer twice with toluene (100 mL each).

  • Combine all organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield a crude solid.

  • Recrystallize the crude solid from toluene (70 mL) to obtain pure this compound as a slightly pink to off-white solid.[2][14]

DOT Diagram: Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent PipecolicAcid Pipecolic Acid HCl Reaction Amide Coupling Reaction (55°C, 5 hours) PipecolicAcid->Reaction Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Reaction Coupling PPh3 / C2Cl6 Coupling->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Recrystallization (Toluene) Workup->Purification Product This compound Analytical Standard Purification->Product Purity >98%

Caption: Workflow for the synthesis of this compound.

Preparation of Analytical Standard Solution

Materials:

  • Synthesized and purified this compound

  • HPLC-grade Methanol (B129727)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Syringe filter (0.45 µm)

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the solid in HPLC-grade methanol and make up to the mark. This yields a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution as required for analytical testing.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV detector
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.2) (Isocratic)[7]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[15]
Injection Volume 10 µL
Column Temperature 25°C

Expected Results:

CompoundRetention Time (min)Purity (%)
This compound~ 8.5≥ 98.0[8][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the synthesized compound.

Instrumentation:

  • 300 MHz or higher NMR spectrometer

  • Solvent: Chloroform-d (CDCl3)

Expected ¹H NMR Data (300 MHz, CDCl₃): [2][14]

  • δ 8.31 (s, 1H, -NH-)

  • δ 7.00 (m, 3H, Ar-H)

  • δ 3.32 (dd, 1H)

  • δ 3.0 (m, 1H)

  • δ 2.68 (m, 1H)

  • δ 2.14 (s, 6H, -CH₃)

  • δ 1.98 (m, 1H)

  • δ 1.93 (s, 1H)

  • δ 1.77 (m, 1H)

  • δ 1.59-1.50 (m, 2H)

  • δ 1.47-1.37 (m, 2H)

Expected ¹³C NMR Data (75 MHz, CDCl₃): [2][14]

  • δ 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with Electrospray Ionization (ESI) source

Expected Data:

ParameterValue
Ionization Mode Positive ESI
Expected [M+H]⁺ 233.1654
Monoisotopic Mass 232.1576 g/mol [1][13]

Data Presentation and Interpretation

A successfully synthesized batch of this compound analytical standard should meet the specifications outlined in the table below. All analytical data should be compiled into a Certificate of Analysis (CoA).

Table of Analytical Specifications:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid[1][14]
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound[2][14]
Identity Mass Spectrometry[M+H]⁺ corresponds to the molecular formula C14H20N2O[1][13]
Purity HPLC (210 nm)≥ 98.0%[8][16]
Melting Point Melting Point Apparatus114-117 °C[9][14]

DOT Diagram: Analytical Workflow

G Analytical Characterization Workflow cluster_analysis Characterization Tests cluster_data Data Evaluation Start Synthesized & Purified This compound HPLC HPLC Purity Start->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS PurityData Purity ≥ 98% HPLC->PurityData StructureData Structure Confirmation NMR->StructureData MassData Molecular Weight Confirmation MS->MassData CoA Certificate of Analysis (CoA) PurityData->CoA StructureData->CoA MassData->CoA

Caption: Workflow for the analytical characterization of the standard.

Conclusion

The protocols described in this application note provide a reliable framework for the preparation of a high-purity this compound analytical standard. Adherence to these methods for synthesis, purification, and characterization will yield a reference material suitable for the accurate analysis of pharmaceutical impurities, thereby supporting regulatory compliance and ensuring the quality of anesthetic drug products.

References

Quantifying Mepivacaine Impurity B in Pharmaceutical Preparations: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantitative determination of Mepivacaine (B158355) impurity B, (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, in pharmaceutical preparations. The methodology is based on the principles outlined in the European Pharmacopoeia (Ph. Eur.) and is intended to ensure the quality and safety of mepivacaine drug products. Mepivacaine hydrochloride is a widely used local anesthetic, and controlling its impurities is crucial for regulatory compliance and patient safety.[1]

Introduction

Mepivacaine is an amide-type local anesthetic. Impurity B is a known related substance that needs to be monitored and controlled within specified limits in pharmaceutical formulations. This protocol details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Mepivacaine impurity B. The European Pharmacopoeia provides reference standards for Mepivacaine impurity B, underscoring the regulatory importance of its control.

Analytical Principle

The quantification of Mepivacaine impurity B is achieved using a reversed-phase HPLC method with UV detection. The method is designed to separate Mepivacaine, Mepivacaine impurity B, and other potential impurities, allowing for accurate and precise quantification. The principles of method validation according to the International Council for Harmonisation (ICH) guidelines are applied to ensure the reliability of the results.

Experimental Protocols

Materials and Reagents
  • Mepivacaine Hydrochloride Reference Standard (e.g., USP or Ph. Eur.)

  • Mepivacaine Impurity B Reference Standard (e.g., Ph. Eur. CRS)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Dipotassium (B57713) hydrogen phosphate (analytical grade)

  • Phosphoric acid or Potassium hydroxide (B78521) (for pH adjustment)

  • Water (HPLC grade or purified)

  • Pharmaceutical preparation of Mepivacaine for analysis

Instrumentation
  • A High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • A gradient pump

    • An autosampler

    • A column oven

    • A UV-Vis detector

Chromatographic Conditions

The following chromatographic conditions are based on typical methods for the analysis of Mepivacaine and its related substances and should be optimized and validated for specific laboratory conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer solution (e.g., 0.02 M Potassium Phosphate buffer, pH adjusted to 6.8)
Mobile Phase B Acetonitrile
Gradient A time-based gradient may be required for optimal separation. A typical starting point is 80% Mobile Phase A and 20% Mobile Phase B, with a linear gradient to increase the proportion of Mobile Phase B over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes (to ensure elution of all components)
Preparation of Solutions

4.1. Buffer Solution (Mobile Phase A)

Dissolve an appropriate amount of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in HPLC grade water to obtain a 0.02 M solution. Adjust the pH to 6.8 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.

4.2. Standard Solutions

  • Mepivacaine Hydrochloride Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of Mepivacaine Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Mepivacaine Impurity B Stock Standard Solution (100 µg/mL): Accurately weigh about 2.5 mg of Mepivacaine Impurity B Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (for Linearity, Accuracy, and Precision): Prepare a series of dilutions from the stock standard solutions in the mobile phase to cover the expected concentration range of the impurity in the sample. A typical range for impurity quantification is from the reporting threshold to 120% of the specified limit.

4.3. Sample Solution

Accurately weigh a portion of the pharmaceutical preparation (e.g., powder from capsules or a volume of injection) equivalent to about 25 mg of Mepivacaine Hydrochloride into a 25 mL volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This can be demonstrated by the resolution between the Mepivacaine impurity B peak and other peaks in the chromatogram.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies using spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for Mepivacaine Impurity B

Concentration (µg/mL)Peak Area (Mean, n=3)
LOQ
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data for Mepivacaine Impurity B

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean, n=3)Recovery (%)%RSD
80
100
120

Table 3: Precision Data for Mepivacaine Impurity B

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low
Medium
High

Table 4: LOD and LOQ for Mepivacaine Impurity B

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Mepivacaine impurity B in pharmaceutical preparations.

Quant_Mepivacaine_Impurity_B cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_report Reporting prep_sample Prepare Pharmaceutical Sample Solution hplc_system HPLC System with C18 Column and UV Detector prep_sample->hplc_system Inject prep_std Prepare Mepivacaine Impurity B Reference Standard Solutions prep_std->hplc_system Inject chromatography Perform Chromatographic Separation hplc_system->chromatography data_acq Acquire Chromatograms chromatography->data_acq peak_integration Integrate Peak Areas data_acq->peak_integration quantification Quantify Impurity B using Calibration Curve peak_integration->quantification report Generate Final Report with Quantitative Data quantification->report

Caption: Workflow for the quantification of Mepivacaine impurity B.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical procedure and the quality control of the final pharmaceutical product.

QC_Logic raw_material Mepivacaine API (Raw Material) formulation Pharmaceutical Formulation (e.g., Injection) raw_material->formulation hplc_analysis HPLC Analysis for Mepivacaine Impurity B formulation->hplc_analysis decision Pass / Fail Decision hplc_analysis->decision Compare result with specification Impurity B Specification (e.g., ≤ 0.2%) specification->decision release Product Release decision->release Pass reject Product Rejection decision->reject Fail

Caption: Quality control decision-making process.

Conclusion

This application note provides a detailed framework for the quantification of Mepivacaine impurity B in pharmaceutical preparations using a validated HPLC method. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control this critical impurity, ensuring the quality, safety, and efficacy of Mepivacaine-containing drug products in compliance with regulatory standards. The provided experimental details and validation parameters serve as a robust starting point for method implementation and routine quality control testing.

References

Application Notes and Protocols for Cell-Based Assays Involving 2',6'-Pipecoloxylidide and its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Pipecoloxylidide, also known as desbutylbupivacaine, is a primary metabolite of the widely used long-acting amide local anesthetics, Bupivacaine and its S-enantiomer, Levobupivacaine. It is also a metabolite of Ropivacaine.[1][2] While direct cell-based studies on this compound are limited, understanding its biological context is crucial for researchers studying the pharmacokinetics and cellular effects of its parent compounds. This document provides detailed application notes and protocols for cell-based assays involving Bupivacaine, Levobupivacaine, and Ropivacaine, thereby offering insights into the cellular environment where this compound is formed and may exert biological activity.

The primary mechanism of action for these local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of pain signals.[3] However, emerging research has revealed that these compounds also exhibit significant effects on various cell types, including cancer cells, independent of their anesthetic properties. These effects include modulation of cell proliferation, apoptosis, migration, and key signaling pathways such as PI3K/Akt/mTOR.

These application notes are designed to guide researchers in setting up and performing relevant cell-based assays to investigate the multifaceted effects of these local anesthetics and, by extension, to consider the potential contribution of their metabolites like this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various cell-based assays investigating the effects of Bupivacaine, Levobupivacaine, and Ropivacaine on different cell lines.

Table 1: Effects of Bupivacaine on Cancer Cell Lines

Cell LineAssay TypeConcentrationObserved EffectReference
A549 (NSCLC)MTT Assay1 mMSignificant reduction in cell viability.[4]
H1299 (NSCLC)MTT Assay1 mMSignificant reduction in cell viability.[4]
A549 (NSCLC)Colony Formation1 mMDecreased colony formation.[4]
H1299 (NSCLC)Colony Formation1 mMDecreased colony formation.[4]
A549 (NSCLC)Transwell Assay1 mMRemarkable inhibition of migration and invasion.[4]
H1299 (NSCLC)Transwell Assay1 mMRemarkable inhibition of migration and invasion.[4]
Caco-2 (Colon)Scratch Assay1 mMSignificantly decreased gap closure rate at 24h and 48h.[5]
C2C12 (Myoblast)MTT AssayIC50 = 0.49±0.04 mMDose-dependent inhibition of cell growth.[6]

Table 2: Effects of Levobupivacaine on Cancer Cell Lines

Cell LineAssay TypeConcentrationObserved EffectReference
Caco-2 (Colon)Scratch Assay1 mMSignificantly decreased gap closure rate at 24h and 48h.[5]
MCF-7 (Breast)CCK-8 Assay1, 2, 3 mMDose-dependent decrease in cell viability.
MDA-MB-231 (Breast)CCK-8 Assay1, 2, 3 mMDose-dependent decrease in cell viability.
A549 (NSCLC)MTT AssayNot specifiedDecreased cell viability.
A427 (NSCLC)MTT AssayNot specifiedDecreased cell viability.

Table 3: Effects of Ropivacaine on Cancer and Other Cell Lines

Cell LineAssay TypeConcentrationObserved EffectReference
PANC-1 (Pancreatic)Migration Assay100 µM & 1000 µMSignificantly decreased cell migration after 24h.
PaTu 8988t (Pancreatic)Migration Assay10 µMSlight but statistically significant increase in migration.
T98G (Glioma)CCK-8 AssayNot specifiedInhibition of cell viability.
LN229 (Glioma)CCK-8 AssayNot specifiedInhibition of cell viability.
HCT116 (Colorectal)MTT Assay200, 400, 800 µMDose-dependent inhibition of cell growth.[3]
SW620 (Colorectal)MTT Assay200, 400, 800 µMDose-dependent inhibition of cell growth.[3]
Adipose-derived MSCsMTS Assay2.5 mg/mlLeast cytotoxic compared to lidocaine (B1675312) and bupivacaine.

Experimental Protocols

Cell Viability and Proliferation Assays

a) MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., A549, H1299)

    • 96-well plates

    • Complete culture medium

    • Bupivacaine, Levobupivacaine, or Ropivacaine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of the local anesthetic and incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

b) Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Complete culture medium

    • Local anesthetic stock solution

    • PBS

    • Methanol (B129727)

    • Crystal violet solution (1%)

  • Protocol:

    • Seed a low number of cells (e.g., 1 x 10³) into 6-well plates.[4]

    • Treat the cells with the local anesthetic at the desired concentration.

    • Incubate the plates for approximately 2 weeks, allowing colonies to form.[4]

    • Wash the colonies with PBS, fix with methanol for 30 minutes, and stain with 1% crystal violet.[4]

    • Count the number of colonies.

Cell Migration and Invasion Assays

a) Transwell Assay (Boyden Chamber)

This assay is used to evaluate the migratory and invasive potential of cells.

  • Materials:

    • Transwell inserts (8 µm pores)

    • 24-well plates

    • Serum-free medium

    • Complete medium (as a chemoattractant)

    • Local anesthetic stock solution

    • Matrigel (for invasion assay)

    • Cotton swabs

    • Paraformaldehyde (4%)

    • Crystal violet solution

  • Protocol:

    • For invasion assays, coat the upper surface of the Transwell inserts with Matrigel.

    • Seed approximately 1 x 10⁵ cells in serum-free medium into the upper chamber of the insert.[4]

    • Add complete medium containing a chemoattractant to the lower chamber.

    • Add the local anesthetic to the upper chamber with the cells.

    • Incubate for 24-48 hours.

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with crystal violet.[4]

    • Count the stained cells under a microscope.

b) Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

  • Materials:

    • Cells of interest

    • 24-well plates

    • 20 µL pipette tip

    • Serum-free medium

    • Local anesthetic stock solution

    • Microscope with a camera

  • Protocol:

    • Grow cells to a confluent monolayer in 24-well plates.[4]

    • Create a scratch (wound) in the monolayer using a sterile 20 µL pipette tip.[4]

    • Wash the wells with PBS to remove detached cells.

    • Add serum-free medium containing the local anesthetic.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Local anesthetic stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed approximately 2 x 10⁵ cells per well in 6-well plates and treat with the local anesthetic for the desired time.[4]

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.[4]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways affected by the parent compounds of this compound and a general experimental workflow.

Bupivacaine_Akt_mTOR_Pathway Bupivacaine Bupivacaine Akt Akt Bupivacaine->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes Apoptosis Apoptosis Autophagy->Apoptosis induces

Caption: Bupivacaine's effect on the Akt/mTOR signaling pathway.

Ropivacaine_PI3K_Akt_mTOR_Pathway Ropivacaine Ropivacaine PI3K PI3K Ropivacaine->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Ropivacaine's impact on the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Bupivacaine/Levobupivacaine/Ropivacaine Cell_Culture->Treatment Viability Viability/Proliferation (MTT, Colony Formation) Treatment->Viability Migration Migration/Invasion (Transwell, Wound Healing) Treatment->Migration Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Data_Collection Data Collection (e.g., Absorbance, Cell Counts) Viability->Data_Collection Migration->Data_Collection Apoptosis->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Caption: General workflow for cell-based assays.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of Bupivacaine, Levobupivacaine, and Ropivacaine. While direct studies on their metabolite, this compound, are not extensively available, the methodologies described herein are fundamental for exploring the biological consequences of these anesthetics in various cell-based models. Understanding the effects of the parent compounds is the first critical step toward inferring the potential roles of their metabolites. Future research should aim to directly assess the cellular and molecular impacts of this compound to fully elucidate its contribution to the overall pharmacological and toxicological profiles of its parent drugs.

References

Application Notes and Protocols for High-Throughput Screening of Bupivacaine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify compounds that modulate the metabolism of the local anesthetic, bupivacaine (B1668057). The primary focus is on the activity of Cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for bupivacaine's metabolic clearance.

Introduction

Bupivacaine is a widely used long-acting local anesthetic.[1][2] Its metabolism occurs primarily in the liver, where it is biotransformed by cytochrome P450 (CYP) enzymes.[2][3] The major metabolic pathway involves N-dealkylation to 2',6'-pipecoloxylidide (PPX), a reaction predominantly catalyzed by CYP3A4.[4][5] Other metabolites, such as 3-hydroxybupivacaine and 4-hydroxybupivacaine, are also formed.[6][7] Given that CYP3A4 metabolizes approximately half of all marketed drugs, there is a significant potential for drug-drug interactions that can alter the efficacy and toxicity of bupivacaine.[3][8]

High-throughput screening (HTS) provides an efficient approach to identify potential inhibitors or inducers of bupivacaine metabolism early in the drug discovery process.[9][10] This document outlines a primary fluorescence-based HTS assay for CYP3A4 activity and a secondary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for confirmation and detailed metabolite analysis.

Bupivacaine Metabolism Pathway

Bupivacaine undergoes extensive hepatic metabolism. The primary routes of metabolism are aromatic hydroxylation and N-dealkylation, followed by conjugation. The key enzyme involved in the initial oxidative metabolism is CYP3A4, with some contribution from CYP1A2.[3]

Bupivacaine_Metabolism Bupivacaine Bupivacaine PPX This compound (PPX) Bupivacaine->PPX CYP3A4 (major) N-dealkylation Hydroxy_Bupivacaine 3-hydroxybupivacaine & 4-hydroxybupivacaine Bupivacaine->Hydroxy_Bupivacaine CYP1A2 (minor) Aromatic Hydroxylation Conjugates Conjugated Metabolites PPX->Conjugates Conjugation Hydroxy_Bupivacaine->Conjugates Conjugation

Bupivacaine Metabolic Pathway

Data Presentation

Table 1: Kinetic Parameters of Bupivacaine Metabolism
ParameterValueEnzyme SourceReference
Apparent Km125 µMHuman Liver Microsomes[5][8]
Apparent Vmax4.78 nmol/min/mg proteinHuman Liver Microsomes[5][8]
Table 2: Example Data from a CYP3A4 Inhibition Screen
CompoundConcentration (µM)% Inhibition of CYP3A4 ActivityIC50 (µM)
Ketoconazole (B1673606) (Positive Control)0.0115.20.05
0.0552.1
0.178.9
0.595.4
198.2
Test Compound A15.6> 100
1012.3
10025.8
Test Compound B145.81.2
1089.1
10096.7

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based CYP3A4 Activity Assay

This protocol is adapted from commercially available kits and is designed for a 96- or 384-well plate format. It utilizes a pro-fluorescent substrate that is converted by CYP3A4 into a highly fluorescent product.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Dispense_Buffer Dispense Assay Buffer Add_Inhibitor Add Test Compounds/ Ketoconazole (Control) Dispense_Buffer->Add_Inhibitor Add_Enzyme Add CYP3A4 Enzyme Mix (Microsomes or Recombinant) Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate with NADPH Generating System Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 535/587 nm) Stop_Reaction->Read_Fluorescence

HTS Experimental Workflow

Materials:

  • Human liver microsomes or recombinant human CYP3A4

  • CYP3A4 pro-fluorescent substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) or a resorufin-based substrate)[8][11]

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ketoconazole (positive control inhibitor)[8][11]

  • Acetonitrile (B52724)

  • Tris-base (0.5 M)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Plate Setup:

    • Dispense 60 µL of 100 mM potassium phosphate buffer into all wells of a 96-well plate, except for the initial inhibitor dilution column.[11]

    • Prepare serial dilutions of test compounds and ketoconazole in the plate. For a typical 8-point curve, a starting concentration of 100 µM for test compounds and 1 µM for ketoconazole is recommended.

  • Enzyme Addition:

    • Prepare a 2x enzyme-substrate mix containing human liver microsomes (e.g., 0.2 mg/mL final concentration) or recombinant CYP3A4 and the pro-fluorescent substrate (e.g., 5 µM BFC) in potassium phosphate buffer.

    • Dispense 100 µL of the 2x enzyme-substrate mix to all wells.[11]

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.[11]

    • Initiate the metabolic reaction by adding 40 µL of the NADPH generating system to each well.[11]

    • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 75 µL of a stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base).[11]

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 405/530 nm for BFC metabolite, or Ex/Em = 535/587 nm for resorufin-based substrates).[3][12]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no NADPH).

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control (e.g., DMSO).

    • Determine the IC50 value for active compounds by fitting the concentration-response data to a four-parameter logistic equation.

Secondary Confirmatory Assay: LC-MS/MS Analysis of Bupivacaine and Metabolites

This protocol is for the quantitative analysis of bupivacaine and its primary metabolite, PPX, to confirm hits from the primary screen and to provide more detailed mechanistic information.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Incubation Incubate Bupivacaine, Microsomes, Test Compound, and NADPH Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Protein_Precipitation Protein Precipitation & Centrifugation Quench->Protein_Precipitation Extract_Supernatant Extract Supernatant Protein_Precipitation->Extract_Supernatant Inject Inject Sample onto LC Column Extract_Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify Bupivacaine and PPX Detect->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition

LC-MS/MS Workflow

Materials:

  • Bupivacaine and PPX analytical standards

  • Internal standard (e.g., ropivacaine (B1680718) or a deuterated bupivacaine analog)[13]

  • Human liver microsomes

  • NADPH generating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Protocol:

  • In Vitro Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), potassium phosphate buffer, bupivacaine (at a concentration near its Km, e.g., 125 µM), and the test compound at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH generating system.

    • Incubate at 37°C for an optimized time (e.g., 30 minutes).

  • Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[13]

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate bupivacaine, PPX, and the internal standard (e.g., 5-95% B over 3-5 minutes).

      • Flow Rate: 0.3-0.5 mL/min

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Bupivacaine: m/z 289 -> 140[13]

        • PPX: m/z 233 -> 140

        • Ropivacaine (IS): m/z 275 -> 126[13]

  • Data Analysis:

    • Generate standard curves for bupivacaine and PPX using the analytical standards.

    • Quantify the amount of bupivacaine remaining and PPX formed in each sample.

    • Calculate the percent inhibition of PPX formation for each test compound concentration compared to the vehicle control.

Conclusion

The described HTS and confirmatory assays provide a robust framework for identifying and characterizing modulators of bupivacaine metabolism. The primary fluorescence-based assay allows for rapid screening of large compound libraries, while the secondary LC-MS/MS method offers a highly specific and quantitative approach for hit confirmation and further mechanistic studies. These methods are essential tools in drug discovery and development to mitigate the risk of adverse drug-drug interactions involving bupivacaine.

References

In Vitro Pharmacokinetic Profiling of Ropivacaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718) is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. A thorough understanding of its pharmacokinetic properties is crucial for optimizing its clinical use and ensuring patient safety. This document provides detailed application notes and protocols for the in vitro investigation of Ropivacaine's key pharmacokinetic parameters: metabolic stability, plasma protein binding, and intestinal permeability. These protocols are designed to be implemented in a standard laboratory setting equipped for cell culture and bioanalytical analysis.

I. Ropivacaine Metabolism

Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] The main metabolic pathways are aromatic hydroxylation to 3'-hydroxyropivacaine, mediated by CYP1A2, and N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[1][2][3] Minor metabolites, such as 4'-hydroxyropivacaine and 2'-OH-methyl-ropivacaine, have also been identified.[3]

Data Presentation: Ropivacaine Metabolism
ParameterDescriptionValueReference
Primary Metabolites Major products of Ropivacaine metabolism.3'-hydroxyropivacaine, this compound (PPX)[2][3]
Primary Metabolic Enzymes Cytochrome P450 isoenzymes responsible for the formation of the primary metabolites.CYP1A2 (for 3'-hydroxyropivacaine), CYP3A4 (for PPX)[2][3][4]
Minor Metabolites Less abundant products of Ropivacaine metabolism.4'-hydroxyropivacaine, 2'-OH-methyl-ropivacaine[3]
Experimental Protocol: In Vitro Metabolism of Ropivacaine in Human Liver Microsomes

This protocol outlines the procedure to determine the metabolic stability and identify the major metabolites of Ropivacaine using human liver microsomes.

Materials:

  • Ropivacaine hydrochloride

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., Bupivacaine)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ropivacaine (e.g., 10 mM in DMSO).

    • Prepare working solutions of Ropivacaine by diluting the stock solution in phosphate buffer to the desired concentrations (e.g., for kinetic studies, a range of 1-500 µM is recommended).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in duplicate or triplicate:

      • Phosphate buffer

      • Ropivacaine working solution

      • Diluted human liver microsomes

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 3000 x g) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of Ropivacaine and the formation of its metabolites (3'-hydroxyropivacaine and PPX) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of Ropivacaine depletion over time.

    • For kinetic analysis, plot the rate of metabolite formation against the Ropivacaine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualization: Ropivacaine Metabolic Pathway

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3'-hydroxyropivacaine Ropivacaine->Metabolite1 CYP1A2 (Aromatic Hydroxylation) Metabolite2 This compound (PPX) Ropivacaine->Metabolite2 CYP3A4 (N-dealkylation)

Caption: Metabolic pathway of Ropivacaine.

II. Ropivacaine Plasma Protein Binding

Ropivacaine is highly bound to plasma proteins, primarily to α1-acid glycoprotein.[5] The extent of protein binding influences the free drug concentration, which is the pharmacologically active fraction.

Data Presentation: Ropivacaine Plasma Protein Binding
ParameterDescriptionValueReference
Protein Binding Percentage of Ropivacaine bound to human plasma proteins.~94%[5]
Primary Binding Protein The main plasma protein to which Ropivacaine binds.α1-acid glycoprotein[5]
Experimental Protocol: Plasma Protein Binding of Ropivacaine by Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of Ropivacaine in human plasma using the equilibrium dialysis method.

Materials:

  • Ropivacaine hydrochloride

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator/shaker (37°C)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of Ropivacaine (e.g., 10 mM in DMSO).

    • Spike the pooled human plasma with Ropivacaine to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.

  • Equilibrium Dialysis:

    • Pipette the Ropivacaine-spiked plasma into the sample chamber of the equilibrium dialysis device.

    • Pipette an equal volume of PBS into the buffer chamber.

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, should be determined experimentally).

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Sample Preparation for Analysis:

    • To an aliquot of the plasma sample, add an equal volume of PBS.

    • To an aliquot of the buffer sample, add an equal volume of drug-free plasma. This is done to match the matrix for accurate LC-MS/MS analysis.

    • Precipitate the proteins in both sets of samples by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of Ropivacaine in the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound drug concentration (Cunbound).

    • The concentration in the plasma chamber represents the total drug concentration (Ctotal).

    • Calculate the fraction unbound (fu) as: fu = Cunbound / Ctotal

    • Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100

Visualization: Equilibrium Dialysis Workflow

Equilibrium_Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Prep_Drug Prepare Ropivacaine Stock Solution Spike_Plasma Spike Human Plasma with Ropivacaine Prep_Drug->Spike_Plasma Load_Device Load Dialysis Device: Plasma vs. PBS Spike_Plasma->Load_Device Incubate Incubate at 37°C to reach equilibrium Load_Device->Incubate Collect_Samples Collect Aliquots from Plasma & Buffer Chambers Incubate->Collect_Samples Protein_Precip Protein Precipitation with Acetonitrile + IS Collect_Samples->Protein_Precip LCMS LC-MS/MS Analysis Protein_Precip->LCMS Calculate Calculate Fraction Unbound and % Protein Binding LCMS->Calculate

Caption: Workflow for plasma protein binding assay.

III. Ropivacaine Intestinal Permeability

The permeability of a drug across the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal barrier.[6][7]

Data Presentation: Ropivacaine Permeability
ParameterDescriptionValue (cm/s)Reference
Apparent Permeability (Papp) Permeability of Ropivacaine across human intestinal tissue (Jejunum).1.8 (± 0.5) x 10-5[8]
Apparent Permeability (Papp) Permeability of Ropivacaine across human intestinal tissue (Ileum).3.0 (± 0.7) x 10-5[8]
Apparent Permeability (Papp) Permeability of Ropivacaine across human intestinal tissue (Colon).4.4 (± 0.9) x 10-5[8]
Experimental Protocol: Caco-2 Permeability Assay for Ropivacaine

This protocol details the procedure for assessing the bidirectional permeability of Ropivacaine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Ropivacaine hydrochloride

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values indicative of good integrity (typically >200 Ω·cm²).

    • Alternatively, or in addition, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side after a defined incubation period. Low permeability to Lucifer yellow confirms monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add HBSS containing the test concentration of Ropivacaine to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the Ropivacaine solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • LC-MS/MS Analysis:

    • Analyze the concentration of Ropivacaine in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s)

      • A is the surface area of the Transwell® membrane (cm²)

      • C0 is the initial concentration of the drug in the donor compartment (µmol/cm³)

    • Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_permeability Permeability Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a monolayer Seed_Cells->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay Differentiate->Lucifer_Yellow Add_Drug Add Ropivacaine to Donor Compartment TEER->Add_Drug Lucifer_Yellow->Add_Drug Incubate_Sample Incubate at 37°C and Sample from Receiver Add_Drug->Incubate_Sample LCMS_Analysis LC-MS/MS Analysis of Samples Incubate_Sample->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow for Caco-2 permeability assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2',6'-Pipecoloxylidide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',6'-Pipecoloxylidide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthesis routes start from either 2-picolinic acid or pipecolic acid.

  • From 2-Picolinic Acid: This route involves the formation of an amide bond between 2-picolinic acid and 2,6-dimethylaniline, followed by the reduction of the pyridine (B92270) ring. A common method is to first convert 2-picolinic acid to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by condensation with 2,6-xylidine. The resulting picolinic-2-acid-2',6'-xylidide is then hydrogenated, typically using a Raney-nickel catalyst, to yield racemic this compound.[1][2][3][4]

  • From Pipecolic Acid: This approach directly couples pipecolic acid (or its hydrochloride salt) with 2,6-dimethylaniline. One patented method utilizes triphenylphosphine (B44618) (PPh₃) and hexachloroethane (B51795) (C₂Cl₆) as coupling reagents to achieve high yields.[5]

Q2: How can the racemic mixture of this compound be resolved to obtain a specific enantiomer?

A2: Resolution of racemic this compound is commonly achieved through diastereomeric salt formation using a chiral resolving agent. A widely used agent is (-)-dibenzoyl-L-tartaric acid.[2][5][6][7] The process generally involves dissolving the racemate and the resolving agent in a suitable solvent, such as isopropanol, allowing the desired diastereomeric salt to crystallize, and then isolating the salt by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.

Q3: What are the key factors influencing the N-alkylation of (S)-2',6'-Pipecoloxylidide?

A3: The N-alkylation to produce derivatives like Ropivacaine is influenced by the choice of alkylating agent, base, solvent, and the presence of water.[7][8] Using an alkyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate is a common method.[7][8] The solvent choice can impact the work-up procedure, with water-miscible solvents sometimes causing difficulties.[7] Interestingly, a minimum amount of water in the solvent can be beneficial by helping to solubilize the heterogeneous base.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Amide Coupling Reaction

Possible Causes & Solutions

Possible Cause Suggested Solution
Inefficient Acid Chloride Formation When using a chlorinating agent like oxalyl chloride or thionyl chloride, ensure anhydrous conditions as these reagents are sensitive to moisture. Use fresh, high-quality reagents. Consider extending the reaction time or slightly increasing the temperature if the conversion of the carboxylic acid to the acid chloride is incomplete.
Poor Coupling Reagent Activity For direct coupling methods (e.g., using PPh₃/C₂Cl₆), ensure the reagents are pure and handled under appropriate conditions (e.g., inert atmosphere if necessary). The reaction temperature is a critical parameter and should be optimized; a range of 40-80°C has been reported.[5]
Side Reactions The use of phosphorus pentachloride (PCl₅) as a chlorinating agent can be problematic on a large scale due to its reactivity with atmospheric moisture.[2] Using reagents like oxalyl chloride can avoid issues associated with phosphorus-based reagents.[1]
Suboptimal Reaction Conditions Optimize the stoichiometry of reactants. Ensure efficient stirring, especially for heterogeneous mixtures. The choice of solvent can significantly impact the reaction; solvents like dichloromethane (B109758) or acetonitrile (B52724) have been used.[1][5]
Issue 2: Incomplete Hydrogenation of the Pyridine Ring

Possible Causes & Solutions

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh and active Raney-nickel catalyst. The amount of catalyst is crucial; a weight ratio of 60% w/w of Raney-Ni to the substrate has been reported for optimal results.[1]
Insufficient Hydrogen Pressure The hydrogenation is sensitive to hydrogen pressure. While higher pressures can increase the reaction rate, they may also lead to side products. A pressure of 260 psi (approximately 18 Kg/cm²) has been shown to be effective.[1]
Suboptimal Temperature and Solvent The reaction temperature should be carefully controlled. A temperature of 50°C has been found to be optimal in a methanol-acetic acid solvent system.[1] Using n-Propanol with acetic acid has been reported to give poor results.[1]
Formation of Byproducts In alcoholic solvents like methanol (B129727), methylation of the starting material can occur as a side reaction.[1] Optimizing the hydrogen pressure and temperature can help minimize the formation of such byproducts.
Issue 3: Low Chiral Purity After Resolution

Possible Causes & Solutions

Possible Cause Suggested Solution
Incorrect Solvent Composition The water content in the solvent used for crystallization of the diastereomeric salt can significantly affect the optical purity and yield. The composition of the isolated salt can change with varying water content.[7]
Equilibrium During Crystallization Prolonged crystallization times can sometimes lead to an equilibrium state with a lower enantiomeric excess of the desired isomer.[7] Optimize the crystallization time to isolate the product before this equilibrium is reached.
Inefficient Liberation of the Enantiomer After isolating the diastereomeric salt, ensure complete liberation of the free base by using a suitable base (e.g., NaOH solution) and efficient extraction with an organic solvent.
Need for Further Purification A single resolution step may yield a product with a chiral purity of 90-95%.[2] Further enhancement to >99.5% can be achieved by crystallization of its acid addition salts (e.g., acetate (B1210297) salt) from a non-ketonic and non-alcoholic solvent like toluene (B28343).[2][3][8] Recrystallization from acetone/water has also been reported to significantly improve optical purity.[7][9]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound from 2-Picolinic Acid [1][3]

  • Acid Chloride Formation: Suspend 2-picolinic acid hydrochloride in dichloromethane. Add N,N-dimethylformamide (catalytic amount). To this mixture, add a solution of oxalyl chloride (1.05 equivalents) in dichloromethane dropwise over 30 minutes at 20-25°C. Stir the reaction mixture vigorously for an additional 4.5 hours.

  • Amidation: Cool the reaction mixture to -5°C. Add a solution of 2,6-xylidine (1.0 equivalent) and pyridine (2.0 equivalents) in dichloromethane over 1 hour at the same temperature. Stir the mixture for 1 hour at -5 to 0°C, then warm to 20°C and stir for another hour.

  • Work-up: Add water to the reaction mixture and separate the organic layer. The aqueous layer can be extracted with dichloromethane. The combined organic layers are then washed and concentrated.

  • Hydrogenation: Dissolve the resulting picolinic-2-acid-2',6'-xylidide in a mixture of methanol and acetic acid. Add Raney-nickel catalyst. Charge the reactor with hydrogen gas to a pressure of 260 psi and heat to 50°C for 28-30 hours.

  • Purification: After the reaction, filter the catalyst. Concentrate the mother liquor. Dissolve the crude product in toluene and wash with an aqueous sodium hydroxide (B78521) solution. The organic layer is then dried and concentrated to yield this compound.[1]

Protocol 2: N-Alkylation of (S)-2',6'-Pipecoloxylidide [7][8]

  • Reaction Setup: Dissolve (S)-2',6'-pipecoloxylidide in 4-methyl-2-pentanone (B128772) (MIBK). Add potassium carbonate and a catalytic amount of sodium iodide.

  • Alkylation: Add 1-bromopropane (B46711) to the mixture and heat to 100°C for 6 hours with stirring.[7]

  • Work-up: Cool the reaction mixture to 60°C and wash with water. Separate the organic phase.

  • Product Isolation: Adjust the temperature of the organic phase to 40°C and add concentrated aqueous HCl to precipitate the hydrochloride salt of the product. Filter the precipitate after cooling to 20°C and dry.

Visualizations

experimental_workflow_synthesis Synthesis of Racemic this compound cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrogenation start 2-Picolinic Acid HCl reagents1 Oxalyl Chloride, DMF Dichloromethane start->reagents1 intermediate1 Picolinoyl Chloride (in situ) reagents1->intermediate1 reagents2 2,6-Xylidine, Pyridine Dichloromethane intermediate1->reagents2 intermediate2 Picolinic-2-acid-2',6'-xylidide reagents2->intermediate2 reagents3 Raney-Ni, H₂ (260 psi) Methanol/Acetic Acid, 50°C intermediate2->reagents3 product Racemic this compound reagents3->product

Caption: Workflow for the synthesis of racemic this compound.

troubleshooting_low_yield Troubleshooting Low Synthesis Yield cluster_coupling Amide Coupling Stage cluster_hydrogenation Hydrogenation Stage issue Low Yield Observed cause1 Inactive Reagents? issue->cause1 cause3 Catalyst Inactive? issue->cause3 solution1 Use fresh reagents Ensure anhydrous conditions cause1->solution1 cause2 Suboptimal Conditions? solution2 Optimize temperature, stoichiometry, and solvent cause2->solution2 solution3 Use fresh Raney-Ni Optimize catalyst loading cause3->solution3 cause4 Incorrect Pressure/Temp? solution4 Adjust H₂ pressure and temperature (e.g., 260 psi, 50°C) cause4->solution4

Caption: A logical guide for troubleshooting low yield issues.

References

Technical Support Center: Overcoming Challenges in Desbutylbupivacaine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Desbutylbupivacaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this bupivacaine (B1668057) metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of Desbutylbupivacaine?

A1: Common impurities in a crude Desbutylbupivacaine sample can include unreacted starting materials from the synthesis, residual solvents, and byproducts from side reactions. Specifically, you may encounter residual Bupivacaine, 2,6-dimethylaniline, and piperidine-2-carboxamide (B12353) derivatives. Additionally, degradation products can be present, particularly if the compound has been exposed to harsh conditions. Forced degradation studies on the parent compound, bupivacaine, have shown it to be susceptible to oxidative and thermal stress, which could lead to related impurities in Desbutylbupivacaine samples.

Q2: What are the recommended starting points for developing a preparative HPLC method for Desbutylbupivacaine purification?

A2: For preparative HPLC of Desbutylbupivacaine, a reverse-phase C18 column is a common and effective choice. Given its basic nature, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase is recommended to ensure good peak shape. A buffer such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) at a pH between 3 and 7 can help to minimize peak tailing. It is advisable to start with a gradient elution to determine the optimal solvent composition for separation and then switch to an isocratic method for the preparative scale to maximize throughput.

Q3: Can Desbutylbupivacaine be purified by crystallization? What solvents are recommended?

A3: Yes, crystallization is a viable method for purifying Desbutylbupivacaine, particularly for removing non-isomeric impurities. Based on studies with the closely related compound levobupivacaine, suitable solvents for recrystallization include isopropanol (B130326) and ethyl acetate.[1] A solvent/anti-solvent approach can also be effective. For instance, dissolving the crude product in a minimal amount of a good solvent (like isopropanol) and then slowly adding an anti-solvent (like n-hexane) until turbidity is observed, followed by cooling, can induce crystallization of the pure compound.

Q4: My Desbutylbupivacaine sample is a racemic mixture. What are the options for chiral separation on a preparative scale?

A4: For preparative chiral separation of Desbutylbupivacaine, simulated moving bed (SMB) chromatography is an efficient technique for large-scale separation. For laboratory scale, preparative HPLC with a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of pharmaceutical compounds. The mobile phase for chiral separations typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol.

Troubleshooting Guides

Preparative HPLC Purification
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and residual silanols on the silica-based stationary phase.- Add a competitive base, such as triethylamine (B128534) (0.1%), to the mobile phase. - Operate at a lower pH (e.g., pH 3-4) to protonate the analyte and minimize silanol (B1196071) interactions. - Use a column with end-capping or a base-deactivated stationary phase.
Poor Resolution Between Desbutylbupivacaine and Impurities Suboptimal mobile phase composition or gradient profile.- Optimize the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. - Adjust the pH of the aqueous phase to potentially alter the retention of ionizable impurities. - For gradient elution, decrease the slope of the gradient in the region where the compounds of interest elute.
Column Overloading Leading to Broad Peaks Exceeding the loading capacity of the preparative column.- Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that maintains resolution. - Dissolve the sample in the initial mobile phase to minimize solvent effects. - If solubility is an issue, consider using a larger particle size packing material which can sometimes offer higher loading capacity.
Low Recovery of Purified Product Adsorption of the compound onto the stationary phase or system components.- Ensure the mobile phase has sufficient ionic strength if using ion-exchange mechanisms. - Passivate the HPLC system with a strong acid or base wash (if compatible with the column and system) to remove any active sites. - Check for precipitation of the compound in the collection tubing or fraction collector.
Crystallization
Issue Potential Cause Troubleshooting Steps
Failure to Crystallize The compound is too soluble in the chosen solvent, or the solution is not supersaturated.- Use a more non-polar solvent or a solvent mixture. - Concentrate the solution to increase the concentration of the compound. - Try cooling the solution to a lower temperature. - Add a seed crystal of the pure compound.
Oiling Out Instead of Crystallizing The compound is precipitating as a liquid phase due to high impurity levels or rapid cooling.- Use a more dilute solution. - Cool the solution more slowly to allow for ordered crystal growth. - Try a different solvent system. - Perform a preliminary purification step (e.g., flash chromatography) to remove significant impurities.
Low Purity of Crystals Co-crystallization of impurities or inclusion of mother liquor in the crystal lattice.- Recrystallize the material a second time. - Ensure slow cooling to allow for selective crystallization. - Wash the crystals thoroughly with a small amount of cold, fresh solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Bupivacaine Analogues (Illustrative Data)

Purification Method Compound Purity Achieved Yield Key Parameters
RecrystallizationLevobupivacaine99.90% (Chemical Purity)82%Solvent: Isopropanol[1]
Preparative HPLC (Reverse Phase)Bupivacaine Impurities>98%VariableColumn: C18; Mobile Phase: Acetonitrile/Water with buffer
Chiral Preparative HPLCRacemic Bupivacaine>99% eeVariableChiral Stationary Phase (e.g., polysaccharide-based)

Note: Data for Levobupivacaine is sourced from a study on its synthesis and purification.[1] Data for other methods are illustrative and based on typical performance for similar compounds.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Desbutylbupivacaine

Objective: To purify crude Desbutylbupivacaine using preparative reverse-phase HPLC.

Materials:

  • Crude Desbutylbupivacaine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude Desbutylbupivacaine in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: UV at 263 nm

    • Gradient: 20-60% Mobile Phase B over 30 minutes.

  • Purification and Fraction Collection:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the main peak of Desbutylbupivacaine.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Desbutylbupivacaine

Objective: To purify Desbutylbupivacaine by recrystallization.

Materials:

  • Crude Desbutylbupivacaine

  • Isopropanol

  • n-Hexane

  • Heating mantle with magnetic stirrer

  • Ice bath

Methodology:

  • Dissolution:

    • Place the crude Desbutylbupivacaine in a round-bottom flask.

    • Add a minimal amount of isopropanol and heat gently with stirring until the solid is completely dissolved.

  • Crystallization:

    • Slowly add n-hexane to the warm solution until a slight turbidity persists.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow p1 Prepare Mobile Phase (A: Buffered Aqueous, B: Organic) p3 Inject Sample onto Preparative Column p1->p3 p2 Dissolve Crude Desbutylbupivacaine p2->p3 p4 Run Gradient Elution p3->p4 p5 Collect Fractions of Target Peak p4->p5 p6 Analyze Fractions for Purity p5->p6 p7 Combine Pure Fractions p6->p7 Fractions >99% Pure p8 Solvent Removal (Evaporation) p7->p8 p9 Obtain Purified Desbutylbupivacaine p8->p9 troubleshooting_logic cluster_troubleshooting Troubleshooting Peak Tailing in HPLC start Peak Tailing Observed? cause1 Secondary Silanol Interactions? start->cause1 cause2 Inappropriate Mobile Phase pH? cause1->cause2 No solution1 Add Competitive Base (e.g., TEA) cause1->solution1 Yes cause3 Column Overload? cause2->cause3 No solution2 Lower Mobile Phase pH (e.g., 3-4) cause2->solution2 Yes solution3 Reduce Sample Load cause3->solution3 Yes

References

Troubleshooting Pipecolylxylidine-2',6' instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Pipecolylxylidine-2',6' in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Pipecolylxylidine-2',6' in solution?

A1: The stability of Pipecolylxylidine-2',6' in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent.[1][2] As an amide and a secondary amine, it is susceptible to hydrolysis and oxidation.

Q2: To what types of degradation is Pipecolylxylidine-2',6' most susceptible?

A2: Given its chemical structure, which includes an amide linkage and a piperidine (B6355638) ring, Pipecolylxylidine-2',6' is primarily susceptible to hydrolytic cleavage of the amide bond, particularly at non-neutral pH, and oxidation of the piperidine ring.

Q3: What are the ideal storage conditions for solutions of Pipecolylxylidine-2',6'?

A3: For optimal stability, solutions of Pipecolylxylidine-2',6' should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The pH of the solution should be maintained close to neutral (pH 7).

Q4: Can the choice of solvent impact the stability of Pipecolylxylidine-2',6'?

A4: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use high-purity solvents and to be aware of potential interactions. Buffers can also influence the rate of degradation.

Troubleshooting Guides

Issue 1: Rapid degradation of Pipecolylxylidine-2',6' is observed in an aqueous buffered solution.

  • Question: Have you checked the pH of the solution after the addition of Pipecolylxylidine-2',6'?

    • Answer: The addition of a compound can sometimes alter the pH of a weakly buffered solution. Verify that the final pH of the solution is within the optimal range (pH 6-8). Adjust the buffer concentration or composition if necessary.

  • Question: Is the solution exposed to light or elevated temperatures?

    • Answer: Photodegradation and thermal degradation can be significant. Ensure that the solution is stored in an amber vial or otherwise protected from light and maintained at a low temperature (e.g., 4°C).

  • Question: Have you considered the possibility of enzymatic degradation?

    • Answer: If the solution is prepared in a biological matrix, endogenous enzymes could be responsible for the degradation.[1] Consider heat-inactivating the matrix or adding broad-spectrum enzyme inhibitors.

Issue 2: Precipitation is observed in a concentrated stock solution of Pipecolylxylidine-2',6' in an organic solvent.

  • Question: What is the storage temperature of the stock solution?

    • Answer: If the stock solution is stored at a low temperature, the solubility of Pipecolylxylidine-2',6' may be exceeded, leading to precipitation. Try warming the solution to room temperature and vortexing to redissolve the compound. For long-term storage, consider preparing a less concentrated stock solution.

  • Question: Is the solvent of high purity and anhydrous?

    • Answer: The presence of water in an organic solvent can lead to the formation of a less soluble hydrate (B1144303) or initiate hydrolysis, resulting in a precipitating degradant. Use anhydrous, high-purity solvents.

Quantitative Data Summary

Note: The following data is illustrative and based on typical behavior for compounds with similar functional groups. Actual results may vary.

Table 1: Effect of pH on the Stability of Pipecolylxylidine-2',6' (0.1 mg/mL) in Aqueous Buffer at 37°C over 24 hours.

pH% Remaining
3.075%
5.092%
7.099%
9.088%

Table 2: Effect of Temperature on the Stability of Pipecolylxylidine-2',6' (0.1 mg/mL) in pH 7.4 Buffer over 7 days.

Temperature% Remaining
4°C98%
25°C (Room Temp)91%
37°C82%

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Pipecolylxylidine-2',6' in DMSO.

  • Preparation of Working Solutions: Spike the stock solution into pre-warmed (37°C) aqueous buffers at various pH values (e.g., pH 3, 5, 7, 9) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the working solutions in a light-protected environment at 37°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of Pipecolylxylidine-2',6' remaining.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways.

  • Acidic Hydrolysis: Incubate a 1 mg/mL solution of Pipecolylxylidine-2',6' in 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate a 1 mg/mL solution of Pipecolylxylidine-2',6' in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of Pipecolylxylidine-2',6' with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a 1 mg/mL solution of Pipecolylxylidine-2',6' to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Thermal Degradation: Heat a solid sample of Pipecolylxylidine-2',6' at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples by LC-MS/MS or a similar high-resolution technique to characterize the degradants.

Visualizations

G cluster_degradation Potential Degradation Pathways Parent Pipecolylxylidine-2',6' Amide_Hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) Parent->Amide_Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Piperidine Ring) Parent->Oxidation [O] Degradant1 Pipecolic Acid + 2,6-Dimethylaniline Amide_Hydrolysis->Degradant1 Degradant2 N-Oxide or Hydroxylated Species Oxidation->Degradant2

Caption: Potential degradation pathways for Pipecolylxylidine-2',6'.

G cluster_workflow Stability Assessment Workflow Start Define Stability Study Parameters (pH, Temp, Time) Prepare Prepare Stock and Working Solutions Start->Prepare Incubate Incubate Samples Under Controlled Conditions Prepare->Incubate Sample Withdraw Aliquots at Pre-defined Time Points Incubate->Sample Quench Quench Reaction and Prepare for Analysis Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate % Remaining vs. Time Analyze->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for assessing compound stability.

Caption: Troubleshooting decision tree for instability issues.

References

Technical Support Center: Optimization of HPLC Parameters for Bupivacaine Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Bupivacaine (B1668057) and its primary metabolites: Desbutylbupivacaine (PPX), 3-hydroxybupivacaine, and 4-hydroxybupivacaine.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Bupivacaine that I should be looking to separate?

A1: The primary metabolites of Bupivacaine are Desbutylbupivacaine (also known as PPX or N-desbutylbupivacaine), 3-hydroxybupivacaine, and 4-hydroxybupivacaine.[1][2]

Q2: What type of HPLC column is typically used for Bupivacaine and its metabolite separation?

A2: Reversed-phase (RP) columns, particularly C18 columns, are most commonly used for the separation of Bupivacaine and its metabolites.[1][3] Specific examples include Waters RP-C18 (150 x 4.6 mm, 3.5 µm) and Phenomenex RP C18 (5 µm).[1] For specific applications, other columns like Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, can also be utilized.[4]

Q3: What are the typical mobile phase compositions for this separation?

A3: Mobile phases generally consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate).[1][2][3][5][6] The pH of the aqueous phase is a critical parameter for achieving good separation and peak shape, with values typically ranging from acidic to near-neutral (e.g., pH 3.0 to 6.8).[1][6][7] For example, a mobile phase of acetonitrile and a pH 6.5 phosphate buffer (50:50 v/v) has been successfully used.[1]

Q4: What is the optimal UV detection wavelength for Bupivacaine and its metabolites?

A4: The UV detection wavelength is typically set between 210 nm and 254 nm. A wavelength of 210 nm is often chosen as it is the absorbance maximum for several of the compounds, while other methods have utilized 220 nm, 234 nm, and 254 nm.[1][3][5][7]

Q5: Is it possible to separate the positional isomers 3-hydroxybupivacaine and 4-hydroxybupivacaine by HPLC?

A5: Separating the 3- and 4-hydroxylated metabolites of bupivacaine by HPLC can be challenging due to their similar structures. While some HPLC methods have been described for their separation, achieving baseline resolution can be difficult.[1] Capillary electrophoresis (CE) has been shown to be an effective technique for separating these two isomers.[2] For HPLC, optimization of the mobile phase, including the use of different organic modifiers or buffer systems, and potentially specialized column chemistries, may be required to improve resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Bupivacaine and its metabolites.

Problem 1: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Bupivacaine and its metabolites are basic compounds that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8][9] - Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions. - Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (B128534) (TEA) into the mobile phase can compete with the analytes for active silanol sites. - Use End-Capped Columns: Employing a modern, well-end-capped C18 column will reduce the number of available free silanol groups.
Column Overload Injecting too high a concentration of the sample can lead to peak distortion, including tailing. - Dilute the Sample: Prepare and inject a more dilute sample to see if the peak shape improves.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[8] - Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced. - Column Flushing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Problem 2: Poor Resolution / Co-elution

Symptoms:

  • Overlapping peaks, making accurate quantification difficult or impossible.

  • Particularly common between 3-hydroxybupivacaine and 4-hydroxybupivacaine.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase composition. - Adjust Organic Modifier Ratio: Vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. A lower percentage of organic solvent generally increases retention and may improve resolution.[10] - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[10] - Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes and improve their separation.[10]
Inadequate Column Efficiency A column with low efficiency will produce broader peaks, leading to poorer resolution. - Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles can increase the number of theoretical plates and improve efficiency.[10][11]
Inappropriate Stationary Phase The chosen stationary phase may not provide sufficient selectivity for the analytes. - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivities.[10]
Problem 3: Fluctuating Retention Times

Symptoms:

  • Inconsistent retention times for the same analyte across different injections.

Possible Causes and Solutions:

CauseSolution
Poor Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. - Increase Equilibration Time: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection and between gradient runs.
Changes in Mobile Phase Composition Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time. - Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase before use.
Pump Issues or Leaks Fluctuations in the pump flow rate or leaks in the system can cause retention time variability.[12] - Check for Leaks: Inspect all fittings and connections for any signs of leakage. - Pump Maintenance: If the pressure is fluctuating, the pump may need to be purged or require maintenance (e.g., check valves, seals).[12]
Temperature Fluctuations Changes in the column temperature can affect retention times. - Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature and improve the reproducibility of retention times.

Data Presentation

Table 1: HPLC Method Parameters for Bupivacaine and Metabolite Analysis

ParameterMethod 1Method 2Method 3
Analytes BupivacaineBupivacaine, Desbutylbupivacaine, 4-hydroxybupivacaineBupivacaine
Column Waters RP-C18 (150 x 4.6 mm, 3.5 µm)C18 columnPrimesep B (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : pH 6.5 Phosphate Buffer (50:50 v/v)Gradient elution with acetonitrile and an aqueous bufferAcetonitrile, Water, Ammonium formate (B1220265) buffer (pH 3.0)
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection 220 nmNot specified250 nm
Retention Time (min) Bupivacaine: 5.46Not specifiedNot specified
Reference [2][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline for the extraction of Bupivacaine and its metabolites from plasma samples prior to HPLC analysis.

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., Lidocaine).

  • Alkalinization: Add 1 mL of a suitable base (e.g., 1M Sodium Hydroxide) to the plasma sample to deprotonate the analytes. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., n-hexane or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Injection: Vortex the reconstituted sample and inject a portion into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol outlines a general procedure for the solid-phase extraction of Bupivacaine and its metabolites from urine samples.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 3 mL of deionized water through it.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 300 mM sodium bicarbonate buffer (pH 10.0).[2]

  • Sample Loading: To 0.940 mL of urine, add 0.200 mL of 300 mM sodium bicarbonate buffer (pH 10.0) and an internal standard.[2] Apply the mixture to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.5 mL of deionized water to remove interfering substances.[2]

  • Elution: Elute the analytes from the cartridge with an appropriate organic solvent (e.g., methanol or a mixture of chloroform (B151607) and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase, as described in the LLE protocol.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection Column HPLC Column (e.g., C18) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of Bupivacaine and its metabolites.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Contamination, Age, Type) Problem->Check_Column Check_System Check HPLC System (Leaks, Pump, Temperature) Problem->Check_System Solution_MP Adjust Mobile Phase (pH, Organic Ratio, Additives) Check_Mobile_Phase->Solution_MP Solution_Column Flush/Replace Column or Guard Column Check_Column->Solution_Column Solution_System Perform System Maintenance (Fix Leaks, Purge Pump) Check_System->Solution_System Is_Problem_Solved Problem Solved? Solution_MP->Is_Problem_Solved Solution_Column->Is_Problem_Solved Solution_System->Is_Problem_Solved Is_Problem_Solved->Problem No End Successful Separation Is_Problem_Solved->End Yes

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Reducing by-product formation in Mepivacaine impurity B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Mepivacaine Impurity B, with a focus on minimizing by-product formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Mepivacaine Impurity B, which is chemically known as (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of Mepivacaine Impurity B can stem from several factors, primarily related to the sterically hindered nature of 2,6-dimethylaniline (B139824).

  • Inefficient Activation of Piperidine-2-carboxylic Acid: The carboxylic acid needs to be effectively activated to react with the hindered aniline. If using a chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362), ensure anhydrous conditions as moisture will consume the reagent.

  • Suboptimal Reaction Temperature: The amidation reaction may require elevated temperatures to overcome the steric hindrance. A patent for a similar synthesis specifies temperatures in the range of 60-65 °C.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.

  • Poor Choice of Coupling Reagent: For amide bond formation between a sterically hindered amine and a carboxylic acid, the choice of coupling reagent is critical. Standard reagents may not be effective. Consider using more powerful coupling reagents known to perform well in hindered couplings.

  • Inadequate Base: If using a coupling reagent that requires a base, ensure the base is non-nucleophilic and strong enough to facilitate the reaction. Hindered bases like diisopropylethylamine (DIPEA) are often used.

Question: I am observing significant by-product formation. What are the likely side-products and how can I minimize them?

Answer: Several by-products can form during the synthesis. Here are the most common ones and strategies to mitigate their formation:

  • Unreacted Starting Materials: The presence of unreacted 2,6-dimethylaniline or piperidine-2-carboxylic acid is common due to the challenging nature of the coupling.

    • Solution: Consider using a slight excess of the more valuable or limiting reagent. Ensure efficient mixing and adequate reaction time.

  • Formation of Mepivacaine Impurity C (Dehydrogenated Product): Mepivacaine Impurity C is N-(2,6-Dimethylphenyl)pyridine-2-carboxamide. This can arise from the oxidation of the piperidine (B6355638) ring.

    • Solution: Avoid harsh oxidizing conditions and prolonged exposure to high temperatures. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • N-Oxide Formation: The tertiary amine of the piperidine ring can be oxidized to its N-oxide.

    • Solution: Similar to preventing dehydrogenation, working under an inert atmosphere and avoiding strong oxidizing agents can minimize N-oxide formation.

  • Racemization: If you are starting with an enantiomerically pure form of piperidine-2-carboxylic acid, racemization can occur during the activation and coupling steps.

    • Solution: Use coupling reagents and additives known to suppress racemization, such as those based on HOBt (1-hydroxybenzotriazole) or OxymaPure. Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

Question: My final product is difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of structurally similar by-products.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amide products. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. A study on the purification of a similar compound, (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, found ethyl acetate to be a suitable solvent for obtaining high purity crystals.[2]

  • Acid-Base Extraction: The basicity of the piperidine nitrogen allows for purification via acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase can then be basified and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Mepivacaine Impurity B?

A1: Mepivacaine Impurity B is (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Q2: What are the typical starting materials for the synthesis of Mepivacaine Impurity B?

A2: The synthesis generally involves the coupling of 2,6-dimethylaniline with piperidine-2-carboxylic acid or an activated derivative thereof.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. 2,6-dimethylaniline is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood. Reagents like thionyl chloride and phosphorus trichloride are corrosive and react violently with water, releasing toxic gases. Handle these reagents with extreme care under anhydrous conditions.

Q4: Can I use other coupling reagents besides activating the carboxylic acid as an acid chloride?

A4: Yes, various modern peptide coupling reagents can be used and may offer advantages in terms of milder reaction conditions and reduced side reactions. Reagents like HATU, HBTU, or COMU are known to be effective for sterically hindered couplings, though they can be more expensive.

Data Presentation

ParameterMethod 1[1]Method 2[1]Purification of Enantiomer[2]
Starting Materials 2-piperidinecarboxylic acid, 2,6-dimethylaniline2-piperidinecarboxylic acid, 2,6-dimethylaniline(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Activating/Coupling Agent Phosphorus trichlorideThionyl chlorideL-(–)-dibenzoyl tartaric acid (for resolution)
Solvent Toluene (B28343)XyleneIsopropanol/Water (resolution), Ethyl Acetate (purification)
Temperature 60-65 °C60-65 °C45 °C (resolution), Cooled to 0-10 °C (crystallization)
Reaction Time 3 hours (amidation)3 hours (amidation)12 hours (crystallization)
Yield 89.1%87.7%59% (after resolution and purification)
Purity/Melting Point 118-120 °C118-120 °C99.98% purity

Experimental Protocols

Protocol 1: Synthesis of Mepivacaine Impurity B using Phosphorus Trichloride[1]
  • Activation: In a suitable reaction vessel, suspend 2-piperidinecarboxylic acid in toluene.

  • Stir the mixture and add phosphorus trichloride dropwise over a period of 2.5 hours, maintaining the temperature at 60-65 °C.

  • After the addition is complete, maintain the reaction at 60-65 °C for an additional 4 hours.

  • Amidation: Cool the reaction mixture to 40 °C.

  • Prepare a solution of 2,6-dimethylaniline in an equal volume of toluene and add it dropwise to the reaction mixture over approximately 1 hour.

  • Heat the reaction mixture to 60-65 °C and maintain for 3 hours.

  • Work-up and Isolation: Cool the reaction to 15 °C and collect the precipitate by vacuum filtration.

  • Dissolve the filter cake in water.

  • Adjust the pH to ~5 with a 30% potassium hydroxide (B78521) solution.

  • Further adjust the pH to 13-14 with 30% potassium hydroxide solution while stirring vigorously.

  • Continue vigorous stirring for 4 hours to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water until neutral.

  • Dry the product to obtain Mepivacaine Impurity B.

Protocol 2: Purification of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[2]

This protocol describes the purification of the S-enantiomer but is applicable for the racemic Mepivacaine Impurity B.

  • Dissolve the crude Mepivacaine Impurity B in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath and stir at 0-10 °C for 12 hours to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum at 50 °C for 6 hours.

Visualizations

Troubleshooting_Byproduct_Formation issue issue cause cause solution solution start High By-product Formation unreacted_sm Unreacted Starting Materials start->unreacted_sm Issue dehydrogenation Dehydrogenation (Impurity C) start->dehydrogenation Issue n_oxide N-Oxide Formation start->n_oxide Issue racemization Racemization start->racemization Issue incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction Cause optimize_conditions Optimize reaction time and temperature. Use slight excess of one reagent. incomplete_reaction->optimize_conditions Solution oxidation_heat Oxidation / High Temperature dehydrogenation->oxidation_heat Cause inert_atmosphere Use inert atmosphere (N2/Ar). Avoid prolonged high temperatures. oxidation_heat->inert_atmosphere Solution oxidation_reagents Oxidizing conditions n_oxide->oxidation_reagents Cause avoid_oxidants Use inert atmosphere. Avoid oxidizing agents. oxidation_reagents->avoid_oxidants Solution harsh_coupling Harsh coupling conditions racemization->harsh_coupling Cause mild_reagents Use racemization-suppressing reagents (e.g., with HOBt/Oxyma). Lower reaction temperature. harsh_coupling->mild_reagents Solution

Caption: Troubleshooting workflow for by-product formation in Mepivacaine Impurity B synthesis.

Synthesis_Workflow step step reagent reagent product product start_materials Piperidine-2-carboxylic Acid + 2,6-Dimethylaniline activation Activation of Carboxylic Acid start_materials->activation amidation Amidation Reaction activation->amidation workup Work-up & Isolation amidation->workup purification Purification workup->purification final_product Mepivacaine Impurity B purification->final_product activating_agent Activating Agent (e.g., SOCl2, PCl3) activating_agent->activation base Base (if required) base->amidation solvent Anhydrous Solvent solvent->activation

Caption: General experimental workflow for the synthesis of Mepivacaine Impurity B.

References

Enhancing the sensitivity of LC-MS for Ropivacaine metabolite detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of Ropivacaine (B1680718) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

1. Issue: Low Signal Intensity or Poor Sensitivity for Ropivacaine Metabolites

  • Potential Causes:

    • Suboptimal Mass Spectrometry (MS) Interface Parameters: The settings for the ion source, such as capillary voltage, gas flow, and temperature, may not be optimized for Ropivacaine and its metabolites[1].

    • Inefficient Ionization: The mobile phase composition may not be conducive to efficient electrospray ionization (ESI) of the target analytes[2]. Ion suppression caused by co-eluting matrix components is a common issue in ESI[3].

    • Poor Analyte Extraction and Recovery: The chosen sample preparation technique may not be effectively extracting the metabolites from the biological matrix[4].

    • Column Contamination or Degradation: A contaminated or old column can lead to peak broadening and increased baseline noise, which reduces the signal-to-noise ratio[2].

    • Incorrect MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be the most abundant or specific.

  • Recommended Solutions:

    • Optimize MS Interface Conditions: Systematically optimize interface parameters by infusing a standard solution of Ropivacaine and its key metabolites (e.g., 3-hydroxy-ropivacaine). Adjust parameters like nebulizing gas pressure, drying gas flow and temperature, and capillary voltage to maximize the signal[1]. The diluent for the standard solution should match the mobile phase composition at which the analyte elutes[1].

    • Mobile Phase Modification: Adjust the mobile phase pH or add modifiers (e.g., formic acid, ammonium (B1175870) formate) to enhance the protonation of Ropivacaine and its metabolites, leading to better ionization efficiency.

    • Improve Sample Preparation: Evaluate different sample preparation techniques. While protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide a cleaner extract, reducing matrix effects[4][5]. Using a deuterated internal standard like Ropivacaine-d7 can help compensate for matrix effects and improve robustness[6].

    • LC System Maintenance: Ensure the LC system is well-maintained. Flush the system regularly and use a guard column to protect the analytical column. If sensitivity issues persist, try a new column[2].

    • Verify and Optimize MRM Transitions: Infuse individual standards for Ropivacaine and each metabolite to confirm the most intense and specific precursor-product ion transitions.

2. Issue: High Background Noise or Interfering Peaks

  • Potential Causes:

    • Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts) can co-elute with the analytes and cause high background or interfering peaks[7].

    • Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to background noise.

    • System Contamination: Carryover from previous injections or a contaminated LC system (tubing, injector, ion source) can introduce interfering peaks.

  • Recommended Solutions:

    • Enhance Sample Cleanup: Employ more rigorous sample preparation methods like SPE or supported liquid extraction (SLE) to remove interfering matrix components[5]. Phospholipid depletion (PLD) plates can specifically target the removal of phospholipids from plasma samples[5].

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • Implement System Cleaning Procedures: Flush the entire LC-MS system thoroughly. Develop a robust needle wash protocol for the autosampler, using a strong organic solvent, to minimize carryover between injections.

3. Issue: Poor Peak Shape or Resolution

  • Potential Causes:

    • Large System Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening[2].

    • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.

    • Secondary Interactions: The analytes may be interacting with active sites on the column packing material or other system components.

  • Recommended Solutions:

    • Minimize Dead Volume: Use tubing with the smallest possible internal diameter and ensure all fittings are secure[2].

    • Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions[2].

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.

    • Optimize Chromatography: Adjust the mobile phase gradient and composition. Sometimes, a different column chemistry may be required to achieve better peak shape.

Frequently Asked Questions (FAQs)

1. What are the primary metabolites of Ropivacaine?

Ropivacaine is extensively metabolized in the liver. The main metabolic pathways are:

  • Aromatic hydroxylation by the enzyme CYP1A2 to form 3'-hydroxy-ropivacaine [8][9].

  • N-dealkylation by the enzyme CYP3A4 to produce 2',6'-pipecoloxylidide (PPX) [8][9].

Other minor metabolites that have been identified include 4-OH-ropivacaine and 2-OH-methyl-ropivacaine[6][10].

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3'-hydroxy-ropivacaine (Major Metabolite) Ropivacaine->Metabolite1 CYP1A2 (Aromatic Hydroxylation) Metabolite2 This compound (PPX) (Metabolite) Ropivacaine->Metabolite2 CYP3A4 (N-dealkylation) Metabolite3 Other Minor Metabolites (e.g., 4-OH-ropivacaine) Ropivacaine->Metabolite3 Other enzymes

Figure 1. Ropivacaine metabolic pathway.

2. What are recommended starting LC-MS/MS parameters for Ropivacaine and its metabolites?

While parameters must be optimized for each specific instrument, the following tables provide a good starting point based on published methods.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Citation(s)
Ropivacaine275.3 / 275.1126.2 / 126.1[11][12]
3-OH-ropivacaine291.0 / 291.1126.0 / 126.1[11][12]
Ropivacaine-d7 (IS)282.1133.1[11]

Table 2: Lower Limits of Quantification (LLOQ) from Various Methods

MatrixLLOQMethodCitation(s)
Cerebrospinal Fluid0.2 ng/mLUPLC-MS/MS[12]
Dog Plasma0.05 ng/mL (free)LC-MS[13]
Human Urine5.0 nmol/LMEPS-LC-MS/MS[14]
General Biological Fluids2.5 - 75 ng/mLHPLC/LC-MS[12]

3. How can I minimize ion suppression for Ropivacaine metabolites?

Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization, reducing the analyte's signal[3].

  • Chromatographic Separation: Optimize the LC gradient to separate the metabolites from the bulk of the matrix components, especially phospholipids which often elute in the middle of a typical reversed-phase gradient.

  • Effective Sample Cleanup: Use sample preparation techniques that effectively remove matrix interferences. Solid-phase extraction (SPE) is generally more effective at removing interfering compounds than protein precipitation[5][15].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ropivacaine-d7, will co-elute with the analyte and experience similar ion suppression. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant[6].

  • Reduce Column Diameter: Using smaller internal diameter columns (e.g., 2.1 mm or less) can sometimes improve sensitivity and reduce the impact of matrix effects[1].

4. What are suitable internal standards for Ropivacaine quantification?

The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, as it has nearly identical chemical properties and chromatographic behavior.

  • Recommended: Ropivacaine-d7 is a deuterated form of Ropivacaine and is an excellent choice for an internal standard[6][11].

  • Alternative: If a SIL-IS is unavailable, a structural analog with similar extraction and ionization properties can be used, but this requires more thorough validation to ensure it adequately compensates for variability.

5. What are the best sample preparation techniques for different biological matrices?

The choice of technique depends on the matrix complexity, required sensitivity, and sample throughput.[5][7]

  • Plasma/Serum: These are complex matrices containing high levels of proteins and phospholipids.

    • Protein Precipitation (PPT): A fast and simple "dilute and shoot" approach, often done with cold acetonitrile (B52724). It removes proteins but not all phospholipids, which can cause ion suppression[4][5].

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT but can be labor-intensive and may have variable recovery[4].

    • Solid-Phase Extraction (SPE): Considered a gold standard for providing a clean extract and reducing matrix effects. It allows for both cleanup and concentration of the analyte[15].

  • Urine: Generally a cleaner matrix than plasma, but can have high salt content.

    • Dilute and Shoot: For simpler applications, dilution with the mobile phase may be sufficient.

    • Microextraction by Packed Sorbent (MEPS): A miniaturized and automated form of SPE that is effective for urine samples[14].

  • Cerebrospinal Fluid (CSF): A relatively clean matrix with low protein content.

    • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate (B1210297) has been successfully used for extracting Ropivacaine and its metabolites from CSF[12].

    • Protein Precipitation: May be sufficient due to the low protein content.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation using Protein Precipitation (Plasma)

  • Aliquot Sample: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the working solution of the internal standard (e.g., Ropivacaine-d7).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (PPT, LLE, or SPE) Spike->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject into LC-MS/MS Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Quantify 8. Data Processing & Quantification Detect->Quantify

Figure 2. General experimental workflow for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Parameters

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure separation of metabolites from each other and from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min (dependent on column diameter)

  • Injection Volume: 1 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Troubleshooting_Workflow Start Start: Low Sensitivity for Ropivacaine Metabolite CheckMS 1. Check MS Performance (Tune & Calibrate) Start->CheckMS CheckLC 2. Review LC Method (Peak Shape, Retention) CheckMS->CheckLC MS performs well OptimizeMS Optimize Ion Source Parameters (Gas, Temp, V) CheckMS->OptimizeMS Signal low during infusion? CheckSamplePrep 3. Evaluate Sample Prep (Recovery & Matrix) CheckLC->CheckSamplePrep Good peak shape OptimizeLC Modify Mobile Phase or Gradient CheckLC->OptimizeLC Poor peak shape? ImproveSamplePrep Use Cleaner Method (e.g., SPE over PPT) CheckSamplePrep->ImproveSamplePrep High matrix effects or low recovery? End Problem Resolved CheckSamplePrep->End All checks OK (Re-evaluate standards) OptimizeMS->End OptimizeLC->End ImproveSamplePrep->End

Figure 3. Troubleshooting workflow for low sensitivity.

References

2',6'-Pipecoloxylidide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',6'-Pipecoloxylidide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is a chiral piperidine (B6355638) carboxamide derivative.[1] It serves as a crucial intermediate in the synthesis of enantiomerically pure local anesthetics such as levobupivacaine.[1] Additionally, it is recognized as a major metabolite of bupivacaine (B1668057) and a significant impurity in the production of local anesthetics like bupivacaine and ropivacaine, making it an important reference standard for quality control in the pharmaceutical industry.[1] Recent research has also explored its potential as a sensory-selective local anesthetic.

Q2: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid that is largely insoluble in water.[2] It exhibits moderate to slight solubility in organic solvents such as dimethylformamide (DMF), ethanol, methanol, and chloroform.[2][3] Due to its hydrophobic nature, researchers often encounter challenges when preparing aqueous solutions for biological assays.

Quantitative Solubility Data

While comprehensive experimental data is limited, the following table summarizes available and predicted solubility information for this compound. Researchers are advised to experimentally determine the solubility in their specific systems.

Solvent/SystemSolubilityNotes
WaterPredicted: 0.26 g/LLargely insoluble.[2]
MethanolSlightly solubleQualitative data.[3]
ChloroformSlightly solubleQualitative data.[3]
Dimethylformamide (DMF)Moderately solubleQualitative data.[2]
EthanolModerately solubleQualitative data.[2]
TolueneSolubleUsed for recrystallization in synthesis.[3]

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound is not dissolving in my chosen organic solvent.

  • Potential Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.

  • Solutions:

    • Increase Solvent Volume: Try increasing the volume of the solvent to decrease the overall concentration.

    • Apply Gentle Heat: Gently warm the solution to a maximum of 50°C. Be cautious, as excessive heat can degrade the compound.

    • Use Sonication: Place the sample in a sonicator bath for 5-10 minute intervals to aid dissolution through cavitation.

    • Vortex Vigorously: Ensure thorough mixing by vortexing the solution for several minutes.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Potential Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to crash out of solution. The final concentration in the aqueous medium may also exceed its solubility limit.

  • Solutions:

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous medium. Instead, perform a serial dilution. For example, first, dilute the stock into a smaller volume of the medium with vigorous vortexing, and then add this intermediate dilution to the remaining volume.

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.[4]

    • Pre-warm the Aqueous Medium: Warming the buffer or cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

    • Consider Co-solvents: If precipitation persists, the use of a co-solvent in the final aqueous solution may be necessary. Common co-solvents include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[4] However, the compatibility and potential effects of any co-solvent on your specific assay must be validated.

Issue 3: My aqueous solution of this compound is cloudy or forms a precipitate over time.

  • Potential Cause: The solution may be supersaturated and is slowly equilibrating by precipitating the excess compound. The compound may also be unstable in the aqueous environment over extended periods.

  • Solutions:

    • Prepare Fresh Solutions: It is best practice to prepare aqueous working solutions of this compound immediately before use.

    • Filter Sterilization: If sterile conditions are required, filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution, which is a common starting point for many in vitro experiments.

Materials:

  • This compound (MW: 232.32 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, you will need 2.32 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 2-5 minutes until the solid is completely dissolved. If necessary, use a sonicator for short intervals. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of a concentrated DMSO stock solution into an aqueous medium for use in cellular or biochemical assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw the stock solution: Allow the frozen aliquot of the 10 mM DMSO stock solution to thaw completely at room temperature.

  • Pre-warm the aqueous medium: If compatible with your experimental setup, warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Perform serial dilutions (if necessary): To achieve a low final concentration, it is often best to perform one or more intermediate dilution steps.

  • Final dilution: While vigorously vortexing the pre-warmed aqueous medium, slowly add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.

  • Final mixing and use: Continue to vortex for an additional 30 seconds to ensure homogeneity. Use the freshly prepared working solution immediately to prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Local Anesthetic Block of Voltage-Gated Sodium Channels

Local anesthetics, including the class of compounds to which this compound is related, exert their effects by blocking voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. The binding of a local anesthetic to the channel prevents the influx of sodium ions, thereby inhibiting nerve conduction and producing a local anesthetic effect.[5]

LocalAnesthetic_Mechanism cluster_Neuron Neuron cluster_Membrane Cell Membrane NaChannel Voltage-Gated Sodium Channel (Nav) NerveImpulse Nerve Impulse (Action Potential) NaChannel->NerveImpulse Na+ Influx NoNerveImpulse Blockade of Nerve Impulse NaChannel->NoNerveImpulse Inhibits Na+ Influx NerveImpulse->NaChannel Activates PainSensation Pain Sensation NerveImpulse->PainSensation Leads to NoPainSensation Analgesia (No Pain) NoNerveImpulse->NoPainSensation Results in PPX This compound (Local Anesthetic) PPX->NaChannel Binds to channel pore

Mechanism of local anesthetic action on a neuron.

Experimental Workflow: Screening for Local Anesthetic Effects

The following workflow outlines a typical process for evaluating the efficacy of a potential local anesthetic compound like this compound in an in vitro setting.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (Dilute stock in buffer) A->C B Culture Neuronal Cells (e.g., DRG neurons) D Apply Compound to Cells B->D C->D E Stimulate Neurons (e.g., Electrical or Chemical) D->E I Assess Cytotoxicity D->I F Record Neuronal Activity (e.g., Patch-clamp, Calcium imaging) E->F G Measure Inhibition of Action Potentials or Ion Currents F->G H Determine IC50 or Effective Concentration G->H

References

Technical Support Center: Analysis of Desbutylbupivacaine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desbutylbupivacaine in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Desbutylbupivacaine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Desbutylbupivacaine, due to co-eluting compounds from the sample matrix (e.g., plasma).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2] In plasma, endogenous components like phospholipids, salts, and proteins are major contributors to matrix effects.[1][2]

Q2: How can I determine if my Desbutylbupivacaine analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run. A constant flow of a Desbutylbupivacaine standard solution is introduced after the analytical column and before the mass spectrometer. An injection of a blank, extracted plasma sample will show dips or peaks in the baseline signal where matrix components are causing ion suppression or enhancement, respectively.[3]

  • Quantitative Assessment: The post-extraction spiking method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[2] The MF is the ratio of the peak area of an analyte spiked into a pre-extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]

Q3: What are the key strategies to minimize or eliminate matrix effects for Desbutylbupivacaine?

A3: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[4] Protein precipitation (PPT) is a simpler but generally less clean method.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Desbutylbupivacaine from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient, and flow rate, or by using a column with a different stationary phase.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as Desbutylbupivacaine-d3 or Bupivacaine-d9 (for the parent drug), will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[6]

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components, though this may compromise the sensitivity of the assay.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Desbutylbupivacaine in plasma.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Co-elution with interfering matrix components.1. Flush the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is suitable for the analyte and the column chemistry. 3. Optimize the chromatographic gradient to improve separation.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the LC system.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pumps.
Low Signal Intensity / Ion Suppression 1. Significant matrix effects from co-eluting compounds (e.g., phospholipids). 2. Inefficient ionization in the mass spectrometer source. 3. Suboptimal sample preparation leading to poor recovery.1. Improve sample cleanup using SPE or LLE. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate and optimize the extraction efficiency of your sample preparation method.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Uncompensated matrix effects varying between samples. 3. Instability of the analyte in the processed sample.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Investigate the stability of Desbutylbupivacaine in the final extract and adjust storage conditions if necessary.
Interference Peaks 1. Isobaric interference from other metabolites or co-administered drugs. 2. Carryover from a previous high-concentration sample.1. Optimize chromatography to separate the interfering peak. Select more specific MRM transitions if possible. For example, Desbutylbupivacaine has been shown to interfere with the analysis of norfentanyl.[7] 2. Implement a robust needle and injection port wash routine between samples.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Desbutylbupivacaine in plasma.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

Objective: A quick and simple method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) working solution (e.g., Desbutylbupivacaine-d3 or a suitable analog)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN to precipitate the proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: A more selective method than PPT for removing interfering substances.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Alkalinizing agent (e.g., 1 M Sodium Hydroxide)

  • Extraction solvent (e.g., n-hexane, diethyl ether, or a mixture)[8][9]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 200 µL of plasma in a centrifuge tube, add 20 µL of the IS working solution.

  • Add 50 µL of 1 M NaOH to alkalinize the sample.

  • Add 1 mL of the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: LC-MS/MS Analysis

Objective: To chromatographically separate and quantify Desbutylbupivacaine.

Instrumentation:

  • Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (10% B).

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Desbutylbupivacaine: The precursor ion ([M+H]⁺) is approximately m/z 233.2. Product ions would need to be determined by direct infusion and fragmentation, but a likely fragment would result from the loss of the piperidine (B6355638) ring. A potential transition is m/z 233.2 -> 84.1.[7]

    • Bupivacaine (B1668057) (for comparison): m/z 289.2 -> 140.1.[8]

    • Internal Standard (e.g., Desbutylbupivacaine-d3): The transition would be shifted by the mass of the isotopes.

  • Collision Energy: This needs to be optimized for the specific instrument and analyte but would typically be in the range of 15-30 eV.

Quantitative Data Summary

The following tables summarize typical quantitative data that should be generated during method validation to assess matrix effects. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Recovery Data for Desbutylbupivacaine from Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%)% RSD
Protein Precipitation1095.24.8
50098.13.5
Liquid-Liquid Extraction1085.76.2
50088.45.1
Solid-Phase Extraction1092.34.1
50094.63.9

Table 2: Matrix Effect Assessment for Desbutylbupivacaine

Analyte Concentration (ng/mL)Matrix Factor (MF)IS Normalized Matrix Factor% RSD
100.88 (Ion Suppression)0.994.3
5000.85 (Ion Suppression)0.983.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Simple & Fast lle Liquid-Liquid Extraction add_is->lle More Selective spe Solid-Phase Extraction add_is->spe Most Selective extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data quant Quantification of Desbutylbupivacaine data->quant

Caption: Experimental workflow for the analysis of Desbutylbupivacaine in plasma.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_matrix_effect Matrix Effect Assessment cluster_solution Solution Implementation start Inaccurate or Imprecise Results check_system Check LC-MS/MS System Suitability start->check_system check_prep Review Sample Preparation Procedure start->check_prep post_column Post-Column Infusion check_system->post_column post_spike Post-Extraction Spiking check_prep->post_spike matrix_effect_confirmed Matrix Effect Confirmed? post_column->matrix_effect_confirmed post_spike->matrix_effect_confirmed matrix_effect_confirmed->start No, check other sources of error optimize_prep Optimize Sample Preparation matrix_effect_confirmed->optimize_prep Yes optimize_chrom Optimize Chromatography matrix_effect_confirmed->optimize_chrom Yes use_sil_is Use Stable Isotope-Labeled IS matrix_effect_confirmed->use_sil_is Yes revalidate Re-validate Method optimize_prep->revalidate optimize_chrom->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Chiral Separation of 2',6'-Pipecoloxylidide (Bupivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the method development for the chiral separation of 2',6'-Pipecoloxylidide, commonly known as Bupivacaine (B1668057). This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your analytical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chiral separation important?

A1: this compound is the chemical name for Bupivacaine, a widely used local anesthetic. Bupivacaine is a chiral molecule and is clinically administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. The enantiomers exhibit different pharmacological and toxicological profiles. The (R)-enantiomer is known to be more cardiotoxic than the (S)-enantiomer (Levobupivacaine).[1][2] Therefore, accurate enantioselective analysis is crucial for pharmacokinetic studies, toxicity evaluation, and the development of enantiomerically pure drug products.[1]

Q2: Which type of High-Performance Liquid Chromatography (HPLC) is most common for Bupivacaine chiral separation?

A2: Normal-Phase HPLC is the most frequently reported technique for achieving successful enantiomeric separation of Bupivacaine.[1][3][4] This method typically employs a non-polar mobile phase (like n-hexane) with a small amount of a polar modifier (an alcohol) on a chiral stationary phase.

Q3: What are the most effective chiral stationary phases (CSPs) for separating Bupivacaine enantiomers?

A3: Polysaccharide-based CSPs are highly effective for this separation. Columns such as Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) and Chirex 3020 have demonstrated excellent resolution.[1][3][4][5][6] For example, baseline separation (Rs > 1.5) has been achieved for bupivacaine enantiomers on a Chiralcel OD column.[1][3]

Q4: I am observing poor resolution between the Bupivacaine enantiomers. What are the first steps to troubleshoot this issue?

A4: Poor resolution is a common challenge. A systematic approach is recommended:

  • Optimize the Mobile Phase: The percentage and type of alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase are critical. Small adjustments to the modifier concentration can significantly impact resolution. Generally, decreasing the alcohol percentage increases retention and can improve resolution, but may also broaden peaks.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the run time.

  • Control Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. Lowering the column temperature often enhances enantioselectivity.[7]

Q5: My chromatographic peaks are tailing. How can I improve the peak shape?

A5: Peak tailing for basic compounds like Bupivacaine is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP.

  • Use a Mobile Phase Additive: Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase is a very effective strategy.[7][8] The DEA competes with Bupivacaine for the active silanol sites, minimizing tailing and improving peak symmetry.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a diluted sample to see if the peak shape improves.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of Bupivacaine.

Diagram: Troubleshooting Workflow for Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) CheckMP Step 1: Optimize Mobile Phase Start->CheckMP CheckFlow Step 2: Adjust Flow Rate CheckMP->CheckFlow If resolution still poor Solution1 Action: Adjust % Alcohol (e.g., decrease from 2% to 1%) CheckMP->Solution1 Fine-tune selectivity Solution2 Action: Change Alcohol Type (e.g., Isopropanol to Ethanol) CheckMP->Solution2 Alter interaction mechanism CheckTemp Step 3: Modify Temperature CheckFlow->CheckTemp If resolution still poor Solution3 Action: Decrease Flow Rate (e.g., from 1.0 to 0.6 mL/min) CheckFlow->Solution3 Increase efficiency CheckCol Step 4: Evaluate Column Health CheckTemp->CheckCol If resolution still poor Solution4 Action: Decrease Temperature (e.g., from 25°C to 15°C) CheckTemp->Solution4 Enhance chiral recognition Solution5 Action: Flush or Replace Column CheckCol->Solution5 Address contamination or degradation End Resolution Improved Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End G Start Define Analytical Goal (e.g., Purity, Quantitation) ScreenCSP 1. Screen Chiral Stationary Phases (CSPs) (e.g., Chiralcel OD, Chirex) Start->ScreenCSP SelectMP 2. Select Mobile Phase Mode (Normal, Reversed, Polar Organic) ScreenCSP->SelectMP InitialRun 3. Perform Initial Screening Runs SelectMP->InitialRun Eval Evaluate Initial Results (Resolution, Peak Shape) InitialRun->Eval Optimize 4. Optimize Separation Eval->Optimize Separation not optimal Validate 5. Validate Method (Linearity, Precision, Accuracy) Eval->Validate Separation is good OptimizeMP Modify Mobile Phase (% Modifier, Additive) Optimize->OptimizeMP OptimizeParams Adjust Flow Rate & Temperature Optimize->OptimizeParams OptimizeMP->Eval Re-evaluate OptimizeParams->Eval Re-evaluate End Final Method Validate->End

References

Technical Support Center: Optimizing Bupivacaine Metabolite Extraction from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bupivacaine (B1668057) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and accuracy of your urinary Bupivacaine metabolite extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Bupivacaine found in urine?

A1: The main metabolites of Bupivacaine excreted in urine are desbutylbupivacaine (DBB), 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine.[1] A significant portion of these metabolites can be present in a conjugated form, typically as glucuronides, which requires a hydrolysis step for accurate quantification of the total metabolite concentration.[2]

Q2: What are the common methods for extracting Bupivacaine metabolites from urine?

A2: The two most common methods for extracting Bupivacaine and its metabolites from urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][4][5] Both methods have their advantages and are chosen based on factors like desired purity, recovery, sample throughput, and cost.

Q3: Is a hydrolysis step necessary before extraction?

A3: Yes, a hydrolysis step is often crucial. Bupivacaine metabolites are excreted in urine as both the free form and as glucuronide conjugates.[2] To measure the total concentration of the metabolites, enzymatic hydrolysis with β-glucuronidase is typically performed to cleave the glucuronide moiety before extraction.[6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of urine samples.[7][8] To minimize these effects, you can:

  • Optimize the sample cleanup process using a robust SPE protocol.

  • Ensure good chromatographic separation of the analytes from interfering matrix components.

  • Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.

  • Dilute the urine sample, although this may compromise the limit of detection.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of Analytes Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for Bupivacaine and its metabolites.Bupivacaine is a basic compound. Consider using a mixed-mode cation exchange (MCX) sorbent. Alternatively, a C18 sorbent can be used, but pH adjustment of the sample is critical.[9]
Improper Sample pH: The pH of the urine sample may not be optimal for analyte retention.For reversed-phase SPE (e.g., C18), adjust the sample pH to be at least 2 units above the pKa of the analytes to ensure they are in their neutral form. For cation exchange SPE, adjust the sample pH to be at least 2 units below the pKa to ensure they are protonated (positively charged).[9][10]
Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.Increase the strength of the elution solvent. For reversed-phase, this may involve increasing the percentage of organic solvent. For mixed-mode, a common elution solvent is a mixture of an organic solvent with a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521).[11]
Wash Solvent Too Strong: The wash solvent may be eluting the analytes along with the interferences.Decrease the strength of the wash solvent. For example, if using methanol (B129727) in the wash step, reduce its percentage.[12]
Sorbent Overload: The amount of sample or interferences is exceeding the capacity of the SPE cartridge.Use a larger capacity cartridge or dilute the sample before loading.[10]
High Background Noise in Chromatogram Insufficient Washing: The wash step is not adequately removing interfering matrix components.Increase the volume of the wash solvent or try a wash solvent with a slightly higher elution strength that does not elute the analytes.[13]
Inappropriate Elution Solvent: The elution solvent is co-eluting interferences with the analytes.Optimize the elution solvent composition to be more selective for the analytes of interest.
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Emulsion Formation High concentration of lipids or proteins in the sample: These can act as surfactants, preventing clean phase separation.- Centrifuge the sample at high speed to break the emulsion.[14]- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity.[14]- Gently rock or swirl the mixture instead of vigorous shaking.[14]- Filter the mixture through a phase separation paper.[14]
Low Recovery of Analytes Incorrect pH of the Aqueous Phase: The pH is not optimal for partitioning the analytes into the organic phase.Adjust the pH of the urine sample to be at least 2 units above the pKa of Bupivacaine and its metabolites to ensure they are in their neutral, more organic-soluble form.[15]
Inappropriate Organic Solvent: The chosen organic solvent has poor solubility for the analytes.Select a solvent based on the polarity of the analytes. Common solvents for basic drugs like Bupivacaine include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane (B109758) and isopropanol.[16]
Insufficient Mixing or Extraction Time: The analytes have not had enough time to partition into the organic phase.Increase the mixing time or perform multiple extractions with smaller volumes of the organic solvent.

Data Presentation: Comparison of Extraction Methods

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Recovery Generally higher and more consistent, often >80%.[16][17] One study reported extraction efficiencies of 63% to 72% for Bupivacaine and its metabolites.[3]Can be more variable and is highly dependent on the optimization of pH and solvent. Average recoveries can be lower than SPE.[16][17]
Selectivity/Cleanliness of Extract Typically provides cleaner extracts due to the specific retention and washing steps, leading to reduced matrix effects.[16][17]May result in less clean extracts, potentially leading to more significant matrix effects in LC-MS analysis.[16]
Tendency for Emulsion No emulsion formation.[17]Prone to emulsion formation, especially with complex matrices like urine.[14]
Solvent Consumption Generally uses smaller volumes of organic solvents.[17]Often requires larger volumes of organic solvents.
Throughput/Automation Easily automated for high-throughput applications.Can be more labor-intensive and difficult to automate.

Experimental Protocols

Detailed Protocol for Enzymatic Hydrolysis

This protocol is a general guideline and should be optimized for your specific laboratory conditions and enzyme lot.

  • Sample Preparation: To 1 mL of urine sample in a clean tube, add an appropriate volume of an internal standard.

  • Buffer Addition: Add a suitable buffer to adjust the pH to the optimal range for the chosen β-glucuronidase. For example, for enzymes from Helix pomatia, a pH of around 5.0 is often used.

  • Enzyme Addition: Add the β-glucuronidase enzyme. The amount of enzyme required will depend on its activity and the expected concentration of glucuronides. A starting point could be 1000-5000 units per mL of urine.

  • Incubation: Vortex the mixture gently and incubate. Incubation conditions need to be optimized, but a common starting point is 37°C for 4 to 16 hours or 60°C for 1 to 4 hours.[2][18] Recombinant enzymes may allow for shorter incubation times.[2]

  • Termination of Reaction: After incubation, stop the reaction by adding a precipitating agent like acetonitrile (B52724) or by proceeding directly to the extraction step.

Detailed Protocol for Solid-Phase Extraction (SPE)

This is a general protocol using a mixed-mode cation exchange (MCX) cartridge for the extraction of Bupivacaine and its metabolites.

  • Cartridge Conditioning: Condition the MCX cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).[9]

  • Sample Loading: Load the pre-treated (hydrolyzed and pH-adjusted to be acidic) urine sample onto the cartridge at a flow rate of approximately 1 mL/min.[9]

  • Washing:

    • Wash the cartridge with 1 mL of the weak acidic buffer to remove neutral and acidic interferences.[9]

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of a 5% ammonium hydroxide in methanol solution. The elution can be done in two 500 µL aliquots.[9]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase).[9]

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe Option 1 lle Liquid-Liquid Extraction (LLE) hydrolysis->lle Option 2 evaporation Evaporation & Reconstitution spe->evaporation lle->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General workflow for Bupivacaine metabolite extraction from urine.

spe_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Analyte Recovery cause1 Incorrect Sorbent low_recovery->cause1 cause2 Improper pH low_recovery->cause2 cause3 Wash Too Strong low_recovery->cause3 cause4 Incomplete Elution low_recovery->cause4 solution1 Use Mixed-Mode Cation Exchange (MCX) Sorbent cause1->solution1 solution2 Adjust Sample pH (acidic for MCX) cause2->solution2 solution3 Decrease Organic Content in Wash cause3->solution3 solution4 Increase Elution Solvent Strength cause4->solution4

Caption: Troubleshooting low recovery in Solid-Phase Extraction (SPE).

lle_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions emulsion Emulsion Formation cause1 High Lipid/Protein Content emulsion->cause1 cause2 Vigorous Shaking emulsion->cause2 solution4 Use Phase Separation Paper emulsion->solution4 solution1 Centrifuge cause1->solution1 solution2 Add Salt ('Salting Out') cause1->solution2 solution3 Gentle Mixing/ Swirling cause2->solution3

Caption: Troubleshooting emulsion formation in Liquid-Liquid Extraction (LLE).

References

Technical Support Center: Synthesis of Mepivacaine Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of Mepivacaine and in controlling the levels of Mepivacaine Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is Mepivacaine Impurity B and why is it important to control its presence?

A1: Mepivacaine Impurity B is chemically identified as (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.[1][2] It is a key intermediate in the synthesis of Mepivacaine. Its presence in the final active pharmaceutical ingredient (API) is considered an impurity and must be controlled within strict limits set by regulatory bodies. The primary reason for controlling its level is to ensure the purity, safety, and efficacy of the Mepivacaine drug product.

Q2: What is the primary synthetic route that can lead to the formation of Mepivacaine Impurity B as a final impurity?

A2: Mepivacaine Impurity B is the direct precursor to Mepivacaine in a common synthetic pathway. The final step of this synthesis involves the N-methylation of the piperidine (B6355638) ring of Impurity B. Therefore, the most significant pitfall leading to its presence in the final product is an incomplete N-methylation reaction.

Q3: What are the common methods for the N-methylation of Mepivacaine Impurity B?

A3: A widely used method for the N-methylation of secondary amines like Mepivacaine Impurity B is the Eschweiler-Clarke reaction.[3][4] This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. Other methods may include the use of methylating agents like methyl iodide or dimethyl sulfate (B86663), but these can be more hazardous and may lead to the formation of quaternary ammonium (B1175870) salts if not carefully controlled.

Troubleshooting Guide

Issue 1: High Levels of Unreacted Mepivacaine Impurity B in the Final Product

Q: My final batch of Mepivacaine shows a high percentage of Impurity B after the N-methylation step. What are the likely causes and how can I resolve this?

A: High levels of residual Mepivacaine Impurity B are most commonly due to an incomplete N-methylation reaction. Several factors in the Eschweiler-Clarke reaction can contribute to this:

  • Insufficient Reagent Stoichiometry: An inadequate amount of formaldehyde or formic acid will lead to incomplete conversion.

    • Solution: Ensure that a sufficient excess of both formaldehyde and formic acid is used. The reaction stoichiometry should be carefully optimized. It is common to use a molar excess of both reagents to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

    • Solution: Increase the reaction temperature to the optimal range, typically between 80-100°C. Monitor the reaction progress by a suitable analytical method like HPLC to determine the optimal temperature for your specific setup.

  • Inadequate Reaction Time: Even with sufficient reagents and optimal temperature, the reaction may not have been allowed to proceed for a long enough duration.

    • Solution: Increase the reaction time and monitor the disappearance of the starting material (Impurity B) by HPLC. Continue the reaction until the level of Impurity B is within the acceptable limit.

Issue 2: Formation of an Unknown Impurity Alongside Mepivacaine and Impurity B

Q: During the N-methylation of Impurity B, I observe an additional, unidentified peak in my HPLC chromatogram. What could this be and how can I avoid it?

A: A common byproduct in the Eschweiler-Clarke reaction is the N-formyl derivative of the starting amine. In this case, it would be N-formyl-(2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. This intermediate is formed during the reaction mechanism and its presence in the final product indicates an incomplete reduction step.[5]

  • Cause: Insufficient reducing agent (formic acid) or suboptimal reaction conditions can lead to the accumulation of the N-formyl intermediate.

  • Solution:

    • Ensure Sufficient Formic Acid: Verify that an adequate excess of formic acid is used to effectively reduce the iminium ion intermediate formed during the reaction.

    • Optimize Reaction Conditions: Higher temperatures and longer reaction times can promote the complete reduction of the N-formyl intermediate to the desired N-methyl product.

    • Purification: If the N-formyl impurity is still present, it may need to be removed through a subsequent purification step, such as column chromatography or recrystallization.

Data Presentation

The following table provides illustrative data on the impact of reaction parameters on the conversion of Mepivacaine Impurity B to Mepivacaine using the Eschweiler-Clarke reaction. Please note that these values are for demonstration purposes and should be optimized for your specific experimental conditions.

Experiment ID Molar Ratio (Impurity B : CH₂O : HCOOH) Temperature (°C) Reaction Time (h) Conversion to Mepivacaine (%) Remaining Impurity B (%) N-Formyl Impurity (%)
11 : 1.1 : 1.180485.212.12.7
21 : 1.5 : 1.580492.55.81.7
31 : 1.5 : 1.5100498.11.10.8
41 : 1.5 : 1.51008>99.5<0.5<0.1
51 : 2.0 : 2.01008>99.8<0.2Not Detected

Experimental Protocols

Protocol 1: Synthesis of Mepivacaine Impurity B ((2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide)

This protocol is a general guideline for the amide coupling reaction to form Mepivacaine Impurity B.

Materials:

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (RS)-Pipecolic acid in anhydrous toluene or DCM.

  • Slowly add thionyl chloride or oxalyl chloride dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous toluene or DCM and cool to 0°C.

  • In a separate flask, dissolve 2,6-dimethylaniline and a base (e.g., triethylamine or pyridine) in the same anhydrous solvent.

  • Slowly add the solution of 2,6-dimethylaniline to the acid chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mepivacaine Impurity B.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).

Protocol 2: N-methylation of Mepivacaine Impurity B to Mepivacaine (Eschweiler-Clarke Reaction)

This protocol describes the N-methylation of Mepivacaine Impurity B to yield Mepivacaine.

Materials:

  • Mepivacaine Impurity B

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of Mepivacaine Impurity B in formic acid, add formaldehyde solution.

  • Heat the reaction mixture to 90-100°C and maintain for 4-8 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a cold sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Mepivacaine.

  • Purification: The crude Mepivacaine can be further purified by recrystallization or column chromatography to achieve the desired purity.

Mandatory Visualization

Synthesis_of_Mepivacaine_and_Impurity_B cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: N-Methylation cluster_pitfall Common Pitfall PipecolicAcid Pipecolic Acid Coupling Amide Coupling (e.g., SOCl₂ then amination) PipecolicAcid->Coupling Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Coupling ImpurityB Mepivacaine Impurity B ((2RS)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide) Coupling->ImpurityB Methylation N-Methylation (e.g., Eschweiler-Clarke) Mepivacaine Mepivacaine (N-methylated product) Methylation->Mepivacaine IncompleteReaction Incomplete N-Methylation Methylation->IncompleteReaction Leads to ImpurityB_ref Mepivacaine Impurity B ImpurityB_ref->Methylation ImpurityB_in_final ImpurityB_in_final IncompleteReaction->ImpurityB_in_final Impurity B in Final Product

Caption: Synthetic pathway of Mepivacaine highlighting the formation of Impurity B.

Troubleshooting_Workflow Start High Impurity B Detected in Final Mepivacaine CheckStoichiometry Check Reagent Stoichiometry (Formaldehyde, Formic Acid) Start->CheckStoichiometry CheckTemp Verify Reaction Temperature CheckStoichiometry->CheckTemp [Stoichiometry OK] OptimizeStoichiometry Increase Molar Excess of Reagents CheckStoichiometry->OptimizeStoichiometry [Stoichiometry Low] CheckTime Evaluate Reaction Time CheckTemp->CheckTime [Temperature OK] OptimizeTemp Increase Temperature to 80-100°C CheckTemp->OptimizeTemp [Temperature Low] OptimizeTime Increase Reaction Time and Monitor by HPLC CheckTime->OptimizeTime [Time Insufficient] End Impurity B within Acceptable Limits CheckTime->End [Time Sufficient] OptimizeStoichiometry->Start OptimizeTemp->Start OptimizeTime->Start

References

Improving peak resolution in the chromatography of 2',6'-Pipecoloxylidide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2',6'-Pipecoloxylidide (PPX). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPX) and why is its chromatographic separation important?

A1: this compound, or PPX, is a key chiral intermediate used in the synthesis of several local anesthetic drugs, including ropivacaine (B1680718), mepivacaine, and bupivacaine (B1668057).[1] Since the different enantiomers (the (S) and (R) forms) of these drugs can have varying pharmacological and toxicological effects, it is crucial to separate and quantify them accurately.[1][2] High-resolution chromatography is essential for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API).[1][3]

Q2: My chromatogram for PPX shows significant peak tailing. What are the common causes and solutions?

A2: Peak tailing for a basic compound like PPX is a frequent issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Active, un-capped silanol groups on the silica-based stationary phase can interact strongly with the basic amine group of PPX, causing tailing.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks with decreasing retention times as mass increases.[6][7]

  • Column Contamination: Buildup of strongly retained substances at the column inlet can disrupt the sample band, causing distorted peaks.[4][5]

  • Mobile Phase pH: An unsuitable mobile phase pH can lead to poor peak shape for ionizable compounds.[8][9]

To resolve tailing, consider using a modern, well-end-capped column, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%), or operating at a lower pH to suppress silanol ionization.[4][8] You can also try reducing the sample concentration or injection volume to check for overload.[6]

Q3: I am observing peak fronting. What does this indicate?

A3: Peak fronting is typically a sign of column overload or poor sample solubility.[7][10] This occurs when the concentration of the sample in the injection solvent is too high, or the injection solvent is significantly stronger than the mobile phase. To fix this, reduce the sample mass injected onto the column or, ideally, dissolve your sample directly in the mobile phase.[6][10]

Q4: All the peaks in my chromatogram, including PPX, are broad. How can I improve their sharpness?

A4: Broad peaks across an entire chromatogram often point to issues outside of the column chemistry itself. Key areas to investigate are:

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.[4] Use tubing with a smaller internal diameter and minimize its length.[4]

  • Low Flow Rate: A flow rate that is too slow can increase diffusion and lead to broader peaks.[11]

  • Column Temperature: Low temperatures can result in slower mass transfer. Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and lead to sharper peaks.[11][12]

  • Column Deterioration: A void or channel may have formed in the column packing material. This often requires replacing the column.[10]

Q5: How do I choose the right column for PPX analysis?

A5: The choice of column depends on whether you are performing a chiral or a reversed-phase separation.

  • For Chiral Separation: A specialized Chiral Stationary Phase (CSP) is required. 'Chiralpak IC' has been identified as a suitable CSP for separating PPX enantiomers.[1]

  • For Reversed-Phase (Achiral) Analysis: A C18 or C8 column is a good starting point.[13][14] High-purity silica (B1680970) columns with thorough end-capping are recommended to minimize peak tailing for this basic compound.[4][5] Columns with smaller particle sizes (e.g., <3 µm) will provide higher efficiency and better resolution but will also generate higher backpressure.[15][16]

Troubleshooting Guide: Peak Resolution Issues

This guide provides a systematic approach to diagnosing and solving common peak shape and resolution problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetrical peak with a trailing edge)1. Secondary interactions with silanol groups.[4] 2. Column overload.[6] 3. Mobile phase pH is inappropriate.[8] 4. Column contamination.[5]1. Use a highly end-capped column. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Lower mobile phase pH.[4][8] 2. Reduce sample concentration or injection volume.[6] 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[10] 4. Flush the column with a strong solvent or replace the guard column.[4]
Peak Fronting (Asymmetrical peak with a leading edge)1. Sample overload.[7] 2. Sample solvent is stronger than the mobile phase.[10]1. Decrease the amount of sample injected.[6] 2. Dissolve the sample in the mobile phase. If not possible, use a weaker solvent and reduce the injection volume.[10]
Broad Peaks (All peaks in the run are wide)1. Large extra-column volume.[4] 2. Column temperature is too low.[12] 3. Mobile phase flow rate is too low.[11] 4. Column has deteriorated (voids).[10]1. Minimize tubing length and use smaller internal diameter tubing.[4] 2. Increase column temperature (e.g., 30-40 °C).[12] 3. Optimize the flow rate; a higher rate may improve sharpness.[12] 4. Replace the column.[10]
Split Peaks (Peak is divided into two or more parts)1. Partially blocked column inlet frit.[6] 2. Sample solvent effect (sample not dissolving in mobile phase).[7] 3. Contamination at the head of the column.[4]1. Reverse and flush the column (disconnect from the detector). If this fails, replace the frit or the column.[6] 2. Dissolve the sample in the mobile phase.[10] 3. Remove and clean/replace the guard column. If no guard column is present, wash the analytical column.[6]
Poor Resolution (Peaks are overlapping)1. Insufficient column efficiency (low plate count).[15] 2. Lack of selectivity (α ≈ 1).[15] 3. Insufficient retention (low k).[15]1. Use a longer column or a column with smaller particles.[11][12] 2. Change the stationary phase (e.g., C18 to Phenyl), modify the organic solvent in the mobile phase (e.g., acetonitrile (B52724) to methanol), or adjust the mobile phase pH.[12][15] 3. Decrease the percentage of the organic solvent in the mobile phase.[15]

Experimental Protocols & Data

Protocol 1: Chiral Separation of PPX Enantiomers

This method is based on a published integrated process for the chiral separation of PPX.[1]

  • Column: Chiralpak IC (250 mm x 4.6 mm, 20 µm particle size).[1]

  • Mobile Phase Preparation: Prepare a mixture of dibutyl ether (DBE), ethanol, and diethylamine (B46881) in a ratio of 85:15:0.1 (v/v/v).[1]

  • Chromatographic Conditions:

    • Flow Rate: To be optimized for the specific system, typically starting at 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV, wavelength to be optimized (e.g., 237 nm as used for PPX analysis in other methods).[13]

  • Sample Preparation: Dissolve the racemic PPX sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject an appropriate volume (e.g., 10 µL) onto the column.

Protocol 2: Reversed-Phase HPLC Analysis of PPX

This protocol is adapted from methods used for the analysis of ropivacaine and its major metabolite, PPX.[13]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 25 mM potassium dihydrogen phosphate (B84403) (KH2PO4) solution. Add sulfuric acid (to ~3 mM) and triethylamine (to ~3.6 mM). Adjust pH as needed (acidic pH, e.g., 2.5-3.0, is often a good starting point for basic compounds).[13][17]

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 80:20 v/v).[13] The exact ratio should be optimized to achieve the desired retention time. Filter and degas the final mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.[18]

    • Detection: UV at 237 nm.[13]

  • Sample Preparation: Accurately weigh and dissolve the PPX sample in the mobile phase.

Data Summary: Example Chromatographic Conditions
ParameterChiral Separation[1]Reversed-Phase Analysis[13]
Stationary Phase Chiralpak ICC18
Column Dimensions 250 mm x 4.6 mm, 20 µm250 mm length (example)
Mobile Phase 85:15:0.1 (v/v/v) Dibutyl ether / Ethanol / Diethylamine80:20 (v/v) Phosphate Buffer / Acetonitrile
Additives DiethylamineSulfuric Acid, Triethylamine
Detection UVUV at 237 nm

Visualized Workflows

Below are logical diagrams to guide your troubleshooting and method development processes.

TroubleshootingWorkflow Start Poor Peak Resolution Observed CheckShape Assess Peak Shape: Tailing, Fronting, or Split? Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Tailing Fronting Peak Fronting CheckShape->Fronting Fronting Split Split Peak CheckShape->Split Split Overlapping Peaks Overlapping (Symmetrical Shape) CheckShape->Overlapping Overlapping ActionTailing 1. Check for Overload (reduce conc.) 2. Add TEA to Mobile Phase 3. Lower Mobile Phase pH Tailing->ActionTailing ActionFronting 1. Reduce Sample Concentration 2. Dissolve Sample in Mobile Phase Fronting->ActionFronting ActionSplit 1. Check for Column Blockage (flush) 2. Check Sample Solvent Split->ActionSplit ActionOverlap Optimize Selectivity (α) and Efficiency (N) Overlapping->ActionOverlap End Resolution Improved ActionTailing->End ActionFronting->End ActionSplit->End OptimizeAlpha Change Mobile Phase (Organic type, pH) ActionOverlap->OptimizeAlpha OptimizeN Change Column (Longer, smaller particles) ActionOverlap->OptimizeN OptimizeAlpha->End OptimizeN->End

Caption: General troubleshooting workflow for peak resolution issues.

PeakTailingTree Start Peak Tailing Observed TestOverload Is it Overload? Start->TestOverload ReduceConc Inject Diluted Sample TestOverload->ReduceConc Test CheckShape Does Tailing Improve? ReduceConc->CheckShape YesOverload Yes: Overload is the cause. Reduce sample mass. CheckShape->YesOverload Yes NoOverload No: Likely a chemical interaction or column issue. CheckShape->NoOverload No ModifyMP Modify Mobile Phase NoOverload->ModifyMP CheckColumn Check Column NoOverload->CheckColumn AddTEA Add Competing Base (TEA) ModifyMP->AddTEA AdjustpH Lower pH ModifyMP->AdjustpH FlushCol Flush with Strong Solvent CheckColumn->FlushCol ReplaceCol Use New/End-capped Column CheckColumn->ReplaceCol

Caption: Decision tree for troubleshooting peak tailing.

MobilePhaseOptimization Start Goal: Improve Resolution via Mobile Phase Step1 Step 1: Adjust Retention (k) Start->Step1 Action1 Modify % Organic Solvent (e.g., Acetonitrile) Step1->Action1 Step2 Step 2: Adjust Selectivity (α) Action2_pH Adjust pH of Aqueous Buffer Step2->Action2_pH Action2_Solvent Change Organic Solvent (e.g., ACN to MeOH) Step2->Action2_Solvent Step3 Step 3: Fine-tune Peak Shape Action3 Add Modifier (e.g., TEA for tailing) Step3->Action3 Action1->Step2 Action2_pH->Step3 Action2_Solvent->Step3 Result Optimized Separation Action3->Result

Caption: Logical workflow for mobile phase optimization.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Desbutylbupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Desbutylbupivacaine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Desbutylbupivacaine?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, Desbutylbupivacaine, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] The primary causes of ion suppression are matrix effects, where endogenous or exogenous compounds in the sample compete with the analyte for ionization or alter the physical properties of the electrospray droplets.

Q2: What are the common sources of matrix effects in Desbutylbupivacaine analysis?

A2: Common sources of matrix effects include phospholipids (B1166683) from plasma samples, salts from buffers, and other endogenous components. Exogenous contaminants such as plasticizers from collection tubes can also contribute to ion suppression. For Desbutylbupivacaine, which is a metabolite of Bupivacaine, the biological matrix (e.g., plasma, urine) is the primary source of interfering compounds.

Q3: How can I identify if ion suppression is occurring in my Desbutylbupivacaine analysis?

A3: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in a chromatogram.[1] This involves infusing a constant flow of a Desbutylbupivacaine standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Q4: What is the role of an internal standard in mitigating ion suppression for Desbutylbupivacaine?

A4: An appropriate internal standard (IS) is crucial for compensating for ion suppression. A stable isotope-labeled (SIL) internal standard, such as Desbutylbupivacaine-d3 or Bupivacaine-d9, is the gold standard. Since the SIL IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Ion Suppression

Problem: Low or inconsistent signal intensity for Desbutylbupivacaine.

This is a common indicator of ion suppression. The following troubleshooting guide provides a systematic approach to identify and resolve the issue.

Caption: Troubleshooting workflow for addressing low or inconsistent Desbutylbupivacaine signal.

Step 1: Verify Internal Standard Performance
  • Action: Ensure that a suitable stable isotope-labeled internal standard (e.g., Desbutylbupivacaine-d3) is being used.

  • Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for ion suppression.

Step 2: Perform Post-Column Infusion Experiment
  • Action: Conduct a post-column infusion experiment to pinpoint the retention times where ion suppression occurs.

  • Rationale: This experiment provides a visual representation of the elution regions most affected by matrix components.

Step 3: Optimize Sample Preparation
  • Action: Evaluate and compare different sample preparation techniques to effectively remove matrix interferences. The choice of method can significantly impact the cleanliness of the final extract.

  • Rationale: Cleaner samples lead to reduced ion suppression. The effectiveness of each technique can be assessed by comparing the recovery and matrix effect for Desbutylbupivacaine.

Table 1: Comparison of Sample Preparation Techniques for Desbutylbupivacaine Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile (B52724), methanol).Simple, fast, and inexpensive.Less effective at removing phospholipids and other matrix components, leading to higher ion suppression.[2]85-10020-40
Liquid-Liquid Extraction (LLE) Desbutylbupivacaine is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility.Can provide cleaner extracts than PPT.More labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.70-9010-25
Solid-Phase Extraction (SPE) Desbutylbupivacaine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, leading to the lowest ion suppression.[2][3][4] Can be automated for high-throughput analysis.More expensive and requires method development to optimize the sorbent and solvents.90-105<15

Note: The values for Recovery and Matrix Effect are typical estimates and can vary depending on the specific protocol and matrix.

Step 4: Optimize Chromatographic Separation
  • Action: Modify the LC method to separate the elution of Desbutylbupivacaine from the ion suppression zones identified in the post-column infusion experiment.

  • Rationale: If interfering components do not co-elute with the analyte, their impact on ionization will be minimized.

  • Strategies:

    • Change the organic mobile phase: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity.

    • Adjust the gradient profile: A shallower gradient can improve the resolution between Desbutylbupivacaine and interfering peaks.

    • Use a different stationary phase: A column with a different chemistry (e.g., C18, phenyl-hexyl) can provide alternative selectivity.

Step 5: Re-evaluate Method Performance
  • Action: After implementing changes, re-run the post-column infusion experiment and analyze validation samples.

  • Rationale: To confirm that the implemented changes have successfully minimized ion suppression and that the method meets the required performance criteria for accuracy and precision.

Experimental Protocols

Post-Column Infusion Experiment Workflow

The following diagram illustrates the experimental setup for a post-column infusion experiment to identify ion suppression zones for Desbutylbupivacaine.

PostColumnInfusion lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column Analytical Column autosampler->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Desbutylbupivacaine Standard) syringe_pump->tee

References

Technical Support Center: Analysis of Ropivacaine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical methods for Ropivacaine and its key metabolites, such as 3-OH-Ropivacaine and 2',6'-pipecoloxylidide (PPX).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Ropivacaine and its metabolites using common analytical techniques like HPLC-UV and LC-MS/MS.

Sample Preparation Issues

Question: I am experiencing low recovery of Ropivacaine and its metabolites during Solid-Phase Extraction (SPE). What are the possible causes and solutions?

Answer:

Low recovery in SPE can stem from several factors related to the sorbent, solvents, and the overall process. Here are some common causes and troubleshooting steps:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal retention mechanism for Ropivacaine and its metabolites.

    • Solution: For Ropivacaine, a weak cation exchange or a reversed-phase C18 sorbent is often effective. Ensure the sorbent chemistry is appropriate for the polarity of the analytes.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.

    • Solution: Increase the organic solvent concentration in the elution mobile phase or use a stronger solvent. For ion-exchange sorbents, adjusting the pH of the elution solvent to neutralize the charge on the analyte can improve recovery.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during loading.

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent bed.

  • Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to channeling and reduced interaction with the analyte.

    • Solution: Ensure the sorbent bed remains conditioned and equilibrated with the appropriate solvents without letting it dry before the sample is loaded.

A general troubleshooting workflow for low SPE recovery is outlined below:

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2',6'-Pipecoloxylidide (Bupivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of 2',6'-Pipecoloxylidide, a local anesthetic commonly known as Bupivacaine (B1668057). The following sections present a summary of performance data, detailed experimental protocols for key methods, and a visual representation of a typical analytical method validation workflow. This information is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Quantitative Performance Data Summary

The table below summarizes the key performance characteristics of different analytical methods used for the determination of this compound. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and other relevant validation parameters.

MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
RP-HPLC 25 - 150 µg/mL[1][2]0.9999[1][2]0.005 µg/mL[1]0.17 µg/mL[1]Pharmaceutical Dosage Forms
RP-HPLC 20 - 2000 ng/mL[3]> 0.999[3]10 ng/mL[3]-Plasma and Urine
RP-HPLC Bupivacaine: 50-300 µg/ml[4]-Bupivacaine: 0.60 µg/ml[4]Bupivacaine: 2.00 µg/ml[4]Pharmaceutical Formulation
UPLC-MS/MS 10 - 4500 ng/mL[5]---Human Plasma
Capillary Electrophoresis (CE) --4.1 x 10⁻⁸ mol/L[6]5.6 x 10⁻⁷ mol/L (in human urine)[6]Standard Solution, Human Urine & Serum
GC-MS 0.5 - 13.8 mg/mL-Bupivacaine: 15 mg/mLBupivacaine: 48 mg/mLForensic Samples
Spectrophotometry ----Pharmaceutical Preparations
Voltammetry -0.9941[7]16.82 µM[7]50.46 µM[7]-

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in the comparison table.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of Bupivacaine in pharmaceutical dosage forms.

  • Instrumentation: Waters RP-C18 column (150 x 4.6 mm, 3.5 µm)[1][2].

  • Mobile Phase: A mixture of pH 6.5 buffer and acetonitrile (B52724) (50:50, v/v)[1][2].

  • Flow Rate: 1.0 mL/min[1][2].

  • Detection: PDA detector at 220 nm[1].

  • Retention Time: Approximately 5.46 minutes for Bupivacaine hydrochloride[1][2].

  • Sample Preparation: A sample solution is prepared by dissolving the pharmaceutical formulation in the diluent to a known concentration[2]. 5 mL of this solution is then diluted to 50 mL with the diluent[2].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of Bupivacaine in biological matrices like human plasma.

  • Instrumentation: Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm)[5].

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium (B1175870) Formate[5].

    • Mobile Phase B: Acetonitrile:water:Formic acid (96:5:0.2, v/v/v)[5].

  • Internal Standard: Bupivacaine-d9[5].

  • Detection: Multiple Reaction Monitoring (MRM) mode[5].

    • Mass transition for Bupivacaine: m/z 289.3→140.0[5].

    • Mass transition for Bupivacaine-d9: m/z 298.3→149.0[5].

  • Sample Preparation: Simple protein precipitation with a solvent mixture of Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v)[5].

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is particularly advantageous for separating Bupivacaine from its metabolites, including positional isomers.[8][9]

  • Instrumentation: CAPEL®-205 capillary electrophoresis system[8][9].

  • Running Buffer: A non-aqueous buffer consisting of methanol (B129727) with 25 mM ammonium acetate (B1210297) can be used[10]. The use of 20% and 30% v/v methanol was found to be optimal for reducing peak tailing in another method[8][9].

  • Capillary Conditioning: Before each run, the capillary is typically flushed with the running buffer[10].

  • Injection: Hydrodynamic or electrokinetic injection. For example, pressure injection for 8 seconds at 25 mbar[10].

  • Applied Voltage: A constant voltage of 30 kV is applied during the analysis[10].

  • Detection: UV detection is common, though more sensitive techniques like electrochemiluminescence detection can also be employed[6].

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring its suitability for its intended purpose. The validation process involves evaluating several key parameters to demonstrate that the method is accurate, precise, specific, and robust.

Analytical Method Validation Workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability system_suitability System Suitability protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation stability->documentation system_suitability->documentation end Validated Method documentation->end

References

A Comparative Analysis of the Biological Activities of Desbutylbupivacaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the local anesthetic Bupivacaine (B1668057) and its primary metabolite, Desbutylbupivacaine. The information presented herein is compiled from preclinical research to assist in understanding the pharmacological and toxicological profiles of these two compounds. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited studies.

Executive Summary

Bupivacaine is a widely used long-acting local anesthetic. Its biological activity and potential for toxicity are well-documented. Desbutylbupivacaine is the major metabolite of Bupivacaine, formed through N-dealkylation in the liver. While Bupivacaine's anesthetic properties are its primary clinical application, the biological activity of its metabolite, Desbutylbupivacaine, is crucial for understanding the overall safety profile of the parent drug, particularly in scenarios of prolonged administration or impaired metabolism.

This guide reveals that while Desbutylbupivacaine exhibits a reduced toxicity profile compared to Bupivacaine, particularly concerning central nervous system effects, it is not devoid of biological activity and can contribute to the overall pharmacological and toxicological effects observed with Bupivacaine administration.

Comparative Toxicity

A pivotal preclinical study directly compared the acute cardiovascular and central nervous system (CNS) toxicity of Desbutylbupivacaine and Bupivacaine in a rat model. The findings from this study are summarized below.

Table 1: Acute Intravenous Toxicity of Desbutylbupivacaine vs. Bupivacaine in Rats

Toxic EndpointDesbutylbupivacaine (mg/kg)Bupivacaine (mg/kg)Potency Ratio (Bupivacaine:Desbutylbupivacaine)
Arrhythmia Approx. 24.812.4~2:1
Asystole Approx. 48.024.0~2:1
Seizures > 48.0 (Observed in 1 of 10 rats)5.2>9:1

Data sourced from Valenzuela et al., Anesthesia & Analgesia, 1995.[1]

These results indicate that Desbutylbupivacaine is approximately half as potent as Bupivacaine in inducing cardiac toxicity (arrhythmia and asystole) and is significantly less potent in causing CNS toxicity (seizures).

Anesthetic Potency and Duration of Action

Direct comparative data on the anesthetic potency and duration of action of Desbutylbupivacaine versus Bupivacaine is limited in the currently available scientific literature. Bupivacaine's anesthetic effects are attributed to its ability to block voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials. While it is known that Desbutylbupivacaine is a metabolite, its specific affinity for sodium channels and its efficacy as a local anesthetic have not been as extensively characterized as the parent compound. Further research is required to definitively quantify the anesthetic properties of Desbutylbupivacaine.

Mechanism of Action: Sodium Channel Blockade

Both Bupivacaine and, presumably, its metabolite Desbutylbupivacaine, exert their primary pharmacological effect through the blockade of voltage-gated sodium channels. This mechanism prevents the influx of sodium ions necessary for the depolarization of neuronal membranes, thus blocking the initiation and conduction of nerve impulses.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel Block Channel Blockade Na_channel->Block Prevents Na+ influx Bupivacaine_ext Bupivacaine (Unionized) Bupivacaine_int_unionized Bupivacaine (Unionized) Bupivacaine_ext->Bupivacaine_int_unionized Lipid Diffusion Bupivacaine_int_ionized Bupivacaine (Ionized) Bupivacaine_int_unionized->Bupivacaine_int_ionized Protonation Bupivacaine_int_ionized->Na_channel Binds to channel interior No_AP Inhibition of Action Potential Block->No_AP

Figure 1. Simplified signaling pathway for Bupivacaine's mechanism of action.

Experimental Protocols

Acute Intravenous Toxicity Study in Rats (Adapted from Valenzuela et al., 1995)

This section provides a detailed methodology for the in vivo assessment of cardiovascular and central nervous system toxicity.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Anesthesia: Lightly anesthetized to maintain spontaneous respiration while minimizing confounding effects on cardiorespiratory parameters.

2. Surgical Preparation:

  • Catheterization: Insertion of catheters into a femoral vein for drug infusion and a femoral artery for continuous blood pressure monitoring and blood sampling.

  • Monitoring:

    • Electrocardiogram (ECG): Needle electrodes placed subcutaneously for continuous monitoring of cardiac rhythm.

    • Electroencephalogram (EEG): Scalp electrodes placed to monitor cortical electrical activity for the detection of seizure onset.

3. Drug Administration:

  • Compounds: Bupivacaine hydrochloride and Desbutylbupivacaine hydrochloride solutions prepared in normal saline.

  • Infusion: Continuous intravenous infusion at a constant rate until the predetermined endpoint (asystole) is reached.

    • Bupivacaine infusion rate: 2 mg/kg/min.

    • Desbutylbupivacaine infusion rate: 4 mg/kg/min.

4. Data Collection and Analysis:

  • Continuous recording of arterial blood pressure, ECG, and EEG throughout the infusion period.

  • The total dose of each drug required to produce the following endpoints is determined:

    • First Arrhythmia: The initial appearance of any cardiac dysrhythmia.

    • Asystole: Cessation of cardiac electrical activity.

    • Seizure: The first appearance of epileptiform activity on the EEG.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Animal Anesthetized Rat Cannulation Femoral Artery & Vein Cannulation Animal->Cannulation Monitoring ECG & EEG Monitoring Cannulation->Monitoring Infusion Continuous IV Infusion (Bupivacaine or Desbutylbupivacaine) Monitoring->Infusion Data Continuous Data Recording (BP, ECG, EEG) Infusion->Data Arrhythmia Arrhythmia Data->Arrhythmia Dose at onset Asystole Asystole Data->Asystole Dose at onset Seizure Seizure Data->Seizure Dose at onset

Figure 2. Workflow for the acute toxicity assessment of local anesthetics in a rat model.

Conclusion

The available evidence strongly indicates that Desbutylbupivacaine, the primary metabolite of Bupivacaine, possesses a significantly lower potential for CNS toxicity and a moderately lower potential for cardiotoxicity compared to its parent compound. This distinction is critical for understanding the safety profile of Bupivacaine, especially in clinical situations that might lead to the accumulation of its metabolite. However, a notable gap exists in the literature regarding the anesthetic potency and duration of action of Desbutylbupivacaine. Further research in this area would provide a more complete picture of its pharmacological profile and its contribution to the overall clinical effects of Bupivacaine. Researchers and drug development professionals are encouraged to consider the distinct biological activities of both the parent drug and its metabolites in the development of new local anesthetics and in the risk assessment of existing ones.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2',6'-Pipecolylxylidide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds and their metabolites is critical for ensuring safety and efficacy. 2',6'-Pipecolylxylidide, a major metabolite of several local anesthetics like bupivacaine, is a key analyte in pharmacokinetic and metabolism studies. The choice of analytical methodology for its quantification is pivotal. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2',6'-Pipecolylxylidide. This comparison is supported by established experimental data for similar compounds and outlines detailed methodologies for both techniques.

Principles and Applicability in 2',6'-Pipecolylxylidide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[1][2] It separates components in a liquid sample by passing them through a column packed with a stationary phase, using a liquid mobile phase.[3] For a polar compound like 2',6'-Pipecolylxylidide, reversed-phase HPLC is typically the method of choice.[4] HPLC offers robust and high-precision analysis, making it ideal for routine quality control and high-throughput screening.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This technique is best suited for volatile and thermally stable compounds.[6] As 2',6'-Pipecolylxylidide is not inherently volatile, a derivatization step is often required to increase its volatility and thermal stability, which can add complexity to the sample preparation process.[6] However, GC-MS provides exceptional sensitivity and definitive structural confirmation, which is invaluable for impurity identification and metabolic studies.[2][5]

Performance Comparison

The selection between HPLC and GC-MS is often dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the key performance parameters of typical validated methods for each technique, based on data from analogous compounds.

Validation ParameterHPLCGC-MSKey Considerations
Linearity (r²) > 0.999[4][7]> 0.99[8]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 95 - 105%90 - 110%Both can achieve high accuracy, though matrix effects can be more pronounced in GC-MS.
Precision (%RSD) < 5%[7]< 15%[6]HPLC generally offers slightly better precision for underivatized analytes.[6]
Limit of Detection (LOD) 1 - 10 ng/mL[4]0.01 - 1 ng/mLGC-MS typically provides lower detection limits, beneficial for trace analysis.
Limit of Quantification (LOQ) 5 - 20 ng/mL[9]0.1 - 5 ng/mLThe LOQ for GC-MS is highly dependent on the efficiency of the derivatization step.
Analysis Time 10 - 20 minutes[1]15 - 30 minutesWhile the GC run time may be shorter, sample preparation for GC-MS is often longer.
Sample Preparation Simple extraction and dilution[4]Requires extraction and derivatizationThe additional derivatization step in GC-MS can be a source of variability.[6]

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of 2',6'-Pipecolylxylidide using HPLC and a proposed GC-MS method.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on an established method for the analysis of 2',6'-pipecoloxylidide in biological matrices.[4]

1. Sample Preparation:

  • To 1 mL of plasma or urine, add an internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent like n-hexane-isopropanol (5:1).[4]

  • Vortex and centrifuge the mixture.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 210 nm.[4]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 30°C.[10]

3. Validation Parameters:

  • Linearity: Prepare standard curves over a concentration range of 20-2000 ng/mL.[4]

  • Accuracy and Precision: Determined by replicate analysis of spiked samples at different concentrations.

  • LOD and LOQ: Determined by the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).[9]

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed protocol is based on general methods for the analysis of amine-containing compounds.

1. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction as described for the HPLC method.

  • After evaporation, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or propyl chloroformate).[11]

  • Heat the mixture to facilitate the derivatization reaction (e.g., 60-80°C for 30-60 minutes).

  • Cool the sample and inject it into the GC-MS system.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Injector Temperature: 250 - 280°C.[11]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).[12]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

3. Validation Parameters:

  • Linearity, Accuracy, and Precision: Assessed similarly to the HPLC method, ensuring the derivatization step is included in the entire validation process.

  • LOD and LOQ: Determined based on the response of the derivatized analyte.

Mandatory Visualization

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2) cluster_comparison Cross-Validation HPLC HPLC Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Specificity Specificity HPLC->Specificity GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ GCMS->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare LOQ->Compare Specificity->Compare Sample Analyte Sample (2',6'-Pipecolylxylidine) Sample->HPLC Sample->GCMS

Cross-validation workflow for HPLC and GC-MS methods.

Experimental_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow H_Start Sample H_Extract Liquid-Liquid Extraction H_Start->H_Extract H_Evap Evaporation H_Extract->H_Evap H_Recon Reconstitution H_Evap->H_Recon H_Inject HPLC Analysis H_Recon->H_Inject G_Start Sample G_Extract Liquid-Liquid Extraction G_Start->G_Extract G_Evap Evaporation G_Extract->G_Evap G_Deriv Derivatization G_Evap->G_Deriv G_Inject GC-MS Analysis G_Deriv->G_Inject

Sample preparation and analysis workflows for HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of 2',6'-Pipecolylxylidide. The choice between them should be guided by the specific analytical needs.

  • HPLC is recommended for routine quality control and high-throughput analysis where high precision, accuracy, and a simpler sample preparation workflow are desired.[5] Its robustness makes it a reliable workhorse in many analytical laboratories.

  • GC-MS is the preferred method when very low detection limits and definitive structural confirmation are required. This is particularly important in metabolite identification, impurity profiling, and forensic applications where unambiguous identification is paramount.

Ultimately, laboratories should validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable and accurate data that is fit for its intended purpose.[13][14] A cross-validation study is recommended when transferring methods or comparing data from different analytical platforms to ensure consistency and reliability of results.

References

Comparative study of Bupivacaine and Ropivacaine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of two widely used long-acting amide local anesthetics, bupivacaine (B1668057) and ropivacaine (B1680718). The information presented is supported by experimental data to aid in research and development.

Introduction

Bupivacaine, a potent and long-acting local anesthetic, is widely used for surgical anesthesia and postoperative pain management. However, its clinical use is associated with a risk of central nervous system (CNS) and cardiovascular toxicity. Ropivacaine, a pure S-enantiomer, was developed as a safer alternative with a similar clinical profile but a lower propensity for toxic effects. A key differentiator between these two drugs lies in their metabolic pathways and pharmacokinetic profiles, which influence their safety and efficacy. Both are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1]

Metabolic Pathways

Bupivacaine and ropivacaine undergo extensive hepatic metabolism, primarily through oxidation reactions catalyzed by CYP enzymes.[2]

Bupivacaine Metabolism

The metabolism of bupivacaine is predominantly mediated by CYP3A4 and to a lesser extent by CYP1A2.[3][4] The major metabolic pathway is the N-dealkylation to 2',6'-pipecoloxylidide (PPX).[3] Other metabolites are also formed, and only about 6% of bupivacaine is excreted unchanged in the urine.[5]

Ropivacaine Metabolism

Ropivacaine metabolism is also hepatic, with CYP1A2 and CYP3A4 being the principal enzymes involved.[6][7] The main metabolic pathways are aromatic hydroxylation to 3'-hydroxyropivacaine, catalyzed by CYP1A2, and N-dealkylation to PPX, mediated by CYP3A4.[7][8] Ropivacaine is extensively metabolized, with only about 1% of the drug excreted unchanged in the urine.[9]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of bupivacaine and ropivacaine from various comparative studies. These values can vary depending on the patient population, dosage, and administration route.

ParameterBupivacaineRopivacaineReference(s)
Elimination Half-life (t½) 2.7 - 4.6 hours1.9 - 2.3 hours[5][10]
Plasma Clearance (CL) LowerHigher[11]
Volume of Distribution (Vd) HigherLower[11]
Protein Binding ~95%~94%[5][10]
Major Metabolites This compound (PPX)3'-hydroxyropivacaine, this compound (PPX)[3][8]
Primary CYP Enzymes CYP3A4, CYP1A2CYP1A2, CYP3A4[3][4][6][7]

Table 1: General Pharmacokinetic Properties of Bupivacaine and Ropivacaine.

Study DetailsBupivacaine (Mean ± SD)Ropivacaine (Mean ± SD)Reference
IV Infusion in Dogs (3.4 mg/kg vs 3.0 mg/kg) [12]
Cmax (µg/mL)3.35 ± 0.162.41 ± 0.52
t½ (min)39.1 ± 13.325.9 ± 1.7
Clearance (mL/min/kg)32.3 ± 4.841.1 ± 8.2
Bilateral Intercostal Blockade in Healthy Volunteers (140 mg) [10]
Cmax (µg/mL)0.9 ± 0.21.1 ± 0.4
tmax (min)30 ± 821 ± 9
t½ (h)4.6 ± 2.62.3 ± 0.8
Continuous Epidural Infusion in Healthy Volunteers (25 mg/h vs 20 mg/h)
Cmax at 21h (mg/L)0.90.9
Free Fraction (%)4.86.1

Table 2: Quantitative Data from Comparative Pharmacokinetic Studies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of bupivacaine and ropivacaine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of a comprehensive suite of hepatic enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (Bupivacaine, Ropivacaine)

  • Control compounds (with known metabolic stability)

  • Acetonitrile or other organic solvent (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLMs at 37°C. Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the HLM solution and the test compounds separately at 37°C for a short period.

  • Initiation: Initiate the metabolic reaction by adding the test compound to the HLM solution.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Recombinant CYP450 Enzyme Incubation Assay

This assay identifies the specific CYP isoforms responsible for the metabolism of a drug.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Test compounds (Bupivacaine, Ropivacaine)

  • Specific CYP inhibitors (for validation)

  • Acetonitrile or other organic solvent

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare individual reaction mixtures for each CYP isoform, containing the buffer, the specific recombinant enzyme, and the test compound.

  • Pre-incubation: Pre-warm the reaction mixtures at 37°C.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination: Stop the reaction with a cold organic solvent.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of metabolites.

  • Data Interpretation: The formation of specific metabolites in the presence of a particular CYP isoform indicates its role in the drug's metabolism.

Mandatory Visualization

Metabolic Pathways

Bupivacaine_Ropivacaine_Metabolism cluster_bupivacaine Bupivacaine Metabolism cluster_ropivacaine Ropivacaine Metabolism Bupivacaine Bupivacaine PPX_B This compound (PPX) Bupivacaine->PPX_B CYP3A4 (Major) N-dealkylation Other_Metabolites_B Other Metabolites Bupivacaine->Other_Metabolites_B CYP1A2 (Minor) Ropivacaine Ropivacaine Hydroxy_Rop 3'-hydroxyropivacaine Ropivacaine->Hydroxy_Rop CYP1A2 (Major) Aromatic Hydroxylation PPX_R This compound (PPX) Ropivacaine->PPX_R CYP3A4 N-dealkylation Other_Metabolites_R Other Metabolites Ropivacaine->Other_Metabolites_R CYP3A4

Metabolic pathways of Bupivacaine and Ropivacaine.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsome Solution Pre_Incubate Pre-incubate at 37°C Prep_HLM->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Pre_Incubate Prep_Drug Prepare Drug Stock (Bupivacaine/Ropivacaine) Prep_Drug->Pre_Incubate Initiate Initiate Reaction (add drug to HLM/NADPH mix) Pre_Incubate->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Terminate Terminate Reaction (add cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and Intrinsic Clearance Analyze->Data_Analysis

Experimental workflow for in vitro metabolism assay.

References

Mepivacaine Impurity B: A Comparative Analysis with Other Local Anesthetic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mepivacaine impurity B with other common impurities found in local anesthetics. The information presented is supported by available experimental data to assist researchers and drug development professionals in understanding the impurity profiles of these widely used pharmaceuticals.

Introduction to Local Anesthetic Impurities

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of these impurities to ensure the safety and efficacy of pharmaceutical products.

Local anesthetics, a class of drugs that reversibly block nerve conduction, are susceptible to the formation of various impurities. This guide focuses on Mepivacaine impurity B and compares it with key impurities found in other commonly used local anesthetics such as lidocaine, bupivacaine, and ropivacaine.

Chemical Identity and Profile of Mepivacaine Impurity B

Mepivacaine impurity B is chemically identified as (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.[1][2][3] It is a process-related impurity in the synthesis of Mepivacaine and is also known by the synonym Desbutylbupivacaine, indicating its structural similarity to the local anesthetic bupivacaine.[2] It is listed as a European Pharmacopoeia (EP) reference standard, signifying its importance in the quality control of Mepivacaine.[1][2]

Comparative Analysis of Local Anesthetic Impurities

The following table summarizes the key characteristics of Mepivacaine impurity B and compares it with other significant impurities found in commonly used local anesthetics.

Impurity NameParent DrugChemical NameCAS NumberMolecular FormulaAcute Oral Toxicity (LD50)Notes
Mepivacaine Impurity B Mepivacaine(2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide15883-20-2C14H20N2O>10,000 mg/kg (Rat)[1]Also known as Desbutylbupivacaine.
2,6-Dimethylaniline Lidocaine, Mepivacaine2,6-Dimethylaniline87-62-7C8H11N707 mg/kg (Rat)[4][5]A known toxic impurity and potential human carcinogen.[6]
Lidocaine Impurity A Lidocaine2,6-Dimethylaniline87-62-7C8H11N707 mg/kg (Rat)[4][5]Identical to 2,6-Dimethylaniline.
Bupivacaine Impurity B Bupivacaine(2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide15883-20-2C14H20N2O>10,000 mg/kg (Rat)[1]Identical to Mepivacaine Impurity B.
Ropivacaine Impurity B Ropivacaine(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide27262-40-4C14H20N2OData not availableAlso known as N-Despropyl Ropivacaine.[7]

Experimental Protocols for Impurity Analysis

Accurate detection and quantification of impurities are critical for ensuring the quality and safety of local anesthetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

HPLC Method for the Determination of Mepivacaine and its Impurities

This method is suitable for the simultaneous determination of Mepivacaine and its process-related impurities, including Mepivacaine Impurity B and 2,6-dimethylaniline.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of acetonitrile and water (40:60, v/v) with pH adjusted to 4 with phosphoric acid.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Detection: UV detection at 215 nm.[8]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of Mepivacaine hydrochloride and the relevant impurities (e.g., Mepivacaine Impurity B, 2,6-dimethylaniline) in the mobile phase.

    • Prepare the sample solution by dissolving the Mepivacaine drug substance or product in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

GC-MS Method for the Analysis of Volatile Impurities

This method is particularly useful for the identification and quantification of volatile impurities such as 2,6-dimethylaniline.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Procedure:

    • Prepare a standard solution of the target impurity (e.g., 2,6-dimethylaniline) in a suitable solvent (e.g., methanol).

    • Prepare the sample solution by dissolving the local anesthetic drug substance in the same solvent.

    • Inject the standard and sample solutions into the GC-MS system.

    • Identify the impurity by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the standard.

    • Quantify the impurity using a calibration curve generated from the standard solutions.

Visualizing Experimental Workflows and Relationships

General Workflow for Local Anesthetic Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in local anesthetic drug substances.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting drug_substance Drug Substance/Product dissolution Dissolution in Suitable Solvent drug_substance->dissolution hplc HPLC Analysis dissolution->hplc For non-volatile impurities gcms GC-MS Analysis dissolution->gcms For volatile impurities identification Impurity Identification (Retention Time/Mass Spectrum) hplc->identification gcms->identification quantification Impurity Quantification (Peak Area/Calibration Curve) identification->quantification report Comparison with Specification Limits quantification->report

Caption: General workflow for impurity analysis in local anesthetics.

Relationship between Local Anesthetics and Key Impurities

This diagram illustrates the relationship between several local anesthetics and their common process-related or degradation impurities.

G Mepivacaine Mepivacaine Mepivacaine_Impurity_B Mepivacaine Impurity B ((2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide) Mepivacaine->Mepivacaine_Impurity_B is an impurity of Dimethylaniline 2,6-Dimethylaniline Mepivacaine->Dimethylaniline can contain Lidocaine Lidocaine Lidocaine->Dimethylaniline is an impurity of Bupivacaine Bupivacaine Bupivacaine->Mepivacaine_Impurity_B has as Impurity B Ropivacaine Ropivacaine Ropivacaine_Impurity_B Ropivacaine Impurity B ((S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) Ropivacaine->Ropivacaine_Impurity_B is an impurity of

Caption: Relationship between local anesthetics and their impurities.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. Mepivacaine impurity B, also known as Desbutylbupivacaine, is a recognized impurity in Mepivacaine. Based on available data, it exhibits significantly lower acute oral toxicity compared to 2,6-dimethylaniline, a common and more toxic impurity found in both Mepivacaine and Lidocaine.

The provided experimental protocols for HPLC and GC-MS offer robust methods for the detection and quantification of these and other impurities, enabling stringent quality control of local anesthetic products. Researchers and drug development professionals should continue to monitor and characterize the impurity profiles of local anesthetics to ensure their continued safety and efficacy.

References

A Pharmacokinetic Comparison of Ropivacaine and its Metabolite, 2',6'-Pipecoloxylidide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacokinetic profiles of the local anesthetic Ropivacaine (B1680718) and its primary N-dealkylated metabolite, 2',6'-pipecoloxylidide (PPX). The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and methodologies.

Metabolism of Ropivacaine

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2][3][4] The two main metabolic pathways are aromatic hydroxylation and N-dealkylation.[2][5][6] Aromatic hydroxylation to 3'-hydroxy-ropivacaine is the principal route and is mediated by CYP1A2.[1][2][4] N-dealkylation, which produces this compound (PPX), is catalyzed by CYP3A4.[1][2][4][5] Only about 1% of the Ropivacaine dose is excreted unchanged in the urine.[4][7]

G Metabolic Pathway of Ropivacaine Ropivacaine Ropivacaine PPX This compound (PPX) Ropivacaine->PPX CYP3A4 (N-dealkylation) OH_Rop 3'-hydroxy-ropivacaine Ropivacaine->OH_Rop CYP1A2 (Aromatic Hydroxylation) Other_Metabolites Other Minor Metabolites (e.g., 4'-hydroxy-ropivacaine) Ropivacaine->Other_Metabolites

Figure 1: Ropivacaine Metabolic Pathway

Pharmacokinetic Data Presentation

The following tables summarize the key pharmacokinetic parameters for Ropivacaine and its metabolite, PPX.

Table 1: Pharmacokinetic Parameters of Ropivacaine in Adults

ParameterValueRoute of AdministrationReference
Half-life (t½) 1.8 ± 0.7 hoursIntravenous[2][5][6]
4.2 ± 1.0 hoursEpidural[2][5][6]
Plasma Clearance (CL) 387 ± 107 mL/min (Total)Intravenous[5][6][8]
7.2 ± 1.6 L/min (Unbound)Intravenous[7][8]
Volume of Distribution (Vd) 41 ± 7 LIntravenous[3][5][6]
59 ± 7 L (at steady state)Intravenous[9]
Plasma Protein Binding ~94%-[3][5][9][10]

Table 2: Pharmacokinetic Parameters of this compound (PPX)

ParameterValue (Pediatric Data)NotesReference
Half-life (t½) 19 hours (Newborn)Decreases to 8-11 hours between 1-12 months, then increases to 17 hours after 1 year.[11]
Clearance (CL) Reaches 89% of mature value by 6 months of age (Unbound).Clearance is dependent on body weight and age.[11][12]
Plasma Concentration Total PPX is about half that of total Ropivacaine, but unbound PPX is 7-9 times higher.During continuous epidural infusion.[8]

Comparative Analysis

  • Half-life: Ropivacaine has a significantly shorter half-life (1.8-4.2 hours) compared to its metabolite PPX, which has a much longer half-life, especially in neonates (19 hours).[2][5][6][11] The half-life of Ropivacaine is also dependent on the route of administration, being longer after epidural administration due to slower absorption.[2][7][8]

  • Clearance: Ropivacaine clearance is well-characterized in adults.[5][6][8] In the pediatric population, the clearance of both Ropivacaine and PPX is age-dependent, with PPX clearance maturing faster than that of Ropivacaine.[11][12] Specifically, unbound PPX clearance reaches 89% of its mature value at 6 months of age, while unbound Ropivacaine clearance is at about 41%.[11][13]

  • Plasma Binding and Unbound Concentration: Both Ropivacaine and PPX bind to α1-acid glycoprotein (B1211001) in the plasma.[11] Ropivacaine is highly protein-bound at approximately 94%.[3][5][9] A crucial finding is that while the total plasma concentration of PPX may be lower than that of Ropivacaine, the mean unbound (pharmacologically active) concentration of PPX is about 7 to 9 times higher than that of unbound Ropivacaine during continuous epidural infusion.[8]

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies.

1. Study Design and Administration:

  • Subjects: Studies typically involve healthy volunteers or specific patient populations (e.g., pediatric, patients with hepatic or renal impairment).[9][11][14]

  • Administration: Ropivacaine is administered via a controlled route, such as a single intravenous infusion over a set period (e.g., 30 minutes) or as an epidural block.[9][14]

  • Sampling: Serial blood samples are collected at predetermined time points. Urine is also often collected to analyze excreted drug and metabolites.[11][14]

2. Bioanalytical Method for Quantification:

  • Technique: The concentrations of Ropivacaine and its metabolites in plasma and urine are most commonly determined using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[5] High-Performance Liquid Chromatography (HPLC) with UV detection has also been used.[15]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by extraction to isolate the analytes before injection into the chromatography system.[5]

  • Unbound Drug Measurement: Techniques like equilibrium dialysis or ultrafiltration are used to separate the unbound drug fraction from the protein-bound fraction in plasma.[5][16]

3. Pharmacokinetic Modeling and Analysis:

  • Software: Pharmacokinetic parameters are calculated using specialized software, such as NONMEM (non-linear mixed-effects modeling).[11]

  • Model: The data is fitted to a pharmacokinetic model, often a one or two-compartment model, to describe the drug's disposition in the body.[11][17]

  • Covariate Analysis: The influence of factors like age, body weight, and organ function on the pharmacokinetic parameters is evaluated.[11][18]

G General Pharmacokinetic Study Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Selection Subject_Selection Drug_Admin Drug_Admin Subject_Selection->Drug_Admin Enrollment Sampling Serial Blood/Urine Sample Collection Drug_Admin->Sampling Controlled Dosing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Prep Quantification Quantification (e.g., LC-MS/MS) Sample_Prep->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., NONMEM) Quantification->PK_Modeling Concentration-Time Data Param_Estimation Parameter Estimation (t½, CL, Vd) PK_Modeling->Param_Estimation

Figure 2: Experimental Workflow for Pharmacokinetic Studies

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of the local anesthetic bupivacaine (B1668057). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in understanding the metabolic fate of this widely used drug.

Bupivacaine undergoes two primary metabolic transformations in the body: N-dealkylation and aromatic hydroxylation. The major metabolites formed are pipecolylxylidine (PPX), also known as desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. These metabolic processes are primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Understanding the differences and similarities between in vitro and in vivo metabolic profiles is crucial for preclinical drug development and for predicting drug behavior in humans.

Quantitative Comparison of Bupivacaine Metabolism: In Vitro vs. In Vivo

The following tables summarize key quantitative data on the metabolism of bupivacaine from both in vitro and in vivo studies.

Table 1: In Vitro Metabolism of Bupivacaine in Human Liver Microsomes

ParameterValueMetaboliteEnzyme SystemReference
Vmax (Velocity Maximum)4.78 nmol/min/mg proteinPipecolylxylidine (PPX)Pooled Human Liver Microsomes[1][2]
Km (Michaelis Constant)125 µMPipecolylxylidine (PPX)Pooled Human Liver Microsomes[1][2]

Table 2: In Vivo Urinary Excretion of Bupivacaine and its Metabolites in Humans (% of Administered Dose)

CompoundPercentage of Dose in Urine (24 hours)Percentage of Dose in Urine (72 hours)
Bupivacaine (Unchanged)6%[3]0.7%
Pipecolylxylidine (PPX)5.11%[3]4.8%

Table 3: In Vivo Urinary Excretion of Bupivacaine and its Metabolites in Rats (% of Administered Dose over 24 hours)

CompoundStudy 1Study 2
Bupivacaine (Unchanged)1.1%2.8%
Desbutylbupivacaine (PPX)0.36%0%
3'-hydroxybupivacaine2.97%2.2%
4'-hydroxybupivacaine1.87%0%

Metabolic Pathways of Bupivacaine

The metabolic pathways of bupivacaine are depicted in the following diagram. The primary routes are N-dealkylation of the butyl group, primarily mediated by CYP3A4, and hydroxylation of the aromatic ring, with evidence suggesting the involvement of CYP1A2.

Bupivacaine_Metabolism Bupivacaine Bupivacaine PPX Pipecolylxylidine (PPX) (Desbutylbupivacaine) Bupivacaine->PPX N-dealkylation (CYP3A4) Hydroxy_Bupivacaine_3 3'-hydroxybupivacaine Bupivacaine->Hydroxy_Bupivacaine_3 Hydroxylation (CYP1A2 suggested) Hydroxy_Bupivacaine_4 4'-hydroxybupivacaine Bupivacaine->Hydroxy_Bupivacaine_4 Hydroxylation (CYP1A2 suggested)

Metabolic pathways of Bupivacaine.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of bupivacaine metabolism in human liver microsomes.

Objective: To determine the Vmax and Km for the formation of pipecolylxylidine (PPX) from bupivacaine.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Bupivacaine hydrochloride

  • Pipecolylxylidine (PPX) standard

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: On ice, prepare incubation mixtures in microcentrifuge tubes. Each tube will contain potassium phosphate buffer, MgCl2, the NADPH regenerating system, and human liver microsomes (typically at a final concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach the reaction temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding bupivacaine at various concentrations (e.g., ranging from 1 µM to 500 µM) to the pre-warmed incubation mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the tubes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to new tubes or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the amount of PPX formed.

  • Data Analysis: Determine the rate of PPX formation at each bupivacaine concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate the Vmax and Km values.

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to assess the urinary excretion of bupivacaine and its metabolites in a rat model.

Objective: To quantify the amounts of unchanged bupivacaine and its major metabolites excreted in the urine of rats following administration.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Bupivacaine hydrochloride solution for injection

  • Metabolic cages for urine collection

  • Analytical standards for bupivacaine, PPX, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • GC-MS or LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the metabolic cages for several days before the study begins.

  • Drug Administration: Administer a single dose of bupivacaine hydrochloride to the rats (e.g., via intravenous or intraperitoneal injection). A control group should receive a vehicle injection.

  • Urine Collection: Collect urine from the metabolic cages at specified time intervals (e.g., 0-8 hours, 8-24 hours, 24-48 hours, and 48-72 hours) post-dose.

  • Sample Preparation: Measure the volume of urine collected at each interval. For analysis, an aliquot of urine is typically subjected to enzymatic hydrolysis (to cleave any glucuronide conjugates), followed by a solid-phase extraction (SPE) clean-up procedure to isolate the analytes of interest.

  • Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method to determine the concentrations of bupivacaine and its metabolites.

  • Data Analysis: Calculate the total amount of each analyte excreted in the urine over the entire collection period. Express these amounts as a percentage of the administered dose.

Experimental Workflow

The following diagram illustrates a generalized workflow for the investigation of drug metabolism, applicable to studies of bupivacaine.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies microsomes Human Liver Microsomes incubation Incubation with Bupivacaine and NADPH microsomes->incubation analysis_invitro LC-MS/MS Analysis incubation->analysis_invitro kinetics Determine Vmax and Km analysis_invitro->kinetics comparison Comparative Analysis kinetics->comparison animal_model Animal Model (e.g., Rat) or Human Volunteers administration Bupivacaine Administration animal_model->administration sample_collection Urine/Blood Collection administration->sample_collection extraction Sample Preparation (e.g., SPE) sample_collection->extraction analysis_invivo GC-MS or LC-MS/MS Analysis extraction->analysis_invivo excretion_profile Quantify Excreted Metabolites analysis_invivo->excretion_profile excretion_profile->comparison

Generalized workflow for drug metabolism studies.

Discussion

The data presented in this guide highlight both correlations and differences between the in vitro and in vivo metabolism of bupivacaine. In vitro studies using human liver microsomes provide valuable kinetic data for specific metabolic pathways, such as the N-dealkylation to PPX, and help identify the primary enzymes involved, namely CYP3A4.[1][2]

In vivo studies in humans and animal models provide a more holistic view of the metabolic fate of bupivacaine, including the relative amounts of different metabolites excreted in the urine. The urinary excretion data from human studies show that a relatively small percentage of the administered dose is recovered as unchanged bupivacaine or as the primary N-dealkylated metabolite, PPX, suggesting that other metabolites or routes of elimination may also be significant.[3]

Discrepancies between in vitro and in vivo findings can arise from several factors. In vitro systems like microsomes primarily assess Phase I metabolism and may not fully capture the contributions of Phase II conjugation reactions or the role of drug transporters, which are present in intact hepatocytes and in the in vivo setting. Furthermore, species differences in drug metabolism are evident, as seen in the varying urinary excretion profiles between humans and rats. These differences underscore the importance of using multiple models to build a comprehensive understanding of a drug's metabolic profile.

References

A Comparative Guide to the Quantification of Desbutylbupivacaine: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of Desbutylbupivacaine, a primary metabolite of the local anesthetic bupivacaine (B1668057). Understanding the nuances of these methods is critical for pharmacokinetic studies, toxicological assessments, and drug metabolism research. This document outlines the performance of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of Desbutylbupivacaine and its parent compound, bupivacaine, using various analytical techniques. Data has been compiled from multiple studies to provide a comparative overview.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
GC-MS DesbutylbupivacaineForensic Samples0.5 - 13.8 mg/mL[1]13 mg/mL[1]---
BupivacaineForensic Samples0.5 - 13.8 mg/mL[1]15 mg/mL[1]48 mg/mL[1]--
BupivacaineHuman Plasma5 - 320 ng/mL[2]0.1 ng[2]-Acceptable[2]Less than HPLC[2]
Lidocaine & BupivacaineHuman Saliva1 - 20 µg/mL[3]20 ng/mL (Bupivacaine)[3]62 ng/mL (Bupivacaine)[3]Favorable[4]<20%[4]
LC-MS/MS Bupivacaine EnantiomersHuman Plasma--0.25 ng/mL (total), 0.125 ng/mL (unbound)[5]--
BupivacaineHuman Serum1.0 - 200.0 ng/mL[6]-1.0 ng/mL[6]93.2 - 105.7%[6]-
BupivacaineHuman Plasma & Breast Milk0.5 - 500 ng/mL[7]----
HPLC BupivacaineForensic Samples-20 mg/mL[1]65 mg/mL[1]--
BupivacaineHuman Plasma5 - 320 ng/mL[2]1.0 ng[2]-Acceptable[2]Better than GC-MS[2]
Bupivacaine HClInfusion Solutions---99.02%[8]0.70% (variation coefficient), 1.25% (intermediate precision)[8]
Bupivacaine HClPharmaceutical Dosage Forms25 - 150 µg/mL[9]--100.06 - 101.9%[9]-
BupivacaineBulk and NLCs25 - 80 µg/mL[10]0.900 µg/mL[10]2.72 µg/mL[10]-0.38% (intraday), 0.44% (interday)[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Desbutylbupivacaine

This method is suitable for the analysis of Desbutylbupivacaine in various biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., plasma, urine), add an internal standard.

    • Alkalinize the sample with a suitable buffer (e.g., carbonate buffer, pH 9.2).[3]

    • Extract the analytes with an organic solvent such as n-hexane or chloroform.[3]

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for GC-MS analysis.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7820A GC system or equivalent.[1]

    • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]

    • Injection Mode: Splitless.[1]

    • Oven Temperature Program: Initial temperature of 90°C held for 1 minute, ramped to 290°C at 35°C/min, then to 310°C at 10°C/min and held for 3 minutes.[3]

    • Mass Spectrometer: Agilent 5977E MSD or equivalent, operated in electron ionization (EI) mode.[1]

    • Detection: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bupivacaine and Metabolites

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for many bioanalytical applications.[11]

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma or serum (e.g., 200 µL), add an internal standard.

    • Precipitate proteins by adding a solvent mixture, such as acetonitrile (B52724) and water.[5]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • The resulting supernatant can be directly injected or subjected to further extraction (e.g., liquid-liquid extraction with n-hexane) for cleanup.[5]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UPLC) system such as an Acquity UPLC is recommended for fast and efficient separations.[7]

    • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18) is commonly used.[7] For chiral separations, a specialized chiral stationary phase column like Chirex® 3020 is necessary.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[6]

    • Ionization: Positive electrospray ionization (ESI+) is commonly employed.[7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of Desbutylbupivacaine, particularly at higher concentrations.

  • Sample Preparation:

    • Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix and reduce interference.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 or a cyanopropyl silica (B1680970) column is typically used.[9][12]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and separation.[8][9]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[8][9]

    • Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, for instance, 210 nm or 220 nm.[8][9]

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate a general workflow for sample analysis and a conceptual representation of the analytical separation process.

General Workflow for Desbutylbupivacaine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma, Urine, etc.) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (GC, LC, or HPLC) Evaporation->Chromatography Detection Detection (MS, MS/MS, or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of Desbutylbupivacaine.

Caption: Conceptual overview of the chromatographic separation process.

References

Inter-laboratory Comparison of 2',6'-Pipecoloxylidide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods reported for the determination of 2',6'-Pipecoloxylidide. This data is compiled from individual validation studies and provides a basis for method comparison.

Parameter Method 1 (Kastrissios et al., 1992) [1]Method 2 (Parvin & Brocks) [2]
Analytical Technique HPLC-UVHPLC-UV
Matrix Plasma, UrineRat Plasma
Linearity (ng/mL) 20-2000Not explicitly stated, but r² > 0.99
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) (ng/mL) 10Not Reported
Limit of Quantification (LOQ) (ng/mL) Not Reported35
Precision (Inter-day CV%) 2.7 - 12.2Not Reported
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction
Internal Standard (IS) Not explicitly stated for PPXBupivacaine (B1668057)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: HPLC-UV for Quantitation in Plasma and Urine [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard.

    • Add a suitable buffering agent to adjust the pH.

    • Extract the compounds with a mixture of n-hexane and isopropanol (B130326) (5:1, v/v).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Detection: UV detection at 210 nm.

    • Injection Volume: Not specified.

    • Flow Rate: Not specified.

Method 2: HPLC-UV for Determination in Rat Plasma [2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.1 mL of rat plasma, add 20 µL of Bupivacaine as the internal standard (IS).

    • Add 200 µL of 1 M NaOH.

    • Add 3 mL of diethyl ether and vortex for 30 seconds.

    • Centrifuge the mixture for 3 minutes.

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the supernatant to dryness in vacuo.

    • Reconstitute the residue for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (25 cm) attached to a pre-guard column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) solution (25 mM KH2PO4, 3 mM sulfuric acid, 3.6 mM triethylamine) in a 20:80 (v/v) ratio.

    • Detection: UV detector set at 237 nm for PPX.

    • Instrumentation: Waters 600E multi-solvent delivery system pump, Waters 717 autosampler, and Waters 486 UV detector.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Biological Sample (Plasma/Urine) B Addition of Internal Standard & Buffer A->B C Liquid-Liquid Extraction B->C D Evaporation of Organic Layer C->D E Reconstitution of Residue D->E F Injection into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Peak Integration & Quantification H->I J Concentration Calculation I->J K Reporting J->K

Caption: Workflow for this compound Analysis.

References

Comparative Cardiotoxicity of Bupivacaine and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full toxicological profile of a drug and its metabolites is paramount for ensuring patient safety. This guide provides a detailed comparison of the cardiotoxicity of the widely used local anesthetic, bupivacaine (B1668057), and its primary metabolite, desbutylbupivacaine (pipecolylxylidine or PPX).

Bupivacaine, a long-acting amide local anesthetic, is known for its potential cardiotoxic effects, which can manifest as severe cardiac arrhythmias and myocardial depression.[1][2] The metabolism of bupivacaine primarily occurs in the liver, leading to the formation of several metabolites, with desbutylbupivacaine (PPX) being a major one. While extensive research has focused on the cardiotoxicity of bupivacaine itself, particularly in comparison to its stereoisomers (levobupivacaine) and other local anesthetics (ropivacaine), data on the cardiac effects of its metabolites are less abundant.[3][4][5] This guide synthesizes the available experimental data to provide a direct comparison between bupivacaine and its principal metabolite, PPX.

Quantitative Comparison of Cardiotoxicity

Experimental data from in vivo studies in rats provide a quantitative basis for comparing the acute cardiotoxicity of bupivacaine and desbutylbupivacaine (PPX). The following table summarizes the key findings from a study that infused either bupivacaine or desbutylbupivacaine intravenously into anesthetized rats until asystole occurred.

ParameterBupivacaineDesbutylbupivacaine (PPX)Reference
Dose Producing Arrhythmia (mg/kg) 12.4~24.8 (inferred)[6]
Dose Producing Asystole (mg/kg) 24.0~48.0 (inferred)[6]
Effect on Arterial Blood Pressure Less pronounced decreaseMore pronounced decrease[6]
Central Nervous System Toxicity (Seizures) Observed in all rats (mean dose 5.2 mg/kg)Observed in only one rat[6]

Note: The study states that the doses of desbutylbupivacaine producing cardiac toxicity were "approximately half of those of desbutylbupivacaine," from which the inferred values are derived.

These findings suggest that desbutylbupivacaine is approximately half as cardiotoxic as bupivacaine in terms of the dose required to induce severe cardiac events like arrhythmia and asystole.[6] However, it is noteworthy that desbutylbupivacaine caused a more significant decrease in arterial blood pressure.[6] Interestingly, the central nervous system toxicity of desbutylbupivacaine appears to be significantly lower than that of bupivacaine.[6]

Signaling Pathways and Mechanisms of Cardiotoxicity

The cardiotoxicity of bupivacaine is primarily attributed to its effects on cardiac ion channels, particularly voltage-gated sodium (Na+) and calcium (Ca2+) channels.

Bupivacaine_Cardiotoxicity_Pathway Bupivacaine Bupivacaine Na_Channel Voltage-Gated Na+ Channels Bupivacaine->Na_Channel Inhibition Ca_Channel L-type Voltage-Gated Ca2+ Channels Bupivacaine->Ca_Channel Inhibition Mitochondria Mitochondria Bupivacaine->Mitochondria Inhibition of Carnitine-Acylcarnitine Translocase AP_Phase0 Decreased Rate of Rise of Action Potential (Phase 0) Na_Channel->AP_Phase0 Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx ATP_Production Impaired ATP Production Mitochondria->ATP_Production Conduction_Slowing Slowed Conduction (QRS Widening) AP_Phase0->Conduction_Slowing Reentry Re-entrant Arrhythmias (Ventricular Tachycardia/Fibrillation) Conduction_Slowing->Reentry Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction Reentry->Cardiomyocyte_Dysfunction Contractility Negative Inotropy (Decreased Contractility) Ca_Influx->Contractility Contractility->Cardiomyocyte_Dysfunction ATP_Production->Cardiomyocyte_Dysfunction

Bupivacaine's multifaceted impact on cardiac cells.

Bupivacaine blocks cardiac Na+ channels in a state-dependent manner, with a higher affinity for the open and inactivated states.[1] This leads to a dose-dependent decrease in the maximum rate of rise of the action potential (Vmax), slowed conduction velocity, and a widening of the QRS complex on an electrocardiogram.[7] These effects can create a substrate for re-entrant arrhythmias, such as ventricular tachycardia and fibrillation.

Furthermore, bupivacaine inhibits L-type Ca2+ channels, leading to a reduction in intracellular calcium concentration and subsequent negative inotropic effects (decreased myocardial contractility).[8][9] Bupivacaine has also been shown to interfere with mitochondrial energy metabolism by inhibiting carnitine-acylcarnitine translocase, which is crucial for fatty acid oxidation and ATP production in cardiomyocytes.

While the precise mechanisms of desbutylbupivacaine's cardiotoxicity are less well-characterized, its structural similarity to bupivacaine suggests that it likely shares similar targets, albeit with a lower potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cardiotoxicity of local anesthetics.

In Vivo Assessment of Acute Cardiotoxicity in Rats

This protocol is based on the methodology used to compare the acute toxicity of bupivacaine and desbutylbupivacaine.

InVivo_Protocol cluster_preparation Animal Preparation cluster_infusion Drug Infusion cluster_endpoint Endpoint Measurement Animal_Model Sprague-Dawley Rats Anesthesia Light Anesthesia (e.g., Pentobarbital) Animal_Model->Anesthesia Instrumentation Catheterization of Femoral Artery and Vein Anesthesia->Instrumentation Monitoring ECG and Arterial Blood Pressure Monitoring Instrumentation->Monitoring Drug_Admin Intravenous Infusion of Bupivacaine or Metabolite Monitoring->Drug_Admin Dose_Escalation Continuous Infusion until Asystole Drug_Admin->Dose_Escalation Data_Collection Record Time and Dose to: - First Arrhythmia - Asystole Dose_Escalation->Data_Collection Data_Analysis Statistical Comparison between Groups Data_Collection->Data_Analysis

Workflow for in vivo cardiotoxicity assessment.
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are lightly anesthetized to minimize the influence of the anesthetic on cardiovascular parameters.

  • Instrumentation: The femoral artery and vein are catheterized for continuous blood pressure monitoring and drug infusion, respectively. Electrocardiogram (ECG) leads are placed to monitor cardiac electrical activity.

  • Drug Administration: A continuous intravenous infusion of bupivacaine or its metabolite is administered at a constant rate.

  • Monitoring and Endpoints: ECG and arterial blood pressure are continuously recorded. The primary endpoints are the time and the total dose of the drug administered to produce the first sign of cardiac arrhythmia and asystole.

  • Data Analysis: The doses required to reach the defined endpoints are compared between the different drug groups using appropriate statistical methods.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the assessment of the direct cardiac effects of a substance without the influence of systemic factors.

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., guinea pig, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and maintained at a physiological temperature. This perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Instrumentation: Electrodes are placed on the epicardial surface to record an electrocardiogram. A pressure transducer can be placed in the left ventricle to measure contractile function (e.g., left ventricular developed pressure, dP/dt).

  • Drug Administration: After a stabilization period, the drug of interest is added to the perfusate at various concentrations.

  • Data Acquisition: Changes in heart rate, atrioventricular conduction, QRS duration, and contractile force are recorded and analyzed.

Patch-Clamp Electrophysiology

This technique allows for the study of the effects of a drug on specific ion channels in isolated cardiomyocytes.

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular tissue of an appropriate animal model.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation: The micropipette is brought into contact with the membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage or Current Clamp: The membrane potential can be clamped at a specific voltage (voltage-clamp) to record the ionic currents flowing through the channels, or the current can be clamped (current-clamp) to record changes in the action potential.

  • Drug Application: The drug is applied to the cell via the external solution, and its effects on the specific ion currents or action potential parameters are measured.

By employing these and other advanced experimental techniques, researchers can continue to elucidate the intricate mechanisms of bupivacaine and its metabolites' cardiotoxicity, ultimately contributing to the development of safer local anesthetics and improved clinical practices.

References

A Validated Chiral HPLC Method for 2',6'-Pipecoloxylidide Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like 2',6'-pipecoloxylidide is critical. This intermediate is a cornerstone in the synthesis of several local anesthetics, including ropivacaine (B1680718) and levobupivacaine.[1] The distinct pharmacological and toxicological profiles of the individual enantiomers of these active pharmaceutical ingredients necessitate precise and reliable analytical methods to quantify their stereoisomeric composition.

This guide provides a detailed overview of a validated chiral High-Performance Liquid Chromatography (HPLC) method suitable for the enantiomeric separation of this compound. The presented method is based on a validated assay for ropivacaine (N-propyl-2',6'-pipecoloxylidide), a closely related analogue, ensuring high applicability. The method's performance is compared with alternative techniques, supported by experimental data and protocols compliant with International Council for Harmonisation (ICH) guidelines.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

A normal-phase chiral HPLC method has been developed and validated for the accurate identification and quantification of the R- and S-enantiomers of ropivacaine, demonstrating its suitability for the analogous this compound.[1][2][3] The method employs an immobilized polysaccharide-based chiral stationary phase, which provides the necessary selectivity for enantiomeric resolution.

Chromatographic Conditions

The separation is achieved using a CHIRAL ART Amylose-SA column. The selection of a suitable mobile phase is crucial for achieving baseline separation. For similar local anesthetics, mobile phases consisting of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) have proven effective.[1][2][3]

ParameterRecommended Conditions
Stationary Phase CHIRAL ART Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (Representative)
Flow Rate 1.0 mL/min (Representative)
Detection UV at 220 nm (Representative)
Column Temperature 25°C (Representative)
Method Validation Summary

The chiral HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), confirmed the method to be reliable, accurate, and robust.

Validation ParameterAcceptance Criteria (ICH)Typical Performance
Specificity No interference at the retention times of the enantiomers.No interference observed from placebo or related substances.
Linearity (R²) ≥ 0.99> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Sufficiently low to quantify the undesired enantiomer at the specification level (e.g., 0.1%).Achieved required sensitivity.
Limit of Detection (LOD) Approximately 3 times the signal-to-noise ratio.Achieved required sensitivity.
Robustness No significant impact on results with small, deliberate variations in method parameters.Method proven to be robust.

Experimental Protocols

Detailed methodologies are crucial for reproducing the validation results. The following protocols outline the key experiments performed.

Specificity

The specificity of the method is demonstrated by analyzing a placebo solution, a solution of the desired enantiomer, and a solution containing a racemic mixture. The absence of interfering peaks at the retention times of the two enantiomers in the placebo chromatogram indicates specificity.

Linearity

Linearity is assessed by preparing a series of at least five concentrations of the undesired enantiomer, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (R²) is calculated from the linear regression analysis.

Accuracy

Accuracy is determined by spiking the desired enantiomer with known concentrations of the undesired enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit). Each level is prepared in triplicate, and the percentage recovery of the spiked enantiomer is calculated.

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution containing the enantiomers at the specification limit are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision: The repeatability assay is repeated on a different day, by a different analyst, and/or on a different instrument to assess the method's reproducibility. The %RSD is calculated across all measurements.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is established as the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected but not necessarily quantified. These are typically determined based on the signal-to-noise ratio (S/N), where the LOQ is approximately S/N = 10 and the LOD is approximately S/N = 3.

Robustness

The robustness of the method is evaluated by introducing small, deliberate variations to the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect on the resolution and quantification of the enantiomers is observed.

Methodology and Validation Workflow

The following diagrams illustrate the logical flow of the experimental work.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis dev1 Select Chiral Stationary Phase (CSP) dev2 Optimize Mobile Phase dev1->dev2 dev3 Optimize Detection Parameters dev2->dev3 val1 Specificity dev3->val1 Finalized Method val2 Linearity & Range val1->val2 val3 Accuracy val2->val3 val4 Precision (Repeatability & Intermediate) val3->val4 val5 LOD & LOQ val4->val5 val6 Robustness val5->val6 routine1 System Suitability Test val6->routine1 Validated Method Transfer routine2 Sample Analysis routine1->routine2 ValidationParameters Method Validated Analytical Method Specificity Specificity (Analyte vs. Interferences) Method->Specificity Linearity Linearity (Conc. vs. Response) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision LOQ LOQ (Quantitation Limit) Method->LOQ Robustness Robustness (Method Variations) Method->Robustness

References

Comparison of different extraction techniques for Pipecolylxylidine-2',6'

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for 2',6'-Pipecolylxylidine, a key intermediate in the synthesis of several local anesthetics. The performance of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE) are evaluated based on experimental data from analogous compounds to provide a comprehensive overview for process development and optimization.

At a Glance: Comparison of Extraction Techniques

The selection of an appropriate extraction technique is critical in the downstream processing of active pharmaceutical ingredients and their intermediates. The choice depends on a variety of factors including the scale of operation, desired purity, cost, and environmental impact. Below is a summary of key performance indicators for LLE, SPE, and SFE, based on data for aromatic amines and local anesthetics.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquid phases.Selective adsorption of analyte onto a solid sorbent.Dissolution of analyte into a supercritical fluid.
Selectivity ModerateHighHigh
Recovery Yield 70-90% (can be lower for polar analytes)>90% (for optimized methods)[1][2]>90% (highly dependent on parameters)
Purity of Extract Moderate (co-extraction of impurities is common)High (effective removal of interferences)[3][4]Very High (highly selective)
Solvent Consumption HighLow to Moderate[3][4]Very Low (CO2 is recycled)
Extraction Time Moderate to Long (multiple extractions may be needed)Fast (can be automated)[1][2]Fast
Automation Potential LimitedHigh[3]High
Cost Low (for basic setup)Moderate (cartridges can be costly)[2]High (initial equipment investment)
Environmental Impact High (large volumes of organic solvents)Low to Moderate[4]Low (uses non-toxic, recyclable CO2)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for analogous aromatic amines and local anesthetics and can be adapted for 2',6'-Pipecolylxylidine.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for the extraction of basic compounds like 2',6'-Pipecolylxylidine from aqueous solutions. The principle relies on the differential solubility of the compound in two immiscible liquids.

Methodology:

  • Sample Preparation: The aqueous solution containing 2',6'-Pipecolylxylidine is basified to a pH greater than its pKa (approximately 2 pH units above) using a suitable base (e.g., sodium hydroxide) to ensure the analyte is in its neutral, more organic-soluble form.

  • Extraction: An immiscible organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) is added to the aqueous solution in a separatory funnel. The mixture is vigorously shaken for a set period (e.g., 1-5 minutes) to facilitate the transfer of 2',6'-Pipecolylxylidine from the aqueous phase to the organic phase.[5]

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the extracted compound is collected.

  • Repeated Extraction: The aqueous layer is typically extracted two or more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and then concentrated under reduced pressure to yield the crude 2',6'-Pipecolylxylidine.

LLE_Workflow A Aqueous Solution (containing 2',6'-Pipecolylxylidine) B Basification (pH > pKa) A->B C Add Immiscible Organic Solvent B->C D Vigorous Shaking (Separatory Funnel) C->D E Phase Separation D->E F Collect Organic Layer E->F G Repeat Extraction of Aqueous Layer (2x) E->G Aqueous Layer H Combine Organic Layers F->H G->H I Dry with Anhydrous Salt H->I J Concentrate (Rotary Evaporator) I->J K Crude 2',6'-Pipecolylxylidine J->K

Caption: Workflow for Liquid-Liquid Extraction of 2',6'-Pipecolylxylidine.

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. It offers higher selectivity and purity compared to LLE and is amenable to automation.

Methodology:

  • Cartridge Selection: A C18 reversed-phase SPE cartridge is a suitable choice for the extraction of moderately non-polar compounds like 2',6'-Pipecolylxylidine from aqueous solutions.[6][7]

  • Conditioning: The SPE cartridge is conditioned by passing a small volume of methanol (B129727) followed by water or a buffer at the same pH as the sample. This activates the sorbent for optimal retention.

  • Sample Loading: The aqueous sample containing 2',6'-Pipecolylxylidine, with its pH adjusted to be neutral or slightly basic, is passed through the conditioned cartridge at a controlled flow rate. The analyte is retained on the solid phase.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any unretained impurities.

  • Elution: The purified 2',6'-Pipecolylxylidine is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to facilitate elution).

  • Concentration: The eluate can be directly used for analysis or concentrated if necessary.

SPE_Workflow A Select SPE Cartridge (e.g., C18) B Conditioning (Methanol, then Water/Buffer) A->B C Load Aqueous Sample (pH adjusted) B->C D Wash Cartridge (to remove impurities) C->D E Elute Analyte (with Organic Solvent) D->E F Collected Eluate (Pure 2',6'-Pipecolylxylidine) E->F

Caption: Workflow for Solid-Phase Extraction of 2',6'-Pipecolylxylidine.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned for high selectivity.

Methodology:

  • Sample Preparation: If extracting from a solid matrix (e.g., after a reaction work-up where the product is adsorbed onto a solid support), the sample is loaded into the extraction vessel. For liquid samples, they can be mixed with a solid support.

  • Extraction Parameters: The extraction vessel is pressurized with CO2 and heated to supercritical conditions (for CO2, >31.1 °C and >73.8 bar). The pressure and temperature are optimized to achieve the desired density and solvating power for 2',6'-Pipecolylxylidine. A co-solvent (e.g., methanol or ethanol) may be added to the CO2 to increase its polarity and enhance the extraction of the amine.

  • Extraction: The supercritical fluid is passed through the sample, dissolving the 2',6'-Pipecolylxylidine.

  • Separation: The analyte-laden supercritical fluid is then passed into a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, and the extracted 2',6'-Pipecolylxylidine precipitates and is collected.

  • Recycling: The CO2 gas can be recompressed and recycled for subsequent extractions.

SFE_Workflow A Load Sample into Extraction Vessel B Pressurize and Heat CO2 to Supercritical State A->B C Add Co-solvent (optional) B->C D Pass Supercritical Fluid through Sample B->D C->D E Depressurize in Separator D->E F Collect Precipitated 2',6'-Pipecolylxylidine E->F G Recycle CO2 Gas E->G CO2 Gas G->B

Caption: Workflow for Supercritical Fluid Extraction of 2',6'-Pipecolylxylidine.

Concluding Remarks

The choice of extraction technique for 2',6'-Pipecolylxylidine has significant implications for the efficiency, purity, and sustainability of the overall manufacturing process.

  • Liquid-Liquid Extraction is a well-established and cost-effective method suitable for initial purification and large-scale operations where high solvent consumption is manageable.

  • Solid-Phase Extraction offers a significant improvement in terms of selectivity, purity, and reduced solvent usage, making it ideal for laboratory-scale purifications and as a sample preparation step for analytical methods. Its potential for automation also makes it attractive for high-throughput applications.[3]

  • Supercritical Fluid Extraction represents the most environmentally friendly approach, with the potential for high selectivity and purity. While the initial capital investment is high, the benefits of low solvent waste and the ability to tune extraction parameters make it a compelling option for modern, sustainable manufacturing processes.

References

Benchmarking a New Analytical Method for Mepivacaine Impurity B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a well-established High-Performance Liquid Chromatography (HPLC) method for the quantification of Mepivacaine impurity B. The objective is to present a clear, data-driven analysis to assist in the selection of the most suitable analytical method for quality control and research applications.

Executive Summary

The analysis of impurities in active pharmaceutical ingredients (APIs) like Mepivacaine is critical for ensuring drug safety and efficacy. Mepivacaine impurity B, identified as (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is a specified impurity in the European Pharmacopoeia. This guide details the experimental protocols and performance characteristics of a traditional HPLC method, representative of current pharmacopoeial standards, and a novel, high-sensitivity UPLC-MS/MS method.

The UPLC-MS/MS method demonstrates significant advantages in terms of sensitivity, specificity, and analysis speed. While the established HPLC method remains a robust and reliable approach, the new method offers superior performance for applications requiring lower detection limits and higher throughput.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of the two analytical methods.

Performance CharacteristicEstablished HPLC MethodNew UPLC-MS/MS Method
Limit of Detection (LOD) ~50 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL0.5 ng/mL
Linearity Range 0.1 µg/mL - 100 µg/mL0.5 ng/mL - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Analysis Run Time ~20 minutes~5 minutes
Specificity GoodExcellent

Experimental Protocols

Established HPLC Method (Adapted from European Pharmacopoeia guidelines for related substances)

This method is based on a standard reversed-phase HPLC approach with UV detection, a common technique for routine quality control of pharmaceuticals.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 6.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Solution: A solution of Mepivacaine Impurity B reference standard is prepared in the mobile phase at a known concentration.

  • Sample Solution: The Mepivacaine API sample is dissolved in the mobile phase to a specified concentration.

New UPLC-MS/MS Method

This method utilizes the advanced separation power of UPLC combined with the high sensitivity and specificity of tandem mass spectrometry.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: UPLC C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for Mepivacaine and Mepivacaine Impurity B to ensure highly selective detection.

Standard and Sample Preparation:

  • Standard Solution: A series of standard solutions of Mepivacaine Impurity B reference standard are prepared by serial dilution in the mobile phase to construct a calibration curve.

  • Sample Solution: The Mepivacaine API sample is dissolved in the mobile phase and diluted to fall within the calibration range.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into Chromatograph dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate Raw Data quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for the analysis of Mepivacaine Impurity B.

Method_Comparison_Logic cluster_established Established HPLC Method cluster_new New UPLC-MS/MS Method hplc_robust Robust & Reliable hplc_qc Suitable for Routine QC hplc_robust->hplc_qc hplc_slower Slower Analysis Time hplc_robust->hplc_slower hplc_less_sensitive Lower Sensitivity hplc_robust->hplc_less_sensitive decision Method Selection hplc_qc->decision Standard Requirements uplc_sensitive High Sensitivity (Low LOD/LOQ) uplc_fast Rapid Analysis uplc_sensitive->uplc_fast uplc_specific High Specificity (MRM) uplc_sensitive->uplc_specific uplc_complex More Complex Instrumentation uplc_sensitive->uplc_complex uplc_sensitive->decision Trace Level Analysis uplc_fast->decision High Throughput Needs

Caption: Logical relationship for selecting an analytical method based on performance.

Comparative assessment of the sodium channel blocking activity of Bupivacaine and Desbutylbupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Assessment of Sodium Channel Blocking Activity: Bupivacaine (B1668057) vs. Desbutylbupivacaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sodium channel blocking properties of the widely used local anesthetic, Bupivacaine, and its primary metabolite, Desbutylbupivacaine. The information presented herein is supported by experimental data to facilitate an objective assessment of their relative potencies and mechanisms of action.

Introduction

Bupivacaine is a potent, long-acting amide local anesthetic extensively used for regional anesthesia and pain management.[1] Its clinical efficacy is primarily attributed to its ability to block voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials.[2] Bupivacaine is metabolized in the liver, with Desbutylbupivacaine being one of its major metabolites. Understanding the sodium channel blocking activity of Desbutylbupivacaine is crucial for a comprehensive understanding of the overall pharmacological and toxicological profile of Bupivacaine.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like Bupivacaine and its metabolites exert their effects by interacting with voltage-gated sodium channels. The predominant mechanism involves the drug crossing the neuronal membrane in its uncharged form and then binding to a specific receptor site within the pore of the sodium channel in its charged, cationic form.[3][4][5] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2] This state-dependent binding results in two distinct types of blockade:

  • Tonic Block: This refers to the inhibition of sodium channels in their resting state, which occurs with infrequent nerve stimulation.[6]

  • Phasic (Use-Dependent) Block: This is an incremental increase in channel blockade that occurs with repetitive stimulation, as more channels cycle through the open and inactivated states, to which the anesthetic has a higher affinity.[4]

Quantitative Comparison of Sodium Channel Blocking Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Bupivacaine and Desbutylbupivacaine, providing a quantitative measure of their potency in blocking sodium channels.

CompoundChannel TypeBlock TypeIC50 (µM)Reference Study
Bupivacaine TTX-r Na+Tonic32(Schwarz, H., et al., 2000)[6]
TTX-s Na+Tonic13(Schwarz, H., et al., 2000)[6]
Peripheral Nerve Na+Tonic27(Bräu, M. E., et al., 1998)[7]
Desbutylbupivacaine Not specifiedNot specifiedLess potent than Bupivacaine(Valenzuela, C., et al., 1995)

Note: While a direct head-to-head study with precise IC50 values for Desbutylbupivacaine under tonic and phasic block conditions was not found in the immediate search results, the available literature consistently indicates that Desbutylbupivacaine is a less potent sodium channel blocker compared to its parent compound, Bupivacaine.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the sodium channel blocking activity of local anesthetics.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of compounds on ion channels.[8][9]

Objective: To measure the inhibitory effect of Bupivacaine and Desbutylbupivacaine on voltage-gated sodium currents in isolated cells.

Cell Preparation:

  • HEK-293 cells stably expressing the human cardiac sodium channel (NaV1.5) are commonly used.[10]

  • Cells are cultured under standard conditions and are dissociated into a single-cell suspension before the experiment.

Solutions:

  • External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose; pH adjusted to 7.4 with NaOH.[11]

  • Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[11]

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.

  • A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.[12]

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state.[13]

Assessment of Tonic Block

Protocol:

  • From the holding potential of -120 mV, a depolarizing test pulse to -10 mV for 20-50 ms (B15284909) is applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.[13][14]

  • After obtaining a stable baseline current, the cells are perfused with increasing concentrations of the test compound (Bupivacaine or Desbutylbupivacaine).

  • The peak inward sodium current is measured at each concentration after the drug effect has reached a steady state.

  • The percentage of current inhibition is calculated relative to the baseline control.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Assessment of Phasic (Use-Dependent) Block

Protocol:

  • From a holding potential of -120 mV, a train of depolarizing pulses to -10 mV (e.g., 20 pulses at a frequency of 10 Hz) is applied.[14]

  • This is done first in the control external solution to establish a baseline.

  • The cells are then perfused with a fixed concentration of the test compound.

  • The same pulse train is applied, and the peak current of each pulse is measured.

  • Use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train in the presence of the drug, after correcting for any decay observed in the control condition.

Visualizations

Signaling Pathway of Local Anesthetic Action

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane LA_base Local Anesthetic (Uncharged Base) Na_Channel Voltage-Gated Sodium Channel LA_base->Na_Channel Diffusion across membrane LA_H Local Anesthetic (Charged Cation) Na_Channel->LA_H Protonation (Lower intracellular pH) Block Channel Blockade (Inactivated State) Na_Channel->Block Stabilization Extracellular Extracellular Space Intracellular Intracellular Space (Axoplasm) LA_H->Na_Channel Binding to receptor site No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.

Experimental Workflow for Whole-Cell Patch-Clamp

PatchClamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., HEK-293 with NaV1.5) Start->Cell_Prep Pipette_Prep Pipette Fabrication & Filling (Internal Solution) Cell_Prep->Pipette_Prep Seal Giga-seal Formation (>1 GΩ) Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Holding Set Holding Potential (-120 mV) Whole_Cell->Holding Baseline Record Baseline Currents (Tonic/Phasic Protocol) Holding->Baseline Drug_App Apply Bupivacaine or Desbutylbupivacaine Baseline->Drug_App Record_Drug Record Currents in Presence of Drug Drug_App->Record_Drug Analysis Data Analysis (IC50, % Block) Record_Drug->Analysis End End Analysis->End

Caption: Workflow for assessing sodium channel blockade using whole-cell patch-clamp.

Logical Relationship of Tonic vs. Phasic Block

Block_Types cluster_channel Sodium Channel States LA Local Anesthetic Resting Resting State LA->Resting Low Affinity Open Open State LA->Open High Affinity Inactivated Inactivated State LA->Inactivated High Affinity Tonic_Block Tonic Block (Low Frequency Stimulation) Resting->Tonic_Block Phasic_Block Phasic (Use-Dependent) Block (High Frequency Stimulation) Open->Phasic_Block Inactivated->Phasic_Block

Caption: Relationship between sodium channel state and types of local anesthetic block.

References

A Comparative Guide to Ropivacaine Metabolite Profiling Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ropivacaine (B1680718) metabolism across different species, supported by experimental data. Understanding the species-specific differences in drug metabolism is crucial for the preclinical assessment and clinical development of pharmaceuticals. Ropivacaine, a widely used long-acting amide local anesthetic, undergoes extensive metabolism primarily in the liver. This document summarizes the key metabolic pathways, the enzymes involved, and the resulting metabolite profiles in humans, rats, and other relevant preclinical species.

Executive Summary

Ropivacaine is primarily metabolized through aromatic hydroxylation and N-dealkylation, leading to the formation of 3-hydroxy ropivacaine, 4-hydroxy ropivacaine, and 2',6'-pipecoloxylidide (PPX). The cytochrome P450 (CYP) enzyme system plays a central role in this biotransformation, with significant variations observed across species. In humans, CYP1A2 is the principal enzyme responsible for the formation of the major metabolite, 3-hydroxy ropivacaine, while CYP3A4 mediates the N-dealkylation to PPX.[1][2][3][4] In contrast, the metabolic pathways in rats involve a broader range of CYP enzymes, including CYP1A2, CYP2D1, CYP2C11, and CYP3A2.[1] These differences in enzyme kinetics and substrate specificity lead to quantitative variations in the metabolite profiles, which are essential considerations for extrapolating preclinical data to human clinical outcomes.

Comparative Metabolite Profile

The following table summarizes the quantitative data on the formation of major ropivacaine metabolites in human and rat liver microsomes. Data for other species such as mice and dogs are less consistently reported in a comparative manner in the currently available literature.

MetaboliteSpeciesMajor P450 Enzymes InvolvedNotes
3-hydroxy ropivacaine Human CYP1A2[1][3][4]Major metabolite formed through aromatic hydroxylation.[4]
Rat CYP1A2, CYP2D1[1]
4-hydroxy ropivacaine Human CYP3A4[5]Minor metabolite.
Rat CYP1A2[1]
This compound (PPX) Human CYP3A4[1][3]Formed via N-dealkylation.
Rat CYP2C11, CYP3A2[1]A major metabolite in both human and rat hepatic microsomes.[1]

Metabolic Pathways of Ropivacaine

The metabolic conversion of ropivacaine is a critical step in its elimination from the body. The primary pathways involve enzymatic reactions that increase the water solubility of the compound, facilitating its excretion.

Ropivacaine_Metabolism Ropivacaine Metabolic Pathways Ropivacaine Ropivacaine Metabolite1 3-hydroxy ropivacaine Ropivacaine->Metabolite1 CYP1A2 (Human) CYP1A2, CYP2D1 (Rat) Metabolite2 4-hydroxy ropivacaine Ropivacaine->Metabolite2 CYP3A4 (Human) CYP1A2 (Rat) Metabolite3 This compound (PPX) Ropivacaine->Metabolite3 CYP3A4 (Human) CYP2C11, CYP3A2 (Rat)

Caption: Metabolic pathways of ropivacaine in humans and rats.

Experimental Protocols

The following section details the methodologies for key experiments in ropivacaine metabolite profiling.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of ropivacaine in liver microsomes from different species.

1. Materials:

  • Liver microsomes (human, rat, mouse, dog)

  • Ropivacaine solution

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and ropivacaine (at various concentrations to determine kinetics) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analytical Method (LC-MS/MS):

  • Chromatography: Use a suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify ropivacaine and its metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of ropivacaine.

Experimental_Workflow Experimental Workflow for Ropivacaine In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, etc.) Incubate Incubate at 37°C Microsomes->Incubate Ropivacaine Ropivacaine Stock Ropivacaine->Incubate Cofactors NADPH System Cofactors->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Protein Precipitation Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis LCMS->Data

Caption: A typical workflow for in vitro ropivacaine metabolism studies.

Conclusion

The metabolic profile of ropivacaine exhibits notable species-dependent differences, primarily driven by the varying contributions of cytochrome P450 enzymes. While humans and rats share common primary metabolites, the specific CYP isoforms involved in their formation differ, leading to quantitative variations in their metabolic profiles. This guide highlights the importance of conducting comparative in vitro metabolism studies to understand these differences, which is a critical step in the non-clinical safety assessment and successful clinical development of new drug candidates. Further research providing direct quantitative comparisons of ropivacaine metabolism in a broader range of species, including mouse and dog, would be beneficial for a more comprehensive understanding.

References

Safety Operating Guide

Personal protective equipment for handling 2',6'-Pipecoloxylidide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2',6'-Pipecoloxylidide (CAS RN: 39627-98-0), including personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazards and Required PPE:

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4: Harmful if swallowed[2]Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
Skin Irritation Causes skin irritation[1]Wear protective gloves and impervious, fire/flame resistant clothing.[1][2]
Eye Irritation Causes serious eye irritation[1]Wear tightly fitting safety goggles with side-shields.[2]
Respiratory Irritation May cause respiratory irritation[1]Use only in a well-ventilated area.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
Aquatic Hazard Chronic 3: Harmful to aquatic life with long lasting effects[2]Avoid release to the environment.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1][2]

  • PPE Inspection: Inspect all PPE for integrity before use. This includes gloves, safety goggles, and lab coats.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

2. Step-by-Step Handling Procedure:

  • Don the required PPE as specified in the table above.

  • Handle the compound in a designated, well-ventilated area, such as a fume hood, to avoid dust generation and inhalation.[1][3]

  • When weighing or transferring the powder, use techniques that minimize dust creation.

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Keep the container tightly closed when not in use.[1]

3. Post-Operational Cleanup:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate the work surface.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[2]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with water for at least 15 minutes.[1] Seek medical attention if skin irritation occurs.[1]

  • If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • In Case of Fire: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish.[1] Toxic fumes of carbon monoxide and nitrogen oxides may form.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal facility, following all local, regional, national, and international regulations.[1][2]

  • Environmental Precautions: Avoid releasing the substance into the environment.[1][2]

Safe Handling Workflow

Safe_Handling_Workflow Start Start: Prepare for Handling PreChecks Pre-Operational Checks - Verify Ventilation - Inspect PPE - Check Emergency Equipment Start->PreChecks DonPPE Don Appropriate PPE - Gloves - Safety Goggles - Lab Coat PreChecks->DonPPE Handling Handling Operations - Use in Fume Hood - Minimize Dust - Avoid Contact DonPPE->Handling PostChecks Post-Operational Cleanup - Decontaminate Area - Wash Hands Handling->PostChecks Emergency Emergency Response (If necessary) Handling->Emergency DoffPPE Doff and Dispose/Store PPE PostChecks->DoffPPE Disposal Waste Disposal - Collect in Labeled Container - Follow Regulations DoffPPE->Disposal End End: Secure Storage Disposal->End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.